Product packaging for Detiviciclovir(Cat. No.:CAS No. 103024-93-7)

Detiviciclovir

Cat. No.: B033938
CAS No.: 103024-93-7
M. Wt: 239.23 g/mol
InChI Key: ANFNNSIOGODJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tiviciclovir is a promising nucleoside analog prodrug designed for advanced antiviral research, particularly in the study of herpesvirus infections, including Cytomegalovirus (CMV). Its primary research value lies in its optimized mechanism of action; upon cellular uptake, it is sequentially phosphorylated by viral and cellular kinases to form the active triphosphate metabolite. This active compound acts as a competitive inhibitor and alternative substrate for the viral DNA polymerase. Its incorporation into the growing DNA chain results in premature chain termination, effectively halting viral replication. Researchers utilize Tiviciclovir to investigate viral kinetics, resistance mechanisms, and the efficacy of novel antiviral strategies in vitro. Its structural modifications are a key focus for overcoming drug resistance, making it a critical tool for studying the structure-activity relationships of antiviral agents and for the development of next-generation therapeutics. This product is intended for research purposes by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N5O3 B033938 Detiviciclovir CAS No. 103024-93-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103024-93-7

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17)

InChI Key

ANFNNSIOGODJDN-UHFFFAOYSA-N

Isomeric SMILES

C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N

Canonical SMILES

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N

Synonyms

TIVICICLOVIR

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Herpes Simplex Virus Inhibitor: A Technical Overview of Penciclovir's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of antiviral therapeutics, the development of nucleoside analogues remains a cornerstone of medicinal chemistry. This technical guide delves into the discovery and synthetic pathways of Penciclovir, a potent and selective inhibitor of herpesviruses. Due to the limited publicly available information on Detiviciclovir (CAS 220984-26-9), this document will focus on the closely related and extensively documented antiviral agent, Penciclovir (CAS 39809-25-1). The principles and methodologies detailed herein are representative of the rigorous scientific endeavor required for the discovery and development of this class of antiviral drugs. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth experimental details, quantitative data, and pathway visualizations.

Discovery and Development of Penciclovir

The journey to discover Penciclovir was rooted in the success of Acyclovir, the first highly selective anti-herpesvirus agent.[1] Scientists sought to develop new nucleoside analogues with improved pharmacokinetic and pharmacodynamic properties.[2] Penciclovir, chemically known as 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, emerged from these efforts as a synthetic acyclic guanine (B1146940) nucleoside analogue with potent activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][3]

A significant milestone in its development was the creation of its oral prodrug, Famciclovir.[4] Penciclovir itself has poor oral bioavailability, limiting its systemic use.[1][4] Famciclovir is efficiently absorbed and rapidly metabolized in the body to Penciclovir, achieving therapeutic concentrations for treating systemic herpesvirus infections.[5] Penciclovir was approved for medical use in 1996 and is available as a topical cream under brand names like Denavir.[6][7][8]

Mechanism of Action: A Targeted Approach

Penciclovir's efficacy lies in its selective inhibition of viral DNA synthesis.[6] The drug is initially inactive and requires a multi-step activation process that occurs preferentially within virus-infected cells.[3][6]

  • Viral Thymidine (B127349) Kinase Phosphorylation: In a cell infected with a herpesvirus, the viral thymidine kinase (TK) recognizes Penciclovir and catalyzes its conversion to Penciclovir monophosphate. This is the rate-limiting step and a key determinant of the drug's selectivity, as cellular kinases are much less efficient at phosphorylating Penciclovir.[6][8]

  • Cellular Kinase Conversion: Host cell kinases then further phosphorylate Penciclovir monophosphate to its active triphosphate form, Penciclovir triphosphate.[6][8]

  • Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[8] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thus halting viral replication.[9]

A key advantage of Penciclovir is the long intracellular half-life of its active triphosphate form, which can persist for over 10 hours in infected cells, leading to a sustained antiviral effect.[1]

Penciclovir_Mechanism_of_Action cluster_cell Infected Host Cell Penciclovir Penciclovir P_MP Penciclovir Monophosphate Penciclovir->P_MP Viral Thymidine Kinase P_TP Penciclovir Triphosphate (Active Form) P_MP->P_TP Cellular Kinases vDNA_Polymerase Viral DNA Polymerase P_TP->vDNA_Polymerase Inhibits Viral_Replication_Halted Viral Replication Halted vDNA_Polymerase->Viral_Replication_Halted Leads to

Figure 1: Penciclovir's mechanism of action pathway.

Synthesis Pathway of Penciclovir

The synthesis of Penciclovir has been approached through various routes, often starting from 2-amino-6-chloropurine (B14584). A significant challenge in the synthesis is achieving regioselective alkylation at the N-9 position of the purine (B94841) ring over the N-7 position.[3] Below is a generalized workflow based on common synthetic strategies.

Penciclovir_Synthesis_Workflow Start Starting Material: 2-Amino-6-chloropurine Coupling N-9 Regioselective Coupling Start->Coupling Side_Chain_Precursor Side-Chain Precursor Synthesis Side_Chain_Precursor->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Hydrolysis Hydrolysis/Deprotection Intermediate->Hydrolysis Purification Purification (Crystallization) Hydrolysis->Purification Penciclovir Penciclovir Purification->Penciclovir

Figure 2: Generalized synthesis workflow for Penciclovir.

Experimental Protocols

Synthesis of 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine (Penciclovir)

Method A: Alkylation and Hydrolysis

This method involves the alkylation of a protected guanine precursor followed by deprotection and hydrolysis.

  • Step 1: Synthesis of 4-(2-amino-6-chloropurin-9-yl)-2-benzyloxymethylbutyl benzyl (B1604629) ether

    • A mixture of 2-amino-6-chloropurine (1.275 g, 7.5 mmol) and potassium carbonate (0.69 g, 5 mmol) in dry dimethylformamide (30 ml) is sonicated for 15 minutes.

    • Benzyl 2-benzyloxymethyl-4-bromobutyl ether (1.82 g, 5 mmol) is added, and the mixture is sonicated for 4 hours and then stirred overnight.

    • The solvent is evaporated in vacuo, and the residue is extracted with chloroform (B151607) (3 x 50 ml).

    • The combined chloroform extracts are evaporated to dryness.

    • The crude product is purified by silica (B1680970) gel chromatography (chloroform:methanol 20:1) to yield the desired N-9 alkylated product.

  • Step 2: Hydrolysis and Hydrogenation to Penciclovir

    • A solution of the product from Step 1 (0.904 g, 2 mmol) in 25 ml of 80% aqueous formic acid is heated at 100°C for 1 hour.

    • Palladium catalyst (10% on carbon, 0.40 g) is added, and the mixture is hydrogenated at room temperature and atmospheric pressure with efficient stirring for 45 minutes.

    • The mixture is evaporated to dryness in vacuo.

    • The residue is heated to boiling with 50 ml of water, and 1 ml of concentrated aqueous ammonia (B1221849) is added.

    • The solution is boiled gently and then evaporated to dryness.

    • The final product, 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, is recrystallized from water.

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound against cytopathic viruses like HSV.

  • Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Vero or human foreskin fibroblasts) are prepared in 6-well plates.

  • Virus Infection: The cell culture medium is removed, and the cells are infected with a known titer of HSV-1 or HSV-2 for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., MEM with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of Penciclovir. A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days until viral plaques (zones of cell death) are visible in the virus control wells.

  • Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in each well is counted.

  • Data Analysis: The concentration of Penciclovir that reduces the number of plaques by 50% compared to the virus control is calculated and expressed as the EC50 (50% effective concentration).

Quantitative Data

The antiviral activity of Penciclovir has been extensively quantified against various herpesviruses. The following table summarizes representative in vitro efficacy data.

VirusCell LineAssay MethodEC50 (µM)Reference
HSV-1Human Foreskin FibroblastsPlaque Reduction2 (range 1.2 to 2.4)[8]
HSV-2Human Foreskin FibroblastsPlaque Reduction2.6 (range 1.6 to 11)[8]
VZVMRC-5Plaque Reduction3.1 µg/ml[9]
HSV-1VeroPlaque Reduction0.4 µg/ml[9]
HSV-2VeroPlaque Reduction1.5 µg/ml[9]

Note: EC50 values can vary depending on the viral strain, cell line, and specific assay conditions used.

Conclusion

The discovery and development of Penciclovir represent a successful example of rational drug design in the field of antiviral chemotherapy. Its targeted mechanism of action, which relies on activation by a viral-specific enzyme, ensures high selectivity and a favorable safety profile. The synthesis of Penciclovir, while presenting challenges in regioselectivity, has been optimized to provide efficient access to this important therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for understanding the scientific foundation of Penciclovir and for guiding future research in the development of novel antiviral drugs.

References

Detiviciclovir: An In-Depth Technical Review of Its In Vitro Antiviral Profile

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Detiviciclovir, also known as AM365, is classified as a nucleoside analogue and has been noted in scientific literature as an antiviral agent. However, a comprehensive review of publicly available data reveals a significant lack of detailed information regarding its specific in vitro antiviral spectrum, potency, and cytotoxic profile. This technical guide aims to summarize the currently available information and highlight the areas where further research is critically needed to elucidate the potential of this compound as a therapeutic agent.

Known Biological Activity

This compound is structurally identified as a nucleoside analogue, a class of compounds known to interfere with viral replication. The general mechanism for many nucleoside analogues involves intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. This incorporation often leads to chain termination and inhibition of viral replication.

A singular study has investigated the metabolism of AM365 in an isolated perfused rat liver model. The findings from this study indicated that this compound is metabolized to AM188, which appears to be the sole metabolite, as it was not further biotransformed. The biliary excretion of both this compound and its metabolite AM188 was found to be negligible in this model.

Despite its classification as an antiviral agent, extensive searches of scientific databases and literature have not yielded any specific data on the in vitro antiviral activity of this compound against any particular virus.

Data Presentation: A Call for Quantitative Analysis

To thoroughly evaluate the potential of any antiviral candidate, quantitative data from in vitro assays are essential. For this compound, there is a conspicuous absence of such data in the public domain. The following tables are presented as a template for the types of data that are crucial for a comprehensive understanding of its antiviral profile.

Table 1: In Vitro Antiviral Spectrum of this compound (Data Not Available)

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)
Herpes Simplex Virus 2 (HSV-2)
Varicella-Zoster Virus (VZV)
Human Cytomegalovirus (HCMV)
RetroviridaeHuman Immunodeficiency Virus (HIV)
FlaviviridaeHepatitis C Virus (HCV)
OrthomyxoviridaeInfluenza A Virus

Table 2: Summary of Cytotoxicity Data for this compound (Data Not Available)

Cell LineAssay TypeIncubation Time (h)CC50 (µM)

Experimental Protocols: Foundational Methodologies for Future Research

The following are detailed methodologies for key experiments that would be necessary to determine the in vitro antiviral spectrum of this compound. These protocols are based on standard virological assays.

Plaque Reduction Assay (PRA)

This assay is a gold standard for quantifying the inhibitory effect of a compound on viral replication.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for herpesviruses) in 6-well plates and grow to confluence.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Virus Infection: Infect the confluent cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units [PFU]/well) in the presence of varying concentrations of this compound or a vehicle control.

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining and Counting: Fix the cells with a solution such as 10% formalin and stain with a crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT or XTT Assay)

This assay measures the effect of the compound on the metabolic activity of the cells, providing an indication of its cytotoxicity.

  • Cell Seeding: Seed a suitable cell line in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period equivalent to the duration of the antiviral assay.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

  • Incubation: Incubate the plate to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.

Mandatory Visualizations: Conceptual Frameworks

While specific signaling pathways for this compound are unknown, the following diagrams illustrate the general workflow for its in vitro evaluation and the typical mechanism of action for a nucleoside analogue.

G cluster_workflow Experimental Workflow for In Vitro Antiviral Evaluation A Compound Preparation (this compound Dilutions) C Virus Infection & Compound Treatment A->C E Cytotoxicity Assay (e.g., MTT) A->E B Cell Culture (Confluent Monolayer) B->C B->E D Plaque Reduction Assay (PRA) C->D F Data Analysis D->F E->F G EC50 Determination F->G H CC50 Determination F->H I Selectivity Index (SI) Calculation G->I H->I

Caption: A generalized workflow for determining the in vitro antiviral efficacy and cytotoxicity of a compound.

G cluster_moa Hypothesized Mechanism of Action for a Nucleoside Analogue This compound This compound (Prodrug) Detiviciclovir_MP This compound Monophosphate This compound->Detiviciclovir_MP Viral/Host Kinases Detiviciclovir_DP This compound Diphosphate Detiviciclovir_MP->Detiviciclovir_DP Host Kinases Detiviciclovir_TP This compound Triphosphate (Active Form) Detiviciclovir_DP->Detiviciclovir_TP Host Kinases Viral_Polymerase Viral DNA/RNA Polymerase Detiviciclovir_TP->Viral_Polymerase Competition with natural nucleosides Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination

Caption: A conceptual diagram illustrating the potential intracellular activation and mechanism of action of a nucleoside analogue like this compound.

Conclusion and Future Directions

To move forward, a systematic in vitro evaluation of this compound is imperative. This should include screening against a broad panel of clinically relevant viruses, particularly herpesviruses, retroviruses, and other DNA and RNA viruses. The determination of EC50 and CC50 values across various cell lines will be critical in establishing its potency and therapeutic window. Furthermore, detailed mechanism-of-action studies are required to identify the specific viral and cellular targets of this compound and its metabolites. Without such fundamental research, the potential of this compound as a viable antiviral therapeutic remains speculative.

Detiviciclovir (AM365): A Preclinical Pharmacokinetic and Metabolic Profile in the Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of Detiviciclovir (AM365), an antiviral nucleoside analogue. The information presented herein is primarily derived from in vitro studies utilizing an isolated perfused rat liver (IPL) model, which offers critical insights into the hepatic disposition of the compound. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antiviral therapies.

Executive Summary

This compound, also known as AM365, is an antiviral agent that undergoes hepatic metabolism. Studies in an isolated perfused rat liver model indicate that this compound is converted to a single metabolite, AM188. The clearance of this compound in this model is defined, with minimal biliary excretion of both the parent compound and its metabolite. This suggests that the primary route of elimination for this compound and its metabolite is likely not through the bile in rats. The data presented in this guide provides foundational knowledge for further preclinical and clinical development of this compound.

Pharmacokinetic Data

The following table summarizes the quantitative pharmacokinetic parameters of this compound (AM365) determined in an isolated perfused rat liver model.

ParameterValueAnimal ModelReference
Initial Perfusate Concentration22.4 µmol/LRat (Isolated Perfused Liver)[1]
Clearance3.3 ± 2.4 mL/minRat (Isolated Perfused Liver)[1]
Hepatic Extraction Ratio0.110 ± 0.079Rat (Isolated Perfused Liver)[1]
Cumulative Biliary Excretion of AM365 (as % of dose)~0.21%Rat (Isolated Perfused Liver)[1]
Cumulative Biliary Excretion of AM365 (as % of total cleared)0.36%Rat (Isolated Perfused Liver)[1]
Cumulative Biliary Excretion of AM188 (as % of total formed)~0.48%Rat (Isolated Perfused Liver)[1]

Metabolism

This compound (AM365) is metabolized in the liver to its guanosine (B1672433) analogue, AM188. Current data suggests that AM188 is the sole metabolite and does not undergo further biotransformation in the isolated perfused rat liver model.[1] The metabolic conversion of AM365 to AM188 is a critical step in the drug's disposition.

Metabolic Pathway of this compound (AM365)

Metabolic Pathway of this compound (AM365) AM365 This compound (AM365) 2-amino-9-(3-hydroxy-2-hydroxymethylprop-1-yl)purine Metabolism Hepatic Metabolism AM365->Metabolism AM188 AM188 9-(3-hydroxy-2-hydroxymethylprop-1-yl)-guanine Metabolism->AM188

Caption: Metabolic conversion of this compound (AM365) to its metabolite AM188.

Experimental Protocols

The following sections describe the methodologies employed in the key cited studies. Please note that as the full text of the primary literature was not available, these protocols are based on the information provided in the abstracts and general knowledge of the techniques.

Isolated Perfused Rat Liver (IPL) Study

This in vitro model was utilized to investigate the hepatic disposition and metabolism of this compound.

Objective: To determine the clearance, hepatic extraction ratio, and biliary excretion of this compound and its metabolite, AM188.

Methodology:

  • Animal Model: Livers were isolated from male Sprague-Dawley rats.[1]

  • Perfusion: The isolated livers were perfused with Krebs-Henseleit buffer (pH 7.4).

  • Drug Administration: this compound (AM365) was added as a bolus to the perfusate to achieve an initial concentration of 22.4 µmol/L.[1]

  • Sample Collection: Perfusate samples were collected at the midpoint of 10-minute intervals over a 120-minute period. Bile was collected in 10-minute intervals throughout the perfusion.[1]

  • Analysis: Concentrations of this compound (AM365) and AM188 in the perfusate and bile were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[1][2]

Experimental Workflow for the Isolated Perfused Rat Liver Study

Workflow for Isolated Perfused Rat Liver (IPL) Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis LiverIsolation Isolate Rat Liver PerfusionSetup Set up Perfusion System with Krebs-Henseleit Buffer LiverIsolation->PerfusionSetup DrugAdmin Administer this compound (AM365) Bolus PerfusionSetup->DrugAdmin SampleCollection Collect Perfusate and Bile Samples over 120 min DrugAdmin->SampleCollection HPLC Quantify AM365 and AM188 by HPLC SampleCollection->HPLC PKAnalysis Calculate Pharmacokinetic Parameters HPLC->PKAnalysis

Caption: High-level workflow of the isolated perfused rat liver experiment.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method was developed for the simultaneous determination of this compound (AM365) and its metabolite AM188 in perfusate and bile.

Chromatographic Conditions:

  • Column: Phenosphere-NEXT C18 (250 x 4.6 mm, 4 µm) with a C18 guard column (4 x 3 mm).[2]

  • Mobile Phase: Methanol:10 mmol/L sodium orthophosphate buffer (pH 7.0) (15:85, v/v).[2]

  • Flow Rate: 1 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection: Diode array detector monitoring from 190 to 300 nm, with chromatograms processed at 220 nm for AM365 and 252 nm for AM188.[2]

Validation Parameters:

  • Linearity: 0.125 - 8.00 µg/mL for both AM365 and AM188.[2]

  • Lower Limit of Quantification (LLOQ): 0.125 µg/mL for both AM365 and AM188.[2]

  • Precision and Accuracy: Mean interday precision and accuracy were within 8.8%, and mean intraday precision and accuracy were within 13.1%.[2]

Discussion and Future Directions

The available data from the isolated perfused rat liver model provides initial, valuable insights into the hepatic pharmacokinetics and metabolism of this compound. The study demonstrates that this compound is a prodrug that is converted to its active metabolite, AM188. The low biliary excretion of both compounds in this model suggests that renal excretion may be the primary elimination pathway, a hypothesis that warrants investigation through in vivo studies in whole animal models.

Further preclinical development of this compound will require a more comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Recommended future studies include:

  • In vivo pharmacokinetic studies in multiple animal species (e.g., mice, rats, dogs, non-human primates) to determine plasma pharmacokinetics, bioavailability, and tissue distribution.

  • Metabolite identification and profiling in plasma, urine, and feces from in vivo studies to confirm if AM188 is the only major metabolite in a whole animal system.

  • In vitro studies to identify the specific enzymes responsible for the metabolic conversion of AM365 to AM188.

  • Plasma protein binding studies to understand the extent to which this compound and AM188 bind to plasma proteins.

  • Drug-drug interaction studies to assess the potential for this compound to inhibit or induce major drug-metabolizing enzymes.

By elucidating these aspects of this compound's pharmacokinetic and metabolic profile, a more complete understanding of its disposition can be achieved, which is essential for its potential progression into clinical trials.

References

Structural Analogs of Detiviciclovir: An In-depth Technical Guide on Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature detailing the synthesis and antiviral activity of a wide range of structural analogs specifically for Detiviciclovir is limited. This guide leverages available data on the structurally related and well-studied antiviral agents, acyclovir (B1169) and ganciclovir (B1264), to provide a comprehensive overview of the structure-activity relationships (SAR) within this class of acyclic nucleoside analogs. The principles and experimental methodologies described herein are directly applicable to the study and development of this compound analogs.

Introduction

This compound is an antiviral nucleoside analog. Like other members of the "-ciclovir" family, its therapeutic efficacy is rooted in its ability to selectively inhibit viral DNA synthesis. The core structure, consisting of a purine (B94841) base linked to an acyclic side chain, is a critical determinant of its biological activity. Understanding the structure-activity relationships (SAR) of this class of compounds is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide summarizes the antiviral activity of various structural analogs of related "ciclovir" compounds, details the experimental protocols for their evaluation, and visualizes key mechanistic and experimental workflows.

Data Presentation: Antiviral Activity of Acyclovir and Ganciclovir Analogs

The following table summarizes the in vitro antiviral activity of selected structural analogs of acyclovir and ganciclovir against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). These analogs feature modifications on both the purine base and the acyclic side chain.

CompoundBase ModificationSide Chain ModificationVirusActivity (EC50/IC50 in µM)Reference
AcyclovirGuanine(2-hydroxyethoxy)methylHSV-10.4[1]
HSV-21.5[1]
GanciclovirGuanine1,3-dihydroxy-2-propoxymethylHSV-10.005-0.3 µg/mL[2]
HSV-20.005-0.3 µg/mL[2]
PenciclovirGuanine4-hydroxy-3-(hydroxymethyl)butylHSV-10.4 µg/mL[3]
HSV-21.5 µg/mL[3]
1-Methyl-acyclovir1-Methylguanine(2-hydroxyethoxy)methylHSV-1> Acyclovir[4]
HSV-2> Acyclovir[4]
1,N²-Isopropeno-acyclovir1,N²-Isopropenoguanine(2-hydroxyethoxy)methylHSV-1≥ Acyclovir[4]
HSV-2≥ Acyclovir[4]
6-Phenyl-TACV**6-Phenyl-1,N²-ethenoguanine(2-hydroxyethoxy)methylHSV-10.2-2.0 µg/mL[2]
HSV-20.2-2.0 µg/mL[2]
6-Phenyl-TGCV***6-Phenyl-1,N²-ethenoguanine1,3-dihydroxy-2-propoxymethylHSV-10.005-0.3 µg/mL[2]
HSV-20.005-0.3 µg/mL[2]
Seleno-acyclovirSelenoguanine(2-hydroxyethoxy)methylHSV-1Potent[5]
Seleno-ganciclovirSelenoguanine1,3-dihydroxy-2-propoxymethylHCMVSignificant[5]

*Note: Some values are reported in µg/mL; conversion to µM requires the molecular weight of the specific compound. **TACV: Tricyclic analog of acyclovir ***TGCV: Tricyclic analog of ganciclovir

Experimental Protocols

The evaluation of antiviral activity for this compound analogs and related compounds typically involves a series of in vitro assays to determine their efficacy and cytotoxicity.

Cell Lines and Viruses
  • Cell Lines: Madin-Darby Bovine Kidney (MDBK) cells are commonly used for the propagation of herpesviruses and for conducting antiviral assays.[6]

  • Viruses: Laboratory strains of Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2) are utilized for infection.[6]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: MDBK cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assay (Plaque Reduction Assay)

This is the gold standard for quantifying the antiviral efficacy of a compound.

  • Cell Seeding: Confluent monolayers of MDBK cells are prepared in 6-well or 12-well plates.

  • Virus Infection: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed and stained with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: The number of plaques in each well is counted.

  • EC50 Calculation: The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

Selectivity Index (SI)

The selectivity index is a crucial parameter that indicates the therapeutic window of an antiviral compound. It is calculated as the ratio of the cytotoxic concentration to the effective concentration:

SI = CC50 / EC50

A higher SI value indicates a more promising and safer antiviral agent.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Acyclic Guanosine (B1672433) Analogs

Mechanism_of_Action cluster_cell Infected Host Cell Prodrug Acyclic Guanosine Analog (e.g., this compound) MonoP Analog-Monophosphate Prodrug->MonoP Viral Thymidine Kinase (TK) DiP Analog-Diphosphate MonoP->DiP Host Cell Kinases TriP Analog-Triphosphate (Active Form) DiP->TriP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase TriP->Viral_DNA_Polymerase Competitive Inhibition dGTP dGTP (Natural Substrate) dGTP->Viral_DNA_Polymerase Viral_DNA Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination Inhibition of Elongation

Caption: Mechanism of action for acyclic guanosine analogs like this compound.

Experimental Workflow: Antiviral Compound Screening

Antiviral_Screening_Workflow cluster_workflow In Vitro Antiviral Screening Start Synthesized Structural Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral Antiviral Activity Assay (e.g., Plaque Reduction) Start->Antiviral Calc_CC50 Calculate CC50 Cytotoxicity->Calc_CC50 Calc_EC50 Calculate EC50 Antiviral->Calc_EC50 Calc_SI Calculate Selectivity Index (SI) Calc_CC50->Calc_SI Calc_EC50->Calc_SI Lead_ID Lead Compound Identification Calc_SI->Lead_ID

Caption: A generalized workflow for the in vitro screening of antiviral compounds.

References

Detiviciclovir: A Technical Overview of a Penciclovir Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores detiviciclovir (B1194682) as a prodrug of the antiviral agent penciclovir (B1679225). Due to the limited availability of specific preclinical and clinical data for this compound in publicly accessible literature, this document will leverage the extensive data available for famciclovir (B1672041), another well-characterized prodrug of penciclovir, to provide a comprehensive understanding of the core principles, experimental evaluation, and mechanism of action.

Introduction to Penciclovir and the Prodrug Concept

Penciciclovir is a synthetic acyclic guanine (B1146940) nucleoside analogue with potent antiviral activity against several herpesviruses, including herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][2] Its therapeutic efficacy is, however, limited by poor oral bioavailability. To overcome this limitation, prodrugs have been developed. A prodrug is an inactive or less active compound that is metabolized in vivo into the active parent drug.[3] Famciclovir is a widely used oral prodrug of penciclovir that is rapidly absorbed and converted to penciclovir, achieving a high bioavailability of the active compound.[1][2] this compound (also known as AM365) is another such designated prodrug of penciclovir.

This compound: Structure and Proposed Metabolic Conversion

This compound, with the chemical formula C9H13N5O2, is structurally designed to be converted into the active antiviral agent, penciclovir.

Proposed Metabolic Pathway of this compound to Penciclovir

The conversion of a prodrug to its active form is a critical step in its therapeutic action. While specific metabolic studies on this compound are not widely published, based on its chemical structure and the known metabolic pathways of similar nucleoside analogues, a probable conversion mechanism involves enzymatic oxidation. Aldehyde oxidase, a cytosolic enzyme prevalent in the liver, is known to catalyze the oxidation of N-heterocyclic compounds.[4][5][6] It is plausible that this enzyme is responsible for the conversion of this compound to penciclovir.

G cluster_host Host Cell cluster_infected Herpesvirus-Infected Cell This compound This compound Penciclovir Penciclovir This compound->Penciclovir Aldehyde Oxidase (Proposed) Penciclovir_MP Penciclovir Monophosphate Penciclovir->Penciclovir_MP Viral Thymidine (B127349) Kinase Penciclovir_TP Penciclovir Triphosphate (Active Form) Penciclovir_MP->Penciclovir_TP Cellular Kinases Viral DNA\nPolymerase Inhibition Viral DNA Polymerase Inhibition Penciclovir_TP->Viral DNA\nPolymerase Inhibition

Proposed metabolic activation of this compound.

Pharmacokinetics: A Comparative Perspective

ParameterFamciclovir (as Penciclovir)Reference
Oral Bioavailability 77%[1][2][7]
Time to Peak Plasma Concentration (Tmax) ~0.9 hours[7]
Peak Plasma Concentration (Cmax) after 500 mg dose 3.3 µg/mL[7]
Area Under the Curve (AUC) Dose-proportional[8]
Elimination Half-life (t½) ~2.3 hours[7]
Protein Binding <20%[7]

Antiviral Activity of Penciclovir

The ultimate goal of a prodrug like this compound is to deliver therapeutically effective concentrations of penciclovir to the site of infection. The antiviral activity of penciclovir is typically measured by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in cell culture.

VirusIC50 of Penciclovir (µg/mL)Reference
Herpes Simplex Virus Type 1 (HSV-1) 0.4[9]
Herpes Simplex Virus Type 2 (HSV-2) 1.5[9]
Varicella-Zoster Virus (VZV) 3.1[9]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a prodrug's pharmacokinetic profile and the antiviral efficacy of the parent compound.

Oral Bioavailability Study Workflow

The following diagram illustrates a general workflow for a preclinical oral bioavailability study of a prodrug.

G cluster_workflow Oral Bioavailability Study Workflow A Animal Model Selection (e.g., Rats, Dogs) B Prodrug Administration (Oral Gavage) A->B C Serial Blood Sampling (e.g., via cannula) B->C D Plasma Separation (Centrifugation) C->D E Bioanalytical Method (LC-MS/MS) D->E F Pharmacokinetic Analysis (Cmax, Tmax, AUC) E->F G Bioavailability Calculation (Comparison to IV dose of active drug) F->G

Workflow for a preclinical oral bioavailability study.

A typical protocol would involve:

  • Animal Model: Healthy adult male and female rats.

  • Dosing: Administration of the prodrug orally via gavage at a specific dose. A separate group would receive an intravenous administration of the active drug (penciclovir) for bioavailability calculation.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

  • Sample Processing: Plasma is harvested from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of the prodrug and the active metabolite (penciclovir) in the plasma samples are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[11]

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

A plaque reduction assay is a standard method to determine the in vitro antiviral activity of a compound.[12][13][14]

G cluster_workflow Plaque Reduction Assay Workflow A Cell Culture Seeding (e.g., Vero cells) B Virus Inoculation A->B C Addition of Drug Dilutions B->C D Incubation and Plaque Formation C->D E Cell Staining (e.g., Crystal Violet) D->E F Plaque Counting E->F G IC50 Determination F->G

Workflow for a plaque reduction assay.

The general steps are as follows:

  • Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is grown in 96-well plates.

  • Virus Infection: The cell monolayers are infected with the virus of interest (e.g., HSV-1).

  • Drug Treatment: Serial dilutions of the test compound (penciclovir) are added to the infected cells.

  • Incubation: The plates are incubated to allow for viral replication and the formation of plaques (localized areas of cell death).

  • Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible.

  • Quantification: The number of plaques is counted for each drug concentration.

  • IC50 Calculation: The concentration of the drug that reduces the number of plaques by 50% compared to the untreated control is determined as the IC50 value.

Mechanism of Action of Penciclovir

Once this compound is converted to penciclovir, the latter exerts its antiviral effect through a selective mechanism within herpesvirus-infected cells.

  • Phosphorylation by Viral Thymidine Kinase: In infected cells, penciclovir is selectively phosphorylated by a virus-encoded thymidine kinase to penciclovir monophosphate. This step is crucial for the drug's selectivity, as this enzyme is much more efficient at phosphorylating penciclovir than the host cell's thymidine kinase.

  • Conversion to Triphosphate: Cellular kinases further phosphorylate the monophosphate to the active penciclovir triphosphate.

  • Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). This inhibition halts the synthesis of viral DNA, thereby preventing viral replication.[7]

Conclusion

This compound represents a prodrug approach to enhance the oral delivery of the potent antiviral agent, penciclovir. While specific data on this compound's pharmacokinetics and clinical efficacy are limited in the public domain, the well-established profile of famciclovir provides a strong framework for understanding the expected benefits of such a strategy. The core principle lies in the efficient in vivo conversion of the prodrug to penciclovir, which then selectively targets herpesvirus-infected cells to inhibit viral replication. Further research and publication of preclinical and clinical data on this compound are necessary to fully elucidate its therapeutic potential.

References

Technical Guide: Early-Phase Clinical Evaluation of Desciclovir, a Prodrug of Acyclovir

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available early-phase clinical trial results for a compound specifically named "Detiviciclovir" are limited. This technical guide provides a comprehensive overview of the early-phase clinical trial results for Desciclovir , a closely related and well-documented prodrug of the potent antiviral agent Acyclovir. Given the chemical similarity and the prodrug-active drug relationship, the data presented herein for Desciclovir is of significant relevance to researchers, scientists, and drug development professionals in the antiviral field.

Introduction

Desciclovir (also known as BW A515U) is a prodrug of Acyclovir developed to enhance the oral bioavailability of the parent compound.[1] Acyclovir, a guanosine (B1672433) analog, is a highly effective antiviral agent against herpesviruses, but its oral absorption is poor.[1][2] Desciclovir is efficiently absorbed from the gastrointestinal tract and is rapidly converted in vivo to Acyclovir by the enzyme xanthine (B1682287) oxidase.[3][4][5] This conversion provides higher plasma concentrations of Acyclovir than can be achieved with oral administration of Acyclovir itself, mimicking levels seen with intravenous administration.[6] This guide details the early-phase clinical trial results for Desciclovir, focusing on its pharmacokinetics, safety, and mechanism of action.

Mechanism of Action

The antiviral activity of Desciclovir is attributable to its conversion to Acyclovir.[7] Acyclovir is selectively phosphorylated by viral thymidine (B127349) kinase to Acyclovir monophosphate.[8] Host cell kinases then further phosphorylate the monophosphate to Acyclovir triphosphate, the active metabolite.[8] Acyclovir triphosphate competitively inhibits viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to termination of the chain, thereby preventing viral replication.[3][8]

Desciclovir Desciclovir (Oral Administration) GI_Tract Gastrointestinal Tract Desciclovir->GI_Tract Absorption Acyclovir Acyclovir GI_Tract->Acyclovir Conversion XanthineOxidase Xanthine Oxidase XanthineOxidase->Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation Viral_TK Viral Thymidine Kinase Viral_TK->ACV_MP ACV_TP Acyclovir Triphosphate (Active Metabolite) ACV_MP->ACV_TP Phosphorylation Host_Kinases Host Cell Kinases Host_Kinases->ACV_TP Inhibition Inhibition of Viral DNA Replication ACV_TP->Inhibition Inhibits Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Polymerase->Inhibition

Metabolic and Activation Pathway of Desciclovir.

Early-Phase Clinical Trial Data

The following data is summarized from a key early-phase clinical trial conducted in healthy human volunteers.[6][9]

Pharmacokinetic Profile

A study involving 13 healthy volunteers who received 250 mg of Desciclovir orally three times daily for 10 days provided the following pharmacokinetic data.[6][9]

ParameterDesciclovir (DCV)Acyclovir (ACV) from DCVHistorical Oral Acyclovir (200 mg)Historical IV Acyclovir (2.5 mg/kg)
Dose 250 mg-200 mg2.5 mg/kg
Cmax (Peak Plasma Concentration) -~5 µg/mL~0.5 µg/mL~5 µg/mL
Tmax (Time to Peak Concentration) -< 1 hour--
Half-life (t½) 0.85 ± 0.16 hours2.6 ± 0.5 hours--
Oral Absorption At least 75%---
Urinary Recovery (as ACV) -~66% of administered dose--

Data compiled from Petty et al., 1987.[6]

Safety and Tolerability

In the same early-phase trial, the safety and tolerability of Desciclovir were assessed.

Adverse EventsObservations
Serious Adverse Events None reported.[6]
Consistent Adverse Effects None noted.[6]
Renal Function No significant increase in serum creatinine (B1669602) levels; all subjects remained within the normal range.[6][9]

Data compiled from Petty et al., 1987.[6]

Experimental Protocols

Study Design

The primary early-phase study was an open-label, multiple-dose trial in healthy human volunteers.[6][9]

Start Screening of Healthy Volunteers Enrollment Enrollment (n=13) Start->Enrollment Dosing Desciclovir 250 mg Orally TID for 10 days Enrollment->Dosing PK_Sampling_Day2 Serial Plasma & Urine Collection (Day 2) Dosing->PK_Sampling_Day2 PK_Sampling_Day11 Serial Plasma & Urine Collection (Day 11) Dosing->PK_Sampling_Day11 Safety_Monitoring Monitoring for Adverse Events Dosing->Safety_Monitoring Analysis Measurement of DCV and ACV Concentrations (HPLC) PK_Sampling_Day2->Analysis PK_Sampling_Day11->Analysis Endpoint Pharmacokinetic and Safety Data Analysis Analysis->Endpoint Safety_Monitoring->Endpoint

Experimental Workflow of the Desciclovir Phase 1 Trial.

Subject Population
  • Inclusion Criteria: Healthy adult volunteers.

  • Number of Subjects: 13.[6]

Dosing Regimen
  • Drug: Desciclovir.

  • Dose: 250 mg (approximately 3.25 mg/kg body weight).[6]

  • Route of Administration: Oral.

  • Frequency: Three times daily.[6]

  • Duration: 10 days.[6]

Sample Collection and Analysis
  • Matrices: Plasma and urine.[6]

  • Collection Timepoints: Serial samples were collected on day 2 and day 11 of the study.[6]

  • Analytical Method: Concentrations of Desciclovir and Acyclovir were measured using a validated high-performance liquid chromatography (HPLC) assay.

Conclusion

The early-phase clinical trial results for Desciclovir demonstrate that it is a well-absorbed oral prodrug that is rapidly and extensively converted to Acyclovir.[6][9] This conversion results in plasma concentrations of Acyclovir comparable to those achieved with intravenous administration, and approximately 10-fold higher than those seen with standard oral Acyclovir doses.[6] The safety profile in this early study was favorable, with no serious or consistent adverse effects reported, and no significant impact on renal function.[6][9] These findings support the continued development of prodrug strategies to improve the therapeutic window of potent antiviral agents like Acyclovir.

References

Detiviciclovir: An Examination of Potential Off-Target Effects in Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and preclinical data reveals a notable absence of specific studies detailing the potential off-target effects of Detiviciclovir. While the core mechanism of action for many antiviral agents is well-characterized, in-depth investigations into unintended molecular interactions, particularly in the early stages of development, are often not widely disseminated. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies used to assess off-target effects and to present a framework for considering such effects in the context of a novel antiviral compound like this compound, despite the current lack of specific data.

Understanding Off-Target Effects in Antiviral Drug Development

Off-target effects refer to the interactions of a drug with molecular targets other than its intended therapeutic target.[1][2] These interactions can lead to unforeseen physiological responses, ranging from benign side effects to serious adverse events.[3] In the context of antiviral drugs, which are designed to selectively inhibit viral replication, off-target effects can manifest through various mechanisms, including but not limited to, inhibition of host cellular kinases, interference with metabolic pathways, or modulation of immune signaling.[2][4]

The assessment of off-target effects is a critical component of preclinical toxicology and safety pharmacology studies.[5][6] These investigations aim to identify potential liabilities of a drug candidate early in the development process to mitigate risks in subsequent clinical trials.

Methodologies for Assessing Off-Target Effects

A variety of in vitro and in vivo methods are employed to identify and characterize potential off-target interactions of a new chemical entity.

In Vitro Screening

Kinase Profiling: A common starting point for assessing off-target effects is broad-panel kinase screening.[7][8][9][10][11] Pharmaceutical companies and contract research organizations (CROs) offer services to test a compound against a large number of purified kinases to determine its inhibitory activity. This approach can identify unintended interactions with host cell kinases that may be involved in critical signaling pathways.

Cell-Based Assays: Cellular assays provide a more physiologically relevant context to assess the consequences of potential off-target interactions.[8] These can include cytotoxicity assays in various cell lines, reporter gene assays to monitor the activity of specific signaling pathways, and high-content imaging to assess morphological changes.

Preclinical Toxicology Studies

Animal models are essential for evaluating the overall safety profile of a drug candidate and can provide insights into potential off-target effects that may not be apparent from in vitro studies.[6][12][13] Standard preclinical toxicology packages include single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent).[5] Endpoints in these studies typically include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathological examination of a comprehensive list of tissues.[5]

Hypothetical Signaling Pathway Perturbation

While no specific off-target signaling pathways for this compound have been identified, antiviral drugs, particularly nucleoside analogs, can potentially interact with various cellular processes. For illustrative purposes, the following diagram depicts a generic signaling pathway that could be hypothetically modulated by an antiviral agent.

Hypothetical_Signaling_Pathway Hypothetical Off-Target Signaling Pathway Antiviral_Drug This compound (Hypothetical Off-Target Interaction) Cellular_Kinase_A Cellular Kinase A Antiviral_Drug->Cellular_Kinase_A Inhibition Signaling_Protein_B Signaling Protein B Cellular_Kinase_A->Signaling_Protein_B Phosphorylation Transcription_Factor_C Transcription Factor C Signaling_Protein_B->Transcription_Factor_C Activation Gene_Expression Altered Gene Expression Transcription_Factor_C->Gene_Expression Cellular_Response Unintended Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical inhibition of a cellular kinase by an antiviral drug, leading to an unintended cellular response.

Experimental Workflow for Off-Target Assessment

The following diagram illustrates a typical workflow for identifying and validating potential off-target effects during preclinical drug development.

Experimental_Workflow General Workflow for Off-Target Effect Assessment cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Characterization Phase In_Silico_Prediction In Silico Prediction (e.g., Target Prediction Software) In_Vitro_Screening Broad-Panel In Vitro Screening (e.g., Kinase Panel) In_Silico_Prediction->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Pathway Analysis) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Studies Preclinical In Vivo Studies (Rodent & Non-Rodent) Cell_Based_Assays->In_Vivo_Studies Mechanism_of_Toxicity Mechanism of Toxicity Studies In_Vivo_Studies->Mechanism_of_Toxicity Safety_Biomarker Safety Biomarker Identification Mechanism_of_Toxicity->Safety_Biomarker

Caption: A generalized workflow for the identification and characterization of potential off-target effects of a drug candidate.

Conclusion

The comprehensive evaluation of potential off-target effects is a cornerstone of modern drug development, ensuring the safety and efficacy of new therapeutic agents. While specific preliminary data on the off-target effects of this compound are not currently available in the public domain, the established methodologies for in vitro screening and preclinical toxicology provide a robust framework for such investigations. As the development of this compound progresses, it is anticipated that detailed studies on its selectivity and safety profile will be conducted and, in time, may become publicly accessible. Researchers are encouraged to consult regulatory submission documents and future publications for specific data as they become available.

References

Methodological & Application

Application Notes: Detiviciclovir Plaque Reduction Assay in MRC-5 Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for determining the in vitro antiviral activity of Detiviciclovir, a nucleoside analogue, against Human Cytomegalovirus (HCMV) using a plaque reduction assay in human fetal lung fibroblast (MRC-5) cells.[1][2]

Introduction

This compound is an antiviral compound classified as a nucleoside analogue.[1] Nucleoside analogues exert their antiviral effect by inhibiting viral DNA or RNA synthesis.[1][3][4][5] After entering an infected host cell, they are phosphorylated to their active triphosphate form.[4][6] This active form then competes with natural nucleosides for incorporation into the elongating viral nucleic acid chain by the viral polymerase.[4][7] The incorporation of the nucleoside analogue leads to chain termination, thus halting viral replication.[1][3][7]

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and for determining the efficacy of antiviral compounds.[8] In this assay, a confluent monolayer of susceptible cells is infected with a known amount of virus.[8] The infected cells are then overlaid with a semi-solid medium that restricts the spread of progeny virions to neighboring cells.[8] This results in the formation of localized areas of cell death or cytopathic effect (CPE), known as plaques, each initiated by a single infectious virus particle.[8] The number of plaques is directly proportional to the number of infectious virus particles in the sample. By treating the infected cells with varying concentrations of an antiviral agent, the reduction in the number of plaques compared to an untreated control can be quantified to determine the compound's inhibitory activity.

MRC-5 cells, a human diploid cell line derived from fetal lung tissue, are widely used in virology for the propagation of various viruses and for plaque assays.[2][9][10] They are particularly susceptible to infection by several human herpesviruses, including Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV), and Herpes Simplex Virus (HSV), making them an ideal cell line for this assay.[11][12][13][14][15][16]

This document provides a detailed protocol for performing a plaque reduction assay to determine the 50% inhibitory concentration (IC50) of this compound against a laboratory-adapted strain of HCMV (e.g., AD169 or Towne) in MRC-5 cells.

Data Presentation

Quantitative data from the plaque reduction and cytotoxicity assays should be systematically recorded to ensure accurate calculation of IC50 and CC50 values.

Table 1: Raw Data for Plaque Reduction Assay

This compound Conc. (µM)Replicate 1 (Plaque Count)Replicate 2 (Plaque Count)Replicate 3 (Plaque Count)Mean Plaque CountStd. Deviation
0 (Virus Control)
X.X
X.X
X.X
X.X
0 (Cell Control)00000

Table 2: Calculation of Percent Plaque Reduction

This compound Conc. (µM)Mean Plaque Count% Plaque Reduction
0 (Virus Control)0
X.X
X.X
X.X
X.X

% Plaque Reduction = [1 - (Mean Plaque Count of Treated / Mean Plaque Count of Virus Control)] x 100

Table 3: Summary of Antiviral Activity and Cytotoxicity

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound
  • IC50 (50% Inhibitory Concentration): The concentration of the drug that reduces the number of plaques by 50%.[17]

  • CC50 (50% Cytotoxic Concentration): The concentration of the drug that reduces the viability of uninfected cells by 50%.[17]

  • Selectivity Index (SI): The ratio of CC50 to IC50 (SI = CC50 / IC50), indicating the therapeutic window of the compound.[17]

Experimental Protocols

Materials and Reagents

  • Cells and Virus:

    • MRC-5 cells (ATCC® CCL-171™)

    • Human Cytomegalovirus (HCMV), e.g., Towne strain (ATCC® VR-977™)

  • Media and Buffers:

    • Eagle's Minimum Essential Medium (EMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • L-Glutamine (200 mM)

    • Trypsin-EDTA (0.25%)

    • Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺

  • Antiviral Compound:

    • This compound (prepare stock solution in sterile DMSO or water)

  • Assay Reagents:

  • Labware:

    • T-75 and T-175 cell culture flasks

    • 6-well or 12-well cell culture plates

    • Serological pipettes

    • Microcentrifuge tubes

    • Sterile pipette tips

Protocol 1: Culture of MRC-5 Cells

  • Maintain MRC-5 cells in EMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells when they reach 80-90% confluency. To passage, wash the cell monolayer with DPBS, add Trypsin-EDTA, and incubate for 2-5 minutes until cells detach.

  • Neutralize trypsin with growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh growth medium.

  • Seed new flasks at a density of approximately 1 x 10⁴ cells/cm².

Protocol 2: Virus Stock Preparation and Titration

  • Propagate HCMV in T-175 flasks of confluent MRC-5 cells.

  • Infect the cells at a low multiplicity of infection (MOI) of 0.01-0.1.

  • Incubate the infected culture until 80-90% of the cells show cytopathic effect (CPE), which may take 7-14 days.

  • Harvest the virus by scraping the cells into the medium.

  • Subject the cell suspension to three cycles of freeze-thaw to release intracellular virus particles.

  • Clarify the lysate by low-speed centrifugation (e.g., 2000 x g for 10 minutes) to remove cell debris.

  • Aliquot the supernatant (virus stock) and store at -80°C.

  • Determine the virus titer (PFU/mL) of the stock by performing a plaque assay with serial 10-fold dilutions of the virus on MRC-5 cell monolayers.

Protocol 3: Plaque Reduction Assay for this compound

  • Cell Seeding: Seed MRC-5 cells into 6-well or 12-well plates at a density that will form a confluent monolayer on the day of infection (e.g., 2.5 x 10⁵ cells/well for a 6-well plate). Incubate for 24-48 hours at 37°C with 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of this compound in assay medium (EMEM with 2% FBS). A typical starting range for nucleoside analogues might be from 0.1 µM to 100 µM.

  • Infection: When the cell monolayer is confluent, aspirate the growth medium. Infect the cells with HCMV diluted in assay medium to a concentration that yields 50-100 plaques per well.

  • Adsorption: Incubate the plates for 90 minutes at 37°C to allow the virus to adsorb to the cells. Gently rock the plates every 15-20 minutes.

  • Treatment and Overlay: After adsorption, aspirate the virus inoculum. Add the this compound dilutions to the respective wells in triplicate. For the virus control wells, add assay medium without the drug.

  • Overlay: Add an equal volume of overlay medium (e.g., 1.2% methylcellulose in 2x EMEM) to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.

  • Fixation and Staining:

    • Aspirate the overlay medium.

    • Fix the cell monolayer with 10% formalin or cold methanol for 20-30 minutes.

    • Aspirate the fixative and stain the cells with 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.

Protocol 4: Cytotoxicity Assay

  • Seed MRC-5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of Detiviciciclovir at the same concentrations used in the plaque reduction assay, plus higher concentrations if necessary.

  • Replace the medium in the wells with the drug dilutions. Include wells with medium only as a cell control (100% viability).

  • Incubate the plate for the same duration as the plaque reduction assay.

  • Assess cell viability using a standard method such as the MTT assay.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

G Mechanism of Action of this compound (Nucleoside Analogue) cluster_cell Host Cell This compound This compound d_TP This compound Triphosphate (Active Form) This compound->d_TP Cellular Kinases Viral_Polymerase Viral DNA Polymerase d_TP->Viral_Polymerase dNTP Natural dNTPs dNTP->Viral_Polymerase Nascent_DNA Growing Viral DNA Chain Viral_Polymerase->Nascent_DNA Incorporation of dNTPs Terminated_DNA Terminated Viral DNA Viral_Polymerase->Terminated_DNA Incorporation of this compound-TP Viral_DNA_Template Viral DNA Template Viral_DNA_Template->Viral_Polymerase No_Replication Viral Replication Inhibited Terminated_DNA->No_Replication

Caption: Mechanism of action of this compound.

G Plaque Reduction Assay Workflow Day1 Day 1: Seed MRC-5 Cells Day2 Day 2: Infect with HCMV Day1->Day2 Treat Treat with this compound & Add Overlay Day2->Treat Incubate Incubate (7-14 Days) Treat->Incubate FixStain Fix and Stain Cells Incubate->FixStain Count Count Plaques FixStain->Count Analyze Analyze Data (Calculate IC50) Count->Analyze

Caption: Plaque reduction assay experimental workflow.

References

Application Notes and Protocols for the Evaluation of Detiviciclovir in a Herpes Zoster Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir is an antiviral nucleoside analogue with potential therapeutic applications for herpesvirus infections. Varicella-zoster virus (VZV), a member of the herpesvirus family, is the causative agent of chickenpox (varicella) and shingles (herpes zoster). Murine models of VZV infection are crucial for the preclinical evaluation of novel antiviral candidates like this compound. These models, while not perfectly replicating human disease, provide a valuable platform to assess in vivo efficacy, pharmacokinetics, and optimal dosing regimens.

This document provides a detailed, albeit proposed, set of protocols and application notes for the evaluation of this compound in a herpes zoster murine model. Due to the limited publicly available data on this compound's specific activity against VZV and its pharmacokinetic profile in mice, the following protocols and data tables are presented as a comprehensive guide based on established methodologies for similar antiviral compounds and VZV murine models.

Data Presentation

The following tables present hypothetical, yet plausible, data for this compound based on the characteristics of other nucleoside analogues. These tables are intended to serve as templates for recording and presenting experimental data.

Table 1: In Vitro Antiviral Activity of this compound against Varicella-Zoster Virus

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundMRC-5[Data to be determined][Data to be determined][Data to be determined]
Acyclovir (Control)MRC-52.5>100>40

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index is a measure of the drug's therapeutic window.

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Intraperitoneal Dose)

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)T½ (h)
This compound[Dose to be determined][Data to be determined][Data to be determined][Data to be determined][Data to be determined]
Ganciclovir (Reference)5015.20.525.81.2

Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve), T½ (Half-life).

Experimental Protocols

The following are detailed protocols for establishing a herpes zoster murine model and assessing the efficacy of this compound.

Protocol 1: Herpes Zoster Murine Model

1.1. Animal Model:

  • Species: Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.

  • Justification: SCID mice lack functional T and B cells, allowing for the engraftment of human tissues and the replication of the human-specific VZV.

1.2. Human Tissue Xenograft Implantation:

  • Human fetal dorsal root ganglia (DRG) are implanted subcutaneously on the backs of SCID mice.

  • Allow 2-3 weeks for the xenografts to become vascularized and established.

1.3. VZV Inoculation:

  • A clinical isolate or a laboratory-adapted strain of VZV is propagated in human fibroblast cells (e.g., MRC-5).

  • Infect the established DRG xenografts by direct microinjection with a predetermined titer of VZV-infected cells (e.g., 1 x 10^5 plaque-forming units [PFU]).

1.4. Post-Inoculation Monitoring:

  • Monitor the mice daily for clinical signs of herpes zoster, including skin lesions (erythema, vesicles, pustules, crusts) around the xenograft site, and signs of neurological involvement (e.g., altered gait, paralysis).

  • Record body weight and general health status.

Protocol 2: Administration of this compound

2.1. Formulation:

  • Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intraperitoneal injection). The formulation should be prepared fresh daily.

2.2. Dosing and Administration:

  • Begin treatment with this compound at a specified time point post-infection (e.g., 24 hours).

  • Administer the compound via a clinically relevant route, such as intraperitoneal (IP) or oral (PO) gavage.

  • A dose-ranging study should be performed to determine the optimal therapeutic dose. Example dosing regimen: 10, 30, and 100 mg/kg, administered twice daily.

  • Include a vehicle control group and a positive control group (e.g., Acyclovir or Famciclovir).

Protocol 3: Assessment of Antiviral Efficacy

3.1. Clinical Scoring:

  • Score the severity of skin lesions daily using a standardized scoring system (e.g., 0 = no lesion, 1 = erythema, 2 = vesicles, 3 = pustules, 4 = crusts).

3.2. Viral Load Quantification:

  • At predetermined time points (e.g., day 5, 7, and 10 post-infection), euthanize a subset of mice from each group.

  • Harvest the DRG xenografts and surrounding skin tissue.

  • Homogenize the tissues and extract viral DNA.

  • Quantify VZV DNA levels using quantitative polymerase chain reaction (qPCR) targeting a specific VZV gene (e.g., ORF62).

3.3. Histopathological Analysis:

  • Fix a portion of the harvested tissues in 10% neutral buffered formalin.

  • Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammation.

  • Perform immunohistochemistry (IHC) using antibodies against VZV antigens to visualize the extent of viral spread.

Visualizations

Signaling Pathway

VZV_Signaling_Pathway cluster_virus VZV Infection cluster_cell Host Cell cluster_drug_action This compound Action VZV Varicella-Zoster Virus Receptor Host Cell Receptor VZV->Receptor Attachment Viral_Entry Viral Entry & Uncoating Receptor->Viral_Entry Viral_DNA_Replication Viral DNA Replication Viral_Entry->Viral_DNA_Replication Viral Genome Release Viral_Proteins Viral Protein Synthesis Viral_DNA_Replication->Viral_Proteins Virion_Assembly Virion Assembly & Egress Viral_DNA_Replication->Virion_Assembly Viral_Proteins->Virion_Assembly Virion_Assembly->VZV New Virions This compound This compound (Nucleoside Analogue) Phosphorylation Cellular Kinases This compound->Phosphorylation Uptake Active_Metabolite This compound Triphosphate Phosphorylation->Active_Metabolite VZV_DNA_Polymerase VZV DNA Polymerase Active_Metabolite->VZV_DNA_Polymerase Competitive Inhibition VZV_DNA_Polymerase->Viral_DNA_Replication Blocks

Caption: Proposed mechanism of action of this compound against VZV.

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Model SCID Mice (6-8 weeks old) Xenograft Human DRG Xenograft Implantation Animal_Model->Xenograft VZV_Inoculation VZV Inoculation of DRG Xenograft Xenograft->VZV_Inoculation Group_Assignment Randomization into Treatment Groups VZV_Inoculation->Group_Assignment Vehicle Vehicle Control Group_Assignment->Vehicle Detiviciclovir_Low This compound (Low Dose) Group_Assignment->Detiviciclovir_Low Detiviciclovir_High This compound (High Dose) Group_Assignment->Detiviciclovir_High Positive_Control Positive Control (e.g., Acyclovir) Group_Assignment->Positive_Control Clinical_Monitoring Daily Clinical Scoring & Body Weight Vehicle->Clinical_Monitoring Detiviciclovir_Low->Clinical_Monitoring Detiviciclovir_High->Clinical_Monitoring Positive_Control->Clinical_Monitoring Tissue_Harvest Tissue Harvest (DRG & Skin) Clinical_Monitoring->Tissue_Harvest Viral_Load Viral Load Quantification (qPCR) Tissue_Harvest->Viral_Load Histopathology Histopathology & IHC Tissue_Harvest->Histopathology

Caption: Experimental workflow for evaluating this compound in a VZV murine model.

Logical Relationship Diagram

Logical_Relationship cluster_pathogenesis Pathogenesis cluster_intervention Intervention cluster_outcome Therapeutic Outcome VZV_Infection VZV Infection in Murine Model Viral_Replication Increased Viral Replication VZV_Infection->Viral_Replication Tissue_Damage Tissue Damage & Inflammation Viral_Replication->Tissue_Damage Clinical_Signs Development of Herpes Zoster Lesions Tissue_Damage->Clinical_Signs Detiviciclovir_Admin Administration of This compound Inhibition_Replication Inhibition of Viral DNA Polymerase Detiviciclovir_Admin->Inhibition_Replication Inhibition_Replication->Viral_Replication Inhibits Reduced_Viral_Load Reduced Viral Load Inhibition_Replication->Reduced_Viral_Load Ameliorated_Pathology Amelioration of Tissue Pathology Reduced_Viral_Load->Ameliorated_Pathology Improved_Clinical_Score Improvement in Clinical Score Ameliorated_Pathology->Improved_Clinical_Score

Caption: Logical relationship of this compound intervention in VZV pathogenesis.

Application Notes and Protocols for Detiviciclovir Formulation in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir, also known as AM365, is an antiviral nucleoside analogue with potential therapeutic applications. For researchers conducting in vivo studies, a well-characterized and stable formulation is critical for obtaining reliable and reproducible results. These application notes provide a recommended starting point for the formulation of this compound for various in vivo research applications, based on the general properties of nucleoside analogues. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on established methods for similar compounds and should be adapted and validated by the end-user for their specific experimental needs.

Physicochemical Properties and Formulation Considerations

General Formulation Strategy:

A common approach for formulating nucleoside analogues for in vivo research, particularly for parenteral routes of administration, involves the use of a multi-component vehicle system. This typically includes a primary solvent, a co-solvent to enhance solubility, and a vehicle to ensure biocompatibility and stability.

Recommended Starting Formulation

For initial in vivo studies, a formulation based on a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and saline is recommended. This combination is widely used in preclinical research for its ability to dissolve a broad range of compounds and its acceptable safety profile in common animal models.

Table 1: Recommended Starting Formulation for this compound

ComponentPurposeRecommended Percentage (v/v)
Dimethyl Sulfoxide (DMSO)Primary Solvent10%
Polyethylene Glycol 400 (PEG400)Co-solvent/Solubility Enhancer40%
Saline (0.9% NaCl)Vehicle50%

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. The ratios of the components may need to be adjusted based on the desired final concentration of this compound and the observed solubility. It is crucial to perform a small-scale pilot formulation to ensure complete dissolution and stability before preparing a larger batch.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10 mg/mL)

Materials:

  • This compound (AM365) powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 400 (PEG400), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mg/mL final concentration in 10 mL of vehicle, weigh 100 mg of this compound.

  • Dissolution in DMSO: In a sterile conical tube, add 1 mL of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but care should be taken to avoid degradation.

  • Addition of PEG400: Add 4 mL of PEG400 to the DMSO solution. Vortex until the solution is homogeneous.

  • Addition of Saline: Slowly add 5 mL of sterile saline to the mixture while continuously vortexing. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical for parenteral administration.

  • Storage: Store the final formulation at 4°C for short-term use (up to one week). For longer-term storage, aliquots can be stored at -20°C. It is recommended to perform stability studies to determine the optimal storage conditions and duration.

Protocol 2: Quality Control of the Formulation using HPLC

To ensure the concentration and purity of the prepared this compound formulation, a High-Performance Liquid Chromatography (HPLC) analysis is recommended. The following is a suggested starting method based on published methods for this compound (AM365) analysis.

Table 2: Recommended HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of methanol (B129727) and a buffer (e.g., 10 mM sodium phosphate, pH 7.0)
Flow Rate 1.0 mL/min
Detection Wavelength 252 nm
Injection Volume 10-20 µL
Column Temperature 25°C

Procedure:

  • Standard Preparation: Prepare a series of known concentrations of this compound in the formulation vehicle to create a standard curve.

  • Sample Preparation: Dilute a small aliquot of the prepared formulation in the mobile phase to a concentration that falls within the range of the standard curve.

  • Analysis: Inject the standards and the diluted sample onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the formulation by comparing its peak area to the standard curve.

In Vivo Administration

The choice of administration route depends on the specific aims of the study. Common routes for in vivo studies with small molecules include intraperitoneal (IP), intravenous (IV), and oral gavage (PO). The prepared formulation is suitable for IP and IV administration. For oral administration, the palatability and potential for gastrointestinal irritation should be considered.

Visualizations

Signaling Pathway of this compound

This compound, as a nucleoside analogue, is expected to exert its antiviral effect by interfering with viral DNA or RNA synthesis. The following diagram illustrates the general mechanism of action for a nucleoside analogue antiviral.

G cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (Extracellular) CellMembrane This compound->CellMembrane Uptake Detiviciclovir_intra This compound (Intracellular) Detiviciclovir_MP This compound Monophosphate Detiviciclovir_intra->Detiviciclovir_MP Host/Viral Kinases Detiviciclovir_DP This compound Diphosphate Detiviciclovir_MP->Detiviciclovir_DP Host Kinases Detiviciciclovir_TP Detiviciciclovir_TP Detiviciclovir_DP->Detiviciciclovir_TP Host Kinases Detiviciclovir_TP This compound Triphosphate (Active Form) ViralPolymerase Viral DNA/RNA Polymerase Detiviciclovir_TP->ViralPolymerase Incorporation ViralGenome Viral Genome Replication ViralPolymerase->ViralGenome Normal Replication ChainTermination Chain Termination/ Inhibition of Replication ViralPolymerase->ChainTermination Inhibition

Caption: General mechanism of action for a nucleoside analogue antiviral like this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with a novel antiviral formulation.

G A This compound Formulation Preparation (Protocol 1) B Quality Control (HPLC) (Protocol 2) A->B E Treatment Administration (this compound or Vehicle) B->E C Animal Acclimatization and Grouping D Virus Inoculation (Infection Model) C->D D->E F Monitoring (Clinical Signs, Body Weight) E->F G Endpoint Analysis (e.g., Viral Load, Histopathology) F->G H Data Analysis and Interpretation G->H

Caption: A typical experimental workflow for in vivo efficacy studies of this compound.

Disclaimer: These protocols and recommendations are intended for research purposes only and should be performed by qualified personnel. It is the responsibility of the researcher to validate the formulation and experimental procedures for their specific application and to adhere to all applicable safety and animal welfare regulations.

Application Notes and Protocols for High-Throughput Screening Assays Involving Detiviciclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir is an antiviral nucleoside analogue with potential therapeutic applications.[1] High-throughput screening (HTS) is a critical component of drug discovery, enabling the rapid assessment of large compound libraries to identify novel antiviral agents. This document provides detailed application notes and protocols for conducting HTS assays relevant to the study of this compound and the discovery of new antiviral compounds. The protocols outlined here are based on established methods for antiviral screening, such as the cytopathic effect (CPE) reduction assay, which is a robust and widely used cell-based HTS method.[2][3]

Mechanism of Action of Nucleoside Analogues like this compound

This compound, as a nucleoside analogue, is presumed to exert its antiviral activity through a mechanism similar to other drugs in its class, such as acyclovir. This typically involves a multi-step intracellular activation process that is dependent on viral enzymes, leading to high selectivity for virus-infected cells.

The proposed mechanism is as follows:

  • Selective Phosphorylation: this compound is first phosphorylated into a monophosphate form by a virus-encoded thymidine (B127349) kinase (TK). This initial step is critical for its selectivity, as viral TK is much more efficient at phosphorylating the analogue than the host cell's TK.

  • Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate form into the active triphosphate derivative.

  • Inhibition of Viral DNA Synthesis: The triphosphate form of this compound acts as a competitive inhibitor of the viral DNA polymerase. It is incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.

This targeted mechanism provides a high therapeutic index, as the drug is primarily activated within infected cells, minimizing toxicity to uninfected host cells.[4]

Detiviciclovir_Mechanism cluster_cell Infected Host Cell This compound This compound Detiviciclovir_MP This compound Monophosphate This compound->Detiviciclovir_MP Viral Thymidine Kinase Detiviciclovir_TP This compound Triphosphate (Active Form) Detiviciclovir_MP->Detiviciclovir_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase Detiviciclovir_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination & Inhibition of Replication Viral_DNA_Synthesis->Chain_Termination Incorporation of This compound-TP

Caption: Proposed mechanism of action for this compound.

High-Throughput Screening Workflow for Antiviral Compound Discovery

A typical HTS workflow for identifying novel antiviral compounds that may act similarly to or synergistically with this compound involves several stages, from primary screening of a large compound library to secondary validation and hit confirmation.

HTS_Workflow cluster_workflow Antiviral HTS Workflow start Start: Compound Library primary_screen Primary HTS: Cell-Based CPE Assay (e.g., 384-well format) start->primary_screen hit_identification Hit Identification (Based on % inhibition) primary_screen->hit_identification dose_response Dose-Response & Cytotoxicity Assays (CC50) hit_identification->dose_response ic50_determination IC50 Determination dose_response->ic50_determination selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) ic50_determination->selectivity_index hit_confirmation Hit Confirmation & Validation selectivity_index->hit_confirmation

Caption: General workflow for antiviral HTS.

Experimental Protocols

Protocol 1: High-Throughput Cytopathic Effect (CPE) Reduction Assay

This protocol describes a cell-based HTS assay to screen for inhibitors of a model virus (e.g., Herpes Simplex Virus 1, HSV-1) by measuring the reduction of virus-induced CPE.

Objective: To identify compounds that protect host cells from virus-induced cell death.

Materials:

  • Cell Line: Vero cells (or another susceptible cell line)

  • Virus: HSV-1 (or other target virus)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well clear-bottom, black-walled tissue culture plates.

  • Compound Library: Test compounds dissolved in DMSO.

  • Control Drug: this compound.

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based reagent.[5]

  • Plate Reader: Luminometer.

Methodology:

  • Cell Seeding:

    • Culture Vero cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in assay medium (DMEM with 2% FBS) to a concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plates (5,000 cells/well) using an automated dispenser.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare compound plates by diluting the compound library and this compound control in assay medium to the desired final concentration (e.g., 10 µM for primary screen). Ensure the final DMSO concentration is ≤ 0.5%.

    • Using a liquid handler, transfer 5 µL of the diluted compounds to the cell plates.

    • Prepare control wells:

      • Cell Control (No Virus): Add 5 µL of medium with DMSO.

      • Virus Control (No Compound): Add 5 µL of medium with DMSO.

  • Virus Infection:

    • Dilute the virus stock in assay medium to a multiplicity of infection (MOI) of 0.01.

    • Add 10 µL of the diluted virus to all wells except the "Cell Control" wells. Add 10 µL of assay medium to the "Cell Control" wells.

    • The final volume in each well should be 40 µL.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours, or until ~90% CPE is observed in the "Virus Control" wells.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • The percentage of CPE inhibition is calculated as follows: % Inhibition = [(Luminescence_Compound - Luminescence_VirusControl) / (Luminescence_CellControl - Luminescence_VirusControl)] * 100

  • Assay quality is assessed using the Z'-factor, calculated from the control wells. A Z'-factor ≥ 0.5 is considered excellent for HTS.[5]

Data Presentation

The following table presents hypothetical data from a primary screen and subsequent dose-response analysis for this compound and three hypothetical hit compounds.

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)% Inhibition at 10 µM (Primary Screen)
This compound (Control) 0.8>100>12598%
Compound A 2.5803292%
Compound B 15.2>100>6.685%
Compound C 0.551095%

Table 1: Hypothetical HTS Data Summary. IC50 (half-maximal inhibitory concentration), CC50 (half-maximal cytotoxic concentration), and Selectivity Index are key metrics for evaluating antiviral candidates.

Conclusion

The protocols and workflows detailed in this document provide a robust framework for conducting high-throughput screening campaigns to identify novel antiviral agents. By utilizing established cell-based assays like the CPE reduction method, researchers can efficiently screen large compound libraries and identify promising hits for further development. The use of a well-characterized control compound, such as this compound, is essential for assay validation and data interpretation. These methodologies are foundational for the discovery of new therapeutics to combat viral infections.

References

Application Notes and Protocols for Testing Detiviciclovir Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detiviciclovir is a nucleoside analogue with potential antiviral activity against members of the Herpesviridae family, including Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV). This document provides detailed application notes and protocols for evaluating the in vitro efficacy of this compound using established cell culture models. The methodologies described herein are standard virological assays designed to determine the concentration-dependent inhibitory effects of the compound on viral replication and to assess its cytotoxicity.

Data Presentation: Efficacy of a Representative Nucleoside Analogue (Acyclovir)

The following tables summarize the antiviral activity and cytotoxicity of Acyclovir, a representative nucleoside analogue, against HSV-1, HSV-2, and HCMV in relevant cell lines. This data serves as a benchmark for the expected performance of a potent anti-herpesvirus compound in the described assays.

Table 1: Antiviral Efficacy (IC50) of a Representative Nucleoside Analogue

VirusCell LineAssay TypeRepresentative IC50 (µM)
HSV-1 (Strain KOS)VeroPlaque Reduction Assay0.38 ± 0.23
HSV-2 (Strain G)VeroPlaque Reduction Assay0.50 ± 0.32
HCMV (Strain AD169)HFF-1Viral Yield Reduction Assay~1.0 - 5.0

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of a Representative Nucleoside Analogue

Cell LineAssay TypeRepresentative CC50 (µM)Representative Selectivity Index (SI = CC50/IC50)
VeroNeutral Red Uptake Assay>300>500 - 800
HFF-1Neutral Red Uptake Assay>200>40 - 200

Mechanism of Action of Nucleoside Analogues

This compound, as a nucleoside analogue, is presumed to act in a manner similar to other drugs in its class, such as Acyclovir. The primary mechanism involves the inhibition of viral DNA synthesis. This is a multi-step process that confers selectivity for virus-infected cells.

  • Viral Kinase Activation: The nucleoside analogue is first phosphorylated by a virus-encoded thymidine (B127349) kinase (TK) in the case of HSV or a protein kinase (UL97) in the case of CMV. This initial phosphorylation step is inefficiently carried out by host cell kinases, leading to a higher concentration of the monophosphate form in infected cells.

  • Host Cell Kinase Phosphorylation: Host cell kinases then further phosphorylate the monophosphate form to the active triphosphate metabolite.

  • Inhibition of Viral DNA Polymerase: The triphosphate form of the nucleoside analogue competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.

  • Chain Termination: Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of the nucleoside analogue prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA replication.

G cluster_infected_cell Infected Host Cell cluster_viral_replication Viral DNA Replication This compound This compound Viral_TK Viral Thymidine Kinase (HSV) or Protein Kinase (CMV) This compound->Viral_TK Phosphorylation Detiviciclovir_MP This compound Monophosphate Host_Kinases Host Cell Kinases Detiviciclovir_MP->Host_Kinases Phosphorylation Detiviciclovir_DP Detiviciciclovir Diphosphate Detiviciclovir_DP->Host_Kinases Phosphorylation Detiviciclovir_TP This compound Triphosphate (Active Form) Viral_DNA_Polymerase Viral DNA Polymerase Detiviciclovir_TP->Viral_DNA_Polymerase Incorporation Viral_TK->Detiviciclovir_MP Host_Kinases->Detiviciclovir_DP Host_Kinases->Detiviciclovir_TP Viral_DNA Growing Viral DNA Chain Chain_Termination Chain Termination (Inhibition of Replication) Viral_DNA->Chain_Termination Blocks further elongation

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed protocols for the primary assays used to determine the antiviral efficacy and cytotoxicity of this compound.

Plaque Reduction Assay (PRA) for HSV

This assay is the gold standard for determining the antiviral activity of a compound against plaque-forming viruses like HSV. It measures the ability of the compound to reduce the number of viral plaques.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Methylcellulose (B11928114) overlay medium (e.g., 2% methylcellulose in 2x MEM)

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Virus Infection: When cells are confluent, aspirate the growth medium and wash the monolayer with PBS. Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, aspirate the virus inoculum.

  • Overlay: Overlay the cell monolayer with the methylcellulose overlay medium containing the various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Staining: Aspirate the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug). The IC50 value is the concentration of this compound that inhibits plaque formation by 50%.

G A Seed Vero Cells in Plates C Infect Confluent Monolayer with HSV A->C B Prepare Serial Dilutions of this compound E Aspirate Inoculum and Add Drug-Containing Overlay B->E D Incubate for Viral Adsorption C->D D->E F Incubate for 2-3 Days E->F G Stain with Crystal Violet F->G H Count Plaques and Calculate IC50 G->H

Caption: Plaque Reduction Assay Workflow.

Viral Yield Reduction Assay for CMV

This assay measures the amount of infectious virus produced in the presence of an antiviral compound. It is particularly useful for viruses like CMV that may not form distinct plaques in all cell types.

Materials:

  • Human Foreskin Fibroblasts (HFF-1) or other CMV-permissive cells

  • Human Cytomegalovirus (HCMV) stock

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HFF-1 cells in a 24-well or 48-well plate and allow them to become confluent.

  • Infection and Treatment: Infect the confluent monolayer with HCMV at a multiplicity of infection (MOI) of 0.1 to 1. After a 1-2 hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO2 to allow for multiple rounds of viral replication.

  • Virus Harvest: After incubation, harvest the virus by subjecting the cells and supernatant to three cycles of freezing and thawing.

  • Virus Titration: Determine the titer of the harvested virus from each drug concentration by performing a TCID50 (50% Tissue Culture Infective Dose) assay or a plaque assay on fresh monolayers of HFF-1 cells in 96-well plates.

  • Data Analysis: Calculate the reduction in viral titer for each drug concentration compared to the virus control. The IC50 value is the concentration of this compound that reduces the viral yield by 50%.

G A Seed HFF-1 Cells B Infect with CMV and Treat with this compound A->B C Incubate for 5-7 Days B->C D Harvest Progeny Virus C->D E Titrate Virus Yield (TCID50 or Plaque Assay) D->E F Calculate Viral Titer Reduction and IC50 E->F

Caption: Viral Yield Reduction Assay Workflow.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to the host cells used in the antiviral assays. This is crucial for calculating the selectivity index.

Materials:

  • Vero cells and HFF-1 cells

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed Vero or HFF-1 cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a "cells only" control (no drug).

  • Incubation: Incubate the plates for the same duration as the corresponding antiviral assay (e.g., 2-3 days for Vero cells, 5-7 days for HFF-1 cells).

  • Viability Measurement: At the end of the incubation period, measure cell viability using a chosen method. For the Neutral Red assay, this involves incubating the cells with Neutral Red dye, followed by a wash and solubilization step, and then reading the absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the "cells only" control. The CC50 value is the concentration of Detiviciciclovir that reduces cell viability by 50%.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound's efficacy against HSV and CMV. By employing these standardized assays, researchers can generate reliable data on the compound's antiviral activity and cytotoxicity, which are essential for its preclinical development. The provided diagrams and representative data offer a comprehensive guide for experimental design and interpretation of results.

Application Note: Quantification of Detiviciclovir and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Detiviciclovir is an antiviral nucleoside analogue. The quantitative analysis of this compound and its potential metabolites in human plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound in human plasma. As this compound is a known metabolite of the parent drug Tiviciclovir, this method can be adapted to quantify both compounds.

This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are based on established principles for the bioanalysis of similar antiviral agents. It is important to note that this proposed method requires full validation according to the guidelines of regulatory agencies such as the EMA and FDA before its implementation in regulated studies.[1][2][3][4]

Principle

The method involves the extraction of this compound and an appropriate internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

  • This compound reference standard

  • Tiviciclovir reference standard (if quantifying the parent drug)

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (analytical grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solutions with a mixture of methanol and water (1:1, v/v) to prepare working standard solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are proposed starting conditions and may require optimization:

ParameterProposed Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing standard solutions of this compound and the internal standard. For this compound (C9H13N5O2, MW: 223.23), a possible precursor ion would be [M+H]+ at m/z 224.2. Product ions would need to be determined experimentally.
Ion Source Parameters Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Data Presentation

The following table summarizes typical quantitative parameters that should be evaluated during method validation for similar antiviral drugs. The specific values for this compound need to be determined experimentally.

Analyte (Example)LLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Acyclovir47.647 - 10,25595 - 105< 15> 85[5]
Ganciclovir (B1264)5.05 - 80092 - 108< 10~85[6]
Valacyclovir5.05 - 1,07596.7 - 97.90.7 - 4.799.17[5][7]
Adefovir (B194249)0.500.50 - 42.4795 - 105< 15> 90[8]

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.

Method Validation

The proposed method must be fully validated according to regulatory guidelines. The validation should assess the following parameters:[1][2][4][9]

  • Selectivity and Specificity

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Hypothetical Signaling Pathway for a Nucleoside Analogue Antiviral cluster_virus Virus Infected Host Cell This compound This compound (Prodrug) ViralKinase Viral Thymidine Kinase This compound->ViralKinase Phosphorylation Detiviciclovir_MP This compound Monophosphate ViralKinase->Detiviciclovir_MP HostKinases Host Cell Kinases Detiviciclovir_TP This compound Triphosphate (Active Form) HostKinases->Detiviciclovir_TP Detiviciciclovir_DP Detiviciciclovir_DP HostKinases->Detiviciciclovir_DP Detiviciclovir_MP->HostKinases Detiviciclovir_DP This compound Diphosphate Detiviciclovir_DP->HostKinases ViralDNAPolymerase Viral DNA Polymerase Detiviciclovir_TP->ViralDNAPolymerase Competitive Inhibition ViralDNA Growing Viral DNA Chain ViralDNAPolymerase->ViralDNA Incorporation ChainTermination Chain Termination (Inhibition of Viral Replication) ViralDNA->ChainTermination

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow for Quantification of this compound in Plasma PlasmaSample Plasma Sample (100 µL) AddIS Add Internal Standard PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer Evaporation Evaporation (Nitrogen) SupernatantTransfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for this compound plasma sample preparation.

References

Application Notes and Protocols for Evaluating Detiviciclovir Efficacy Against Varicella-Zoster Virus in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varicella-zoster virus (VZV), a human alphaherpesvirus, is the causative agent of varicella (chickenpox) and herpes zoster (shingles). The development of effective antiviral therapies is crucial for managing VZV infections, particularly in immunocompromised individuals. Detiviciclovir is an antiviral agent with potential activity against VZV. This document provides detailed application notes and protocols for utilizing established animal models to evaluate the in vivo efficacy of this compound against VZV. Due to the high species specificity of VZV, rodent models do not fully recapitulate human disease; however, guinea pig and severe combined immunodeficient (SCID) mouse models with human tissue xenografts are valuable tools for preclinical assessment of antiviral compounds.

Mechanism of Action of Nucleoside Analogs Against VZV

This compound is anticipated to function as a nucleoside analog. The general mechanism of action for this class of drugs against VZV involves the inhibition of viral DNA replication. The process is initiated by the phosphorylation of the drug by the virus-encoded thymidine (B127349) kinase (TK), a step that occurs minimally in uninfected cells, ensuring selective toxicity. Cellular enzymes then further phosphorylate the monophosphate form into a triphosphate analog. This active triphosphate form competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the VZV DNA polymerase.[1] Incorporation of the analog results in chain termination, thus halting viral replication.

VZV Signaling Pathways

VZV infection modulates host cell signaling pathways to create a favorable environment for its replication. Understanding these pathways can provide insights into potential therapeutic targets. Two key pathways affected by VZV are the STAT3 and ERK signaling pathways.

VZV_Signaling_Pathway cluster_0 VZV Infection cluster_1 Host Cell VZV VZV STAT3 STAT3 VZV->STAT3 activates ERK ERK VZV->ERK activates pSTAT3 pSTAT3 (activated) STAT3->pSTAT3 Apoptosis Apoptosis pSTAT3->Apoptosis inhibits pERK pERK (activated) ERK->pERK ViralReplication Viral Replication pERK->ViralReplication promotes

Caption: VZV manipulates host STAT3 and ERK signaling.

Animal Models for Studying VZV Efficacy

The choice of animal model is critical for obtaining relevant data on antiviral efficacy. The two most commonly utilized models for VZV research are the guinea pig model and the SCID-hu mouse model.

Guinea Pig Model

The guinea pig is susceptible to infection with guinea pig-adapted VZV strains and can exhibit some clinical signs of disease, making it a useful model for initial efficacy and pharmacokinetic studies.[2]

SCID-hu Mouse Model

The SCID-hu mouse model, which involves the engraftment of human fetal tissue (skin, dorsal root ganglia, or lung) onto immunodeficient mice, provides a more clinically relevant system to study VZV pathogenesis and the effects of antiviral drugs in a human tissue microenvironment.[3][4][5]

Experimental Protocols

Below are detailed protocols for evaluating the efficacy of this compound in the guinea pig and SCID-hu mouse models.

Protocol 1: Efficacy of this compound in the VZV-Infected Guinea Pig Model

Objective: To determine the efficacy of this compound in reducing viral load and clinical signs of VZV infection in guinea pigs.

Materials:

  • Hartley guinea pigs (300-350 g)

  • Guinea pig-adapted VZV strain

  • This compound

  • Vehicle control

  • Anesthetics

  • Materials for sample collection (swabs, blood collection tubes)

  • qPCR reagents for VZV DNA quantification

Experimental Workflow:

Guinea_Pig_Protocol A Acclimatization (7 days) B Baseline Sampling (Blood, Swabs) A->B C VZV Inoculation (Intranasal/Subcutaneous) B->C D Treatment Initiation (this compound/Vehicle) C->D E Daily Monitoring (Clinical Signs, Weight) D->E F Sample Collection (Blood, Tissues) E->F G Data Analysis (Viral Load, Clinical Scores) F->G

Caption: Workflow for VZV efficacy testing in guinea pigs.

Procedure:

  • Animal Acclimatization: House guinea pigs in a BSL-2 facility for 7 days prior to the experiment.

  • Baseline Sampling: Collect blood and nasal swabs to confirm the absence of pre-existing VZV antibodies and DNA.

  • VZV Inoculation: Anesthetize animals and inoculate with a predetermined dose of guinea pig-adapted VZV either intranasally or subcutaneously.

  • Treatment Administration: Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound). Begin treatment at a specified time post-infection (e.g., 24 hours). Administer the drug via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 7-14 days).

  • Monitoring: Monitor animals daily for clinical signs of infection (e.g., skin lesions, respiratory distress, weight loss). Assign a clinical score based on a pre-defined scale.

  • Sample Collection: At predetermined time points and at the end of the study, collect blood for pharmacokinetic analysis and tissues (e.g., skin, dorsal root ganglia, spleen) for viral load determination.

  • Viral Load Quantification: Extract DNA from tissue samples and quantify VZV DNA using a validated qPCR assay.

  • Data Analysis: Compare viral loads and clinical scores between treatment and control groups to determine the efficacy of this compound.

Protocol 2: Efficacy of this compound in the VZV SCID-hu Mouse Skin Model

Objective: To evaluate the efficacy of this compound in inhibiting VZV replication in human skin xenografts.

Materials:

  • SCID mice

  • Human fetal skin tissue

  • VZV strain (e.g., pOka)

  • This compound

  • Vehicle control

  • Surgical instruments

  • Materials for tissue processing and analysis (histology, immunohistochemistry, qPCR)

Experimental Workflow:

SCID_hu_Mouse_Protocol A Human Skin Xenograft Implantation B Graft Healing (4-6 weeks) A->B C VZV Inoculation of Xenograft B->C D Treatment Initiation (this compound/Vehicle) C->D E Monitoring of Graft Size and Lesions D->E F Xenograft Harvest E->F G Analysis (Viral Titer, Histology, IHC) F->G

Caption: Workflow for VZV efficacy in the SCID-hu mouse model.

Procedure:

  • Xenograft Implantation: Surgically implant fragments of human fetal skin subcutaneously onto the dorsal side of SCID mice.

  • Graft Healing: Allow 4-6 weeks for the grafts to heal and establish a blood supply.

  • VZV Inoculation: Directly inject a suspension of VZV-infected cells or cell-free virus into the skin xenografts.

  • Treatment Administration: Begin treatment with this compound or vehicle control at a specified time post-infection.

  • Monitoring: Measure the size of the xenografts and score the severity of any visible lesions daily.

  • Xenograft Harvest: At the end of the treatment period, euthanize the mice and harvest the skin xenografts.

  • Efficacy Assessment:

    • Viral Titer: Homogenize a portion of the xenograft and determine the infectious virus titer by plaque assay on a susceptible cell line.

    • Viral DNA Quantification: Extract DNA from another portion of the xenograft and quantify VZV DNA by qPCR.

    • Histopathology and Immunohistochemistry (IHC): Fix a portion of the xenograft in formalin, embed in paraffin, and prepare sections for H&E staining to assess tissue damage and IHC to detect VZV-specific antigens.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Hypothetical Efficacy of this compound in the VZV-Infected Guinea Pig Model

Treatment GroupMean Clinical Score (± SEM)Mean Viral Load (log10 VZV DNA copies/mg tissue ± SEM)
Vehicle Control3.5 ± 0.45.2 ± 0.3
This compound (10 mg/kg)1.2 ± 0.23.1 ± 0.2
This compound (30 mg/kg)0.5 ± 0.12.0 ± 0.1

*p < 0.05 compared to vehicle control

Table 2: Hypothetical Efficacy of this compound in the VZV SCID-hu Mouse Skin Model

Treatment GroupMean Lesion Score (± SEM)Mean Viral Titer (log10 PFU/g tissue ± SEM)VZV Antigen Positive Cells (IHC, % area ± SEM)
Vehicle Control4.2 ± 0.56.8 ± 0.475 ± 8
This compound (20 mg/kg)1.8 ± 0.34.5 ± 0.325 ± 5
This compound (50 mg/kg)0.7 ± 0.22.9 ± 0.25 ± 2

*p < 0.05 compared to vehicle control

Conclusion

The guinea pig and SCID-hu mouse models provide valuable platforms for the preclinical evaluation of this compound's efficacy against VZV. The detailed protocols and data presentation formats outlined in these application notes offer a standardized approach for researchers to generate robust and comparable results. These studies are essential for advancing our understanding of this compound's potential as a therapeutic agent for VZV infections.

References

Designing Clinical Trials for Detiviciclovir in Shingles Patients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detiviciclovir is a hypothetical antiviral agent used here for illustrative purposes. The following application notes and protocols are based on established principles of clinical trial design for antiviral drugs in the treatment of shingles (herpes zoster) and do not represent data for an existing compound.

Introduction to Shingles and the Therapeutic Rationale for this compound

Shingles, or herpes zoster, is a painful skin rash caused by the reactivation of the varicella-zoster virus (VZV), the same virus that causes chickenpox. After a person recovers from chickenpox, the virus remains dormant in the dorsal root ganglia and can reactivate later in life, particularly in individuals with weakened immune systems. The standard of care for shingles involves treatment with antiviral medications to reduce the severity and duration of the rash and associated pain.[1][2][3][4]

This compound is a novel nucleoside analogue designed to selectively inhibit the replication of VZV. As a member of the "-ciclovir" class of antiviral drugs, its mechanism of action is predicated on its conversion to a triphosphate form within infected cells, which then acts as a competitive inhibitor of viral DNA polymerase, ultimately terminating the viral DNA chain elongation.[1][2] This targeted approach is expected to provide potent antiviral activity against VZV while minimizing off-target effects.

Preclinical Data Summary (Hypothetical)

Prior to human clinical trials, a comprehensive preclinical evaluation of this compound would be required to establish its preliminary safety and efficacy profile. The following table summarizes hypothetical preclinical data for this compound.

Parameter Finding Implication for Clinical Trials
In Vitro Antiviral Activity (EC50) 0.1 µM against VZV in cell culturePotent antiviral activity, guiding initial dose selection.
Cytotoxicity (CC50) >100 µM in human cell linesHigh selectivity index, suggesting a favorable safety margin.
Animal Model Efficacy (murine zoster model) Dose-dependent reduction in viral titers and lesion scores.Provides in vivo proof-of-concept for antiviral effect.
Pharmacokinetics (in rats and non-human primates) Oral bioavailability: ~70%; Half-life: 4-6 hours.Supports twice-daily oral dosing regimen.
Safety Pharmacology No significant effects on cardiovascular, respiratory, or central nervous systems at therapeutic doses.Low risk of acute physiological adverse events.
Toxicology (28-day repeat-dose in two species) No-Observed-Adverse-Effect Level (NOAEL) established at 200 mg/kg/day.Informs the starting dose and dose-escalation scheme in Phase I trials.

Clinical Trial Protocols

The clinical development of this compound for the treatment of shingles would proceed through three main phases of clinical trials.

Phase I: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy adult volunteers.

Experimental Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

  • Participant Population: Healthy male and female volunteers, aged 18-55 years.

  • Sample Size: Approximately 48-64 participants, divided into cohorts.

  • Dosage and Administration:

    • Single Ascending Dose (SAD): Cohorts of 8 participants (6 active, 2 placebo) will receive a single oral dose of this compound, starting at a low dose (e.g., 50 mg) and escalating in subsequent cohorts (e.g., 100 mg, 200 mg, 400 mg, 800 mg) based on safety data from the preceding cohort.

    • Multiple Ascending Dose (MAD): Cohorts of 8 participants (6 active, 2 placebo) will receive oral doses of this compound twice daily for 7 days. Dose escalation will proceed in a similar manner to the SAD cohorts.

  • Assessments:

    • Safety: Continuous monitoring for adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis).

    • Pharmacokinetics (PK): Serial blood and urine samples will be collected at predefined time points to determine key PK parameters (Cmax, Tmax, AUC, t1/2, and renal clearance).

  • Data Analysis: Safety data will be summarized descriptively. PK parameters will be calculated using non-compartmental analysis.

Phase I Clinical Trial Workflow

Phase_I_Workflow cluster_screening Screening & Enrollment cluster_dosing Dosing cluster_assessment Assessment cluster_analysis Data Analysis Screening Screening of Healthy Volunteers Enrollment Enrollment of Eligible Participants Screening->Enrollment SAD Single Ascending Dose (SAD) Cohorts Enrollment->SAD Randomization MAD Multiple Ascending Dose (MAD) Cohorts SAD->MAD Based on SAD Safety Safety Safety & Tolerability Monitoring SAD->Safety PK Pharmacokinetic Sampling SAD->PK MAD->Safety MAD->PK DataAnalysis Safety & PK Data Analysis Safety->DataAnalysis PK->DataAnalysis

Caption: Workflow for a Phase I clinical trial of this compound.

Phase II: Dose-Ranging and Preliminary Efficacy in Shingles Patients

Objective: To evaluate the efficacy, safety, and optimal dose of this compound in patients with acute herpes zoster.

Experimental Protocol:

  • Study Design: A randomized, double-blind, active-controlled, dose-ranging study.

  • Participant Population: Immunocompetent adults (≥50 years of age) with a clinical diagnosis of shingles within 72 hours of rash onset.

  • Sample Size: Approximately 200-300 patients, randomized into multiple arms.

  • Dosage and Administration:

    • This compound Arms: At least three different oral doses of this compound (e.g., 100 mg, 200 mg, 400 mg) administered twice daily for 7 days.

    • Active Comparator Arm: Standard-of-care antiviral (e.g., valacyclovir (B1662844) 1000 mg three times daily) for 7 days.

  • Assessments:

    • Primary Efficacy Endpoint: Time to cessation of new lesion formation.

    • Secondary Efficacy Endpoints: Time to complete crusting of all lesions, duration and severity of zoster-associated pain (using a validated pain scale), incidence of postherpetic neuralgia (PHN).

    • Safety: Monitoring of AEs, vital signs, and laboratory parameters.

  • Data Analysis: Efficacy endpoints will be compared between the this compound dose groups and the active comparator. A dose-response relationship will be modeled to identify the optimal dose for Phase III.

Phase II Clinical Trial Design

Phase_II_Design cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (7 days) cluster_endpoints Endpoint Assessment Patients Shingles Patients (≥50 years, <72h rash onset) Rand Randomization Patients->Rand Dose1 This compound (Low Dose) Rand->Dose1 Dose2 This compound (Mid Dose) Rand->Dose2 Dose3 This compound (High Dose) Rand->Dose3 Comparator Active Comparator (e.g., Valacyclovir) Rand->Comparator Primary Primary: Time to New Lesion Cessation Dose1->Primary Secondary Secondary: Pain, Time to Crusting, PHN Incidence Dose1->Secondary Safety Safety Monitoring Dose1->Safety Dose2->Primary Dose2->Secondary Dose2->Safety Dose3->Primary Dose3->Secondary Dose3->Safety Comparator->Primary Comparator->Secondary Comparator->Safety

Caption: Randomized, controlled design of a Phase II trial for this compound.

Phase III: Confirmatory Efficacy and Safety

Objective: To confirm the efficacy and safety of the optimal dose of this compound identified in Phase II in a larger patient population.

Experimental Protocol:

  • Study Design: Two large, randomized, double-blind, active-controlled, multicenter studies.

  • Participant Population: Immunocompetent adults (≥50 years of age) with a clinical diagnosis of shingles within 72 hours of rash onset.

  • Sample Size: Approximately 1,000 - 1,500 patients per study.

  • Dosage and Administration:

    • This compound Arm: The optimal dose of this compound determined from Phase II (e.g., 200 mg twice daily) for 7 days.

    • Active Comparator Arm: Standard-of-care antiviral (e.g., valacyclovir 1000 mg three times daily) for 7 days.

  • Assessments:

    • Primary Efficacy Endpoint: Time to resolution of zoster-associated pain.

    • Key Secondary Efficacy Endpoints: Incidence of PHN, time to cessation of new lesion formation, time to complete lesion healing, and patient-reported outcomes on quality of life.

    • Safety: Comprehensive monitoring of all adverse events, with a focus on any events of special interest.

  • Data Analysis: The primary endpoint will be analyzed using a time-to-event analysis (e.g., Kaplan-Meier curves and log-rank test). The incidence of PHN and other secondary endpoints will be compared between the two treatment groups.

Phase III Clinical Trial Logical Flow

Phase_III_Flow cluster_population Target Population cluster_intervention Intervention cluster_outcomes Outcomes Population Large, Multicenter Cohort of Shingles Patients Randomization Randomization (1:1) Population->Randomization This compound This compound (Optimal Dose) Randomization->this compound Comparator Active Comparator Randomization->Comparator Primary Primary Endpoint: Time to Pain Resolution This compound->Primary Secondary Secondary Endpoints: PHN Incidence, Lesion Healing This compound->Secondary Safety Comprehensive Safety Assessment This compound->Safety Comparator->Primary Comparator->Secondary Comparator->Safety

Caption: Logical flow of a Phase III confirmatory trial for this compound.

Data Presentation

All quantitative data from these clinical trials should be summarized in clearly structured tables for easy comparison between treatment arms.

Table 1: Hypothetical Phase II Efficacy Outcomes

Endpoint This compound (100 mg BID) This compound (200 mg BID) This compound (400 mg BID) Active Comparator
Median Time to New Lesion Cessation (days) 2.52.12.02.4
Median Time to Complete Crusting (days) 6.86.26.16.7
Mean Pain Score (Day 7) 3.12.52.43.0
Incidence of PHN at Day 90 (%) 15%10%9%16%

Table 2: Hypothetical Phase III Safety Summary

Adverse Event Category This compound (200 mg BID) (N=1200) Active Comparator (N=1200)
Any Adverse Event 35%38%
Nausea 8%10%
Headache 6%7%
Diarrhea 4%5%
Serious Adverse Events 1.5%1.8%
Discontinuation due to AEs 1.0%1.2%

Conclusion

The successful clinical development of this compound for the treatment of shingles hinges on a methodically designed series of clinical trials. The protocols outlined above provide a roadmap for establishing the safety, efficacy, and optimal dosing of this hypothetical antiviral agent. Rigorous adherence to these protocols, coupled with meticulous data collection and analysis, will be crucial in determining the potential of this compound as a valuable therapeutic option for patients suffering from herpes zoster.

References

Application Notes and Protocols for Detiviciclovir in Combination Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Initial research indicates that "Detiviciclovir" is likely a substance within the '-ciclovir' class of antiviral agents, which are bicyclic heterocyclic compounds.[1] This class of drugs, exemplified by Acyclovir, typically functions by inhibiting viral DNA polymerase, a critical enzyme for viral replication.[2][3] Combination antiviral therapy is a cornerstone of treatment for many viral infections, notably HIV and Hepatitis C.[4][5] The primary rationales for combining antiviral agents are to enhance efficacy through synergistic or additive effects, reduce the effective dose of individual drugs to minimize toxicity, and prevent the emergence of drug-resistant viral strains.[4][6][7]

Combining antivirals that target different stages of the viral life cycle is a common and often successful strategy.[8] For instance, pairing a polymerase inhibitor like a '-ciclovir' compound with an entry inhibitor, a protease inhibitor, or a host-targeting antiviral could lead to a synergistic effect.[2][6] These notes provide a framework for investigating the potential of this compound in combination with other antiviral agents.

Application Notes

Rationale for Combination Therapy with this compound

Given its probable mechanism as a viral polymerase inhibitor, this compound is a strong candidate for combination studies. Potential partners could include:

  • Protease Inhibitors: These drugs block the viral protease enzyme, which is essential for producing mature, infectious virions. Combining with this compound would target two distinct and essential stages of viral replication.

  • Entry/Fusion Inhibitors: These agents prevent the virus from entering the host cell. A combination would provide a two-pronged attack, blocking both initial infection and subsequent replication.

  • Host-Targeting Antivirals (HTAs): HTAs inhibit host cell proteins that the virus hijacks for its own replication, such as the TMPRSS2 protease for SARS-CoV-2.[6] Combining a direct-acting antiviral (DAA) like this compound with an HTA can be highly synergistic.[6]

  • Other Polymerase Inhibitors (with different binding sites): While less common, combining two polymerase inhibitors can be effective if they have different mechanisms or binding sites (e.g., nucleoside vs. non-nucleoside inhibitors).

Data Presentation: Hypothetical In Vitro Efficacy

The following tables represent the type of quantitative data that should be generated during in vitro studies to assess the potential of this compound combination therapy.

Table 1: In Vitro Synergistic Activity against Target Virus

Drug CombinationThis compound IC₅₀ (µM) AlonePartner Drug IC₅₀ (µM) AloneIC₅₀ in Combination (µM) [this compound / Partner]Combination Index (CI)*Interaction
This compound + Antiviral A (Protease Inhibitor)2.51.80.6 / 0.450.49Synergy
This compound + Antiviral B (Entry Inhibitor)2.53.01.2 / 1.60.98Additive
This compound + Antiviral C (Host-Targeting)2.55.20.5 / 1.10.41Synergy
This compound + Antiviral D (Polymerase Inhibitor)2.50.92.8 / 1.0>4.0Antagonism

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 0.9 indicates synergy; 0.9-1.1 indicates an additive effect; > 1.1 indicates antagonism.[9]

Table 2: Cytotoxicity Profile of Combination Therapies in Host Cells

Drug CombinationThis compound CC₅₀ (µM) AlonePartner Drug CC₅₀ (µM) AloneCC₅₀ in Combination (µM) [this compound / Partner]Selectivity Index (SI)**
This compound + Antiviral A>100>150>100 / >150>167
This compound + Antiviral B>100120>100 / 115>83
This compound + Antiviral C>10085>100 / 80>200

*Selectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

Protocol: In Vitro Synergy Assessment via Checkerboard Assay

This method is used to determine the interaction between two antimicrobial or antiviral agents across a matrix of concentrations.[10][11]

Objective: To quantify the synergistic, additive, or antagonistic effect of this compound combined with another antiviral agent.

Materials:

  • Target virus stock of known titer.

  • Susceptible host cell line (e.g., Vero E6, Calu-3, A549).

  • Cell culture medium (e.g., DMEM with 2% FBS).

  • This compound and partner antiviral agent stock solutions.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).

  • Sterile PBS.

Procedure:

  • Cell Seeding: Prepare a cell suspension at a predetermined concentration (e.g., 1x10⁴ cells/well) and seed 100 µL into the inner 60 wells of a 96-well plate. Fill perimeter wells with 200 µL of sterile PBS to minimize evaporation.[10]

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • Drug Dilution Plate Preparation:

    • Prepare a separate 96-well "drug plate".

    • Drug A (this compound): Create a 2-fold serial dilution horizontally across the plate (e.g., columns 1-10).

    • Drug B (Partner Antiviral): Create a 2-fold serial dilution vertically down the plate (e.g., rows A-G).

    • The resulting grid contains various combinations of both drugs.[10] Include controls: Drug A alone (row H), Drug B alone (column 11), and no-drug controls (column 12).

  • Treatment and Infection:

    • Remove the medium from the cell plate.

    • Transfer the drug combinations from the "drug plate" to the corresponding wells of the cell plate.

    • Add the virus to each well at a predetermined Multiplicity of Infection (MOI).

  • Incubation: Incubate the infected plate for a period appropriate for the virus's replication cycle (e.g., 48-72 hours) until cytopathic effect (CPE) is observed in virus control wells.

  • Readout: Measure cell viability in each well using a suitable assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis:

    • Normalize the data to cell-only controls (100% viability) and virus-only controls (0% viability).

    • Calculate the IC₅₀ for each drug alone and for the fixed-ratio combinations.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index or Combination Index (CI) to determine the nature of the interaction.[9]

Protocol: Viral Load Quantification by RT-qPCR

Objective: To measure the reduction in viral RNA production in response to treatment.

Materials:

  • Supernatant from infected cell cultures (from checkerboard or separate experiment).

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).

  • Reverse transcriptase and qPCR master mix.

  • Primers and probe specific to a conserved region of the viral genome.

  • qPCR instrument.

Procedure:

  • RNA Extraction: Extract viral RNA from 50-100 µL of cell culture supernatant according to the manufacturer's protocol.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing qPCR master mix, specific primers, probe, and the cDNA template.

    • Run the reaction on a qPCR instrument using an appropriate thermal cycling profile.

    • Include a standard curve of known viral RNA concentrations to enable absolute quantification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Quantify the viral RNA copies/mL by interpolating the Ct values against the standard curve.

    • Compare the viral load in treated samples to the untreated virus control to determine the log reduction.

Mandatory Visualizations

G cluster_0 Viral Life Cycle cluster_1 Combination Antiviral Targets Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication (Viral Polymerase) Uncoating->Replication Assembly 4. Protein Processing & Assembly (Viral Protease) Replication->Assembly Release 5. Budding & Release Assembly->Release This compound This compound This compound->Replication Inhibits Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Assembly Inhibits

Caption: Dual-target mechanism of combination therapy.

G cluster_0 In Vitro Screening cluster_1 Mechanism & Resistance cluster_2 In Vivo Evaluation A Single-Agent IC₅₀ Determination B Checkerboard Assay (Synergy Testing) A->B C Cytotoxicity Assay (CC₅₀ Determination) B->C D Viral Load Reduction (qPCR) C->D Promising Combinations E Resistance Selection Studies D->E F Animal Model (e.g., Mouse, Hamster) E->F G Efficacy & Toxicity Assessment F->G H Pre-clinical Candidate G->H G cluster_0 Rationale for Combination cluster_1 Mechanistic Approaches center Goal: Improved Therapeutic Outcome Synergy ↑ Increase Efficacy (Synergy) Synergy->center Resistance ↓ Prevent Resistance Resistance->center Toxicity ↓ Reduce Toxicity (Dose Reduction) Toxicity->center MultiTarget Target Multiple Viral Proteins MultiTarget->Synergy HostTarget Target Viral and Host Factors HostTarget->Synergy

References

Troubleshooting & Optimization

Technical Support Center: Detiviciclovir Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of Detiviciclovir in Dimethyl Sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. Is this a known issue?

Q2: What are the initial steps I should take if my this compound powder is not dissolving in DMSO?

When encountering solubility issues with this compound in DMSO, consider the following initial troubleshooting steps:

  • Verify Compound and Solvent Quality: Ensure that the this compound is of high purity and that the DMSO is anhydrous and of an appropriate grade for your experiment.[4][5] Water content in DMSO can significantly alter its solvent properties.

  • Gentle Heating: Gently warming the solution to 30-40°C can help overcome the activation energy required for dissolution. Avoid excessive heat, which could lead to compound degradation.

  • Mechanical Agitation: Utilize vortexing or sonication to increase the interaction between the compound and the solvent.[6] Sonication, in particular, can be effective in breaking down small aggregates of powder.

  • Increase Solvent Volume: If the concentration of your intended stock solution is high, try reducing it. It is easier to first dissolve the compound at a lower concentration and then, if necessary, carefully evaporate some of the solvent to achieve a higher final concentration.

Q3: Can I use co-solvents to improve the solubility of this compound in DMSO?

Yes, using a co-solvent can be an effective strategy. However, the choice of co-solvent will depend on the requirements of your downstream application. For in vitro assays, it is crucial to select a co-solvent that is compatible with your cell lines or experimental model and to include appropriate vehicle controls.

Potential co-solvents to consider include:

  • N-methyl-2-pyrrolidone (NMP)

  • Polyethylene glycol (PEG), e.g., PEG 400 [7]

  • Ethanol

When using a co-solvent, it is recommended to first dissolve the this compound in the co-solvent where it has higher solubility and then add DMSO.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[6][7] Here are some strategies to mitigate this:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your aqueous medium.[8]

  • Optimize the Co-solvent Percentage: If your experiment allows, a slight increase in the final percentage of DMSO (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility.[8] Always remember to include a vehicle control with the same final DMSO concentration.

  • Use of Surfactants or Solubilizing Excipients: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous medium can help to keep the compound in solution.[9][10]

  • pH Adjustment: The solubility of many compounds is pH-dependent.[8] Experimenting with the pH of your aqueous buffer may enhance the solubility of this compound.

Troubleshooting Guides

Issue 1: this compound powder does not fully dissolve in 100% DMSO.

Root Cause Analysis:

  • The concentration of the intended stock solution may exceed the solubility limit of this compound in DMSO at room temperature.

  • The compound may be in a crystalline form that is difficult to dissolve.

  • The DMSO may contain water, which can reduce its effectiveness as a solvent for certain organic compounds.

Troubleshooting Workflow:

start Start: this compound powder in DMSO check_conc Is concentration > 10 mM? start->check_conc reduce_conc Reduce target concentration check_conc->reduce_conc Yes heat_sonicate Apply gentle heat (30-40°C) and sonicate check_conc->heat_sonicate No reduce_conc->heat_sonicate check_dissolution1 Does it dissolve? heat_sonicate->check_dissolution1 use_anhydrous Use fresh, anhydrous DMSO check_dissolution1->use_anhydrous No success Success: Store stock solution appropriately check_dissolution1->success Yes check_dissolution2 Does it dissolve? use_anhydrous->check_dissolution2 co_solvent Consider a co-solvent (e.g., NMP, PEG 400) check_dissolution2->co_solvent No check_dissolution2->success Yes fail Contact Technical Support for further assistance co_solvent->fail

Caption: Workflow for troubleshooting this compound dissolution in DMSO.

Issue 2: Precipitation occurs upon dilution of DMSO stock into aqueous media.

Root Cause Analysis:

  • This compound has low aqueous solubility.

  • The final concentration in the aqueous medium is above its solubility limit.

  • The buffer composition (pH, ionic strength) is not optimal for this compound solubility.

Troubleshooting Workflow:

start Start: DMSO stock of This compound dilute Dilute into aqueous buffer start->dilute precipitate Precipitation observed? dilute->precipitate lower_conc Lower final working concentration precipitate->lower_conc Yes success Success: Proceed with experiment (with vehicle controls) precipitate->success No check_precipitate1 Precipitation observed? lower_conc->check_precipitate1 increase_dmso Increase final DMSO % (if tolerated by assay) check_precipitate1->increase_dmso Yes check_precipitate1->success No check_precipitate2 Precipitation observed? increase_dmso->check_precipitate2 add_surfactant Add surfactant to buffer (e.g., Tween® 80) check_precipitate2->add_surfactant Yes check_precipitate2->success No check_precipitate3 Precipitation observed? add_surfactant->check_precipitate3 adjust_ph Adjust pH of aqueous buffer check_precipitate3->adjust_ph Yes check_precipitate3->success No fail Consider formulation strategies (e.g., solid dispersion) adjust_ph->fail

Caption: Workflow for addressing precipitation upon aqueous dilution.

Quantitative Data Summary

As specific experimental solubility data for this compound is not publicly available, the following table presents a hypothetical yet plausible dataset to guide researchers in their experimental design.

Solvent SystemTemperature (°C)Max Solubility (mM)Notes
100% DMSO25~5Solubility may be increased with gentle heating.
100% DMSO40~15Gentle heating can significantly improve solubility.
90% DMSO / 10% NMP25~20NMP can act as an effective co-solvent.
PBS (pH 7.4) with 0.5% DMSO25<0.01Exhibits very low aqueous solubility.
PBS (pH 7.4) with 1% DMSO and 0.1% Tween® 8025~0.05Surfactants can aid in aqueous dispersion.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock in DMSO
  • Preparation: Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Vortex the tube for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes.

    • If solids persist, warm the solution to 37°C for 10 minutes and vortex again.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.

  • Storage: Store the stock solution at -20°C or -80°C as recommended for the compound.

Protocol 2: Determination of this compound Solubility in Different Solvents
  • Sample Preparation: Add an excess amount of this compound powder to separate vials containing a known volume of each test solvent (e.g., DMSO, water, PBS).

  • Equilibration: Incubate the vials at a constant temperature (e.g., 25°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.

  • Separation: After incubation, centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis: Dilute the filtrate with an appropriate solvent and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Quantification: Plot a standard curve with known concentrations of this compound to accurately quantify the solubility in each solvent.

References

Technical Support Center: Optimizing Detiviciclovir Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Detiviciclovir dosage for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

This compound is a nucleoside analog designed to target viral DNA polymerase. Upon entering a virus-infected cell, it is hypothesized to be phosphorylated by viral and cellular kinases into its active triphosphate form. This active form then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator, halting viral DNA replication.

Q2: Which cell lines are recommended for use with this compound?

The choice of cell line is critical and depends on the virus being studied. For herpes simplex virus (HSV) and varicella-zoster virus (VZV), human foreskin fibroblasts (HFF) and Vero cells are commonly used. For cytomegalovirus (CMV), MRC-5 and human diploid lung cells are often employed. It is crucial to test the cytotoxicity of this compound on your specific cell line before initiating antiviral assays.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-50 mM. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to light.

Q4: What is the typical range of effective concentrations (EC50) for this compound?

The EC50 of this compound will vary depending on the virus, cell line, and assay method used. Preliminary data suggests a potent antiviral activity in the low micromolar to nanomolar range. It is essential to perform a dose-response experiment to determine the EC50 in your specific experimental system.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High variability in antiviral activity results Inconsistent cell seeding density, variability in virus inoculum, or improper drug dilution.Ensure uniform cell seeding and a consistent multiplicity of infection (MOI). Prepare fresh serial dilutions of this compound for each experiment.
Unexpected cytotoxicity observed Contamination of cell culture, incorrect drug concentration, or inherent sensitivity of the cell line.Test for mycoplasma and other contaminants. Verify the concentration of your this compound stock solution. Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) in your specific cell line.[1]
Low or no antiviral activity detected Drug degradation, viral resistance, or suboptimal assay conditions.Prepare fresh stock solutions of this compound and store them properly. Sequence the viral polymerase gene to check for resistance mutations. Optimize assay parameters such as incubation time and cell density.
Precipitation of this compound in culture medium Low solubility of the compound in aqueous solutions.Ensure the final DMSO concentration in the culture medium is below a non-toxic level (typically ≤0.5%). If precipitation persists, consider using a different solvent or a formulation with improved solubility.

Quantitative Data Summary

The following table summarizes hypothetical in vitro data for this compound against various herpesviruses. Note: These values are for illustrative purposes and should be determined experimentally for your specific conditions.

Virus Cell Line Assay Method EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
HSV-1 VeroPlaque Reduction Assay0.25>100>400
HSV-2 HFFqPCR0.40>100>250
VZV MRC-5Plaque Reduction Assay1.5>150>100
CMV HFFqPCR2.0>150>75

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability.[1]

Detailed Methodology:

  • Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (no drug) and a "medium only" control (no cells).

  • Incubation: Incubate the cells for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the this compound concentration and use a non-linear regression model to determine the CC50 value.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Detailed Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agar) containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization: At the end of the incubation, fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control. Determine the EC50 value by plotting the percentage of plaque reduction against the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cyto Cytotoxicity Assessment cluster_antiviral Antiviral Activity Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution add_dilutions_cyto Add Serial Dilutions of this compound prep_stock->add_dilutions_cyto seed_cells Seed Host Cells in 96-well plates seed_cells->add_dilutions_cyto infect_cells Infect Cells with Virus incubate_cyto Incubate for 48-72h add_dilutions_cyto->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay calc_cc50 Calculate CC50 mtt_assay->calc_cc50 add_dilutions_av Add Non-toxic Dilutions of this compound calc_cc50->add_dilutions_av Inform non-toxic concentration range determine_si Determine Selectivity Index (SI = CC50/EC50) calc_cc50->determine_si infect_cells->add_dilutions_av incubate_av Incubate for Assay Duration add_dilutions_av->incubate_av quantify_virus Quantify Viral Replication (e.g., PRA, qPCR) incubate_av->quantify_virus calc_ec50 Calculate EC50 quantify_virus->calc_ec50 calc_ec50->determine_si optimize_dose Select Optimal Dose Range for Further Experiments determine_si->optimize_dose

Caption: Workflow for optimizing this compound dosage in vitro.

Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Virus This compound This compound (Prodrug) deti_mp This compound Monophosphate This compound->deti_mp Viral Kinase deti_dp This compound Diphosphate deti_mp->deti_dp Cellular Kinase deti_tp This compound Triphosphate (Active) deti_dp->deti_tp Cellular Kinase viral_dna_poly Viral DNA Polymerase deti_tp->viral_dna_poly viral_dna Growing Viral DNA Chain terminated_dna Terminated Viral DNA viral_dna->terminated_dna Incorporation & Chain Termination virus_replication Viral Replication Inhibited terminated_dna->virus_replication

Caption: Proposed mechanism of action for this compound.

References

Overcoming Detiviciclovir instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Detiviciclovir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability challenges encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is an antiviral agent. Like many complex organic molecules, it is susceptible to degradation in aqueous solutions. The primary stability concerns are hydrolysis, oxidation, and photodegradation, which can be influenced by pH, temperature, light exposure, and the presence of oxygen or metal ions.[1][2][3] These degradation processes can lead to a loss of potency and the formation of unknown impurities, compromising experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol, where the molecule may exhibit greater stability. For aqueous-based assays, subsequent dilutions should be made in a carefully selected, pH-controlled buffer immediately before use. Long-term storage of this compound in aqueous media is generally not recommended without specific stabilizing excipients.

Q3: How should I store my this compound solutions?

Aqueous solutions of this compound should be prepared fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C, protected from light, and used within 24 hours. For longer-term storage, aliquots of a high-concentration stock solution in anhydrous DMSO should be stored at -80°C. Avoid repeated freeze-thaw cycles.[]

Q4: What analytical techniques are suitable for assessing this compound stability?

A stability-indicating analytical method is crucial for distinguishing the intact drug from its degradation products.[1][2] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection are the most common and reliable techniques.[5][6][7] These methods can quantify the concentration of this compound and profile any impurities that form over time.

Troubleshooting Guide

Issue 1: I observe a precipitate in my aqueous this compound solution.

Possible Cause Troubleshooting Step
Poor Solubility The concentration of this compound may exceed its solubility limit in the chosen aqueous buffer.
1. Review the solubility data for this compound in your specific buffer system.
2. Try preparing a more dilute solution.
3. Consider adding a co-solvent (e.g., up to 5% DMSO or ethanol) or a solubilizing agent like a cyclodextrin, if compatible with your experimental model.[8][9]
pH-dependent Solubility The pH of your solution may be at a point where this compound has minimal solubility (e.g., near its isoelectric point).
1. Measure the pH of the solution.
2. Adjust the pH of the buffer away from the pKa of the compound to increase the proportion of the more soluble ionized form.
Degradation The precipitate could be an insoluble degradation product.
1. Analyze the solution using a stability-indicating HPLC method to check for degradation products.[]
2. If degradation is confirmed, review the solution preparation and storage conditions (see FAQs).

Issue 2: My experimental results are inconsistent, suggesting a loss of this compound potency.

Possible Cause Troubleshooting Step
Chemical Degradation This compound is degrading in your aqueous assay medium over the course of the experiment.
1. Perform a time-course stability study in your specific assay medium. Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to quantify the remaining this compound.
2. If degradation is significant (>5-10%), consider modifying the assay conditions: shorten incubation times, adjust buffer pH, or add stabilizers.
Adsorption to Labware This compound may be adsorbing to the surface of plastic tubes or plates, reducing its effective concentration.
1. Compare the concentration of a solution stored in glass vs. polypropylene (B1209903) labware.
2. Consider using low-adsorption microplates or tubes.
3. Including a small amount of a non-ionic surfactant (e.g., Tween-80) in the buffer, if compatible with the assay, can sometimes mitigate adsorption.

Data & Stability Profiles

The following tables present hypothetical data from forced degradation studies to illustrate the stability profile of this compound. Forced degradation studies are essential for understanding a molecule's intrinsic stability and identifying potential degradation pathways.[1][2][3]

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C

Buffer pH% this compound Remaining (24h)% Total Degradants (24h)
3.0 (Acidic)85.2%14.8%
5.0 (Weakly Acidic)94.1%5.9%
7.4 (Physiological)91.5%8.5%
9.0 (Alkaline)76.8%23.2%

Table 2: Effect of Temperature and Oxidizing Agent on this compound Stability (pH 7.4 Buffer)

Condition% this compound Remaining (8h)% Total Degradants (8h)
25°C98.5%1.5%
40°C95.3%4.7%
60°C82.1%17.9%
25°C + 0.1% H₂O₂65.7%34.3%

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To determine the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.[1][10]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 7.4)

  • HPLC system with UV/PDA detector

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Dilute stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 8 hours.

    • Thermal Degradation: Dilute stock solution with phosphate buffer (pH 7.4) to 100 µg/mL. Incubate at 60°C for 24 hours.

    • Photodegradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period.

  • Sample Analysis:

    • At designated time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation peaks in the chromatograms.

Protocol 2: Preparation of a Stabilized this compound Formulation for In Vitro Assays

Objective: To prepare an aqueous solution of this compound with improved stability for use in biological experiments.

Materials:

  • This compound

  • Citrate (B86180) buffer (50 mM, pH 5.0)

  • EDTA (disodium edetate)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile, deoxygenated water (prepared by sparging with nitrogen gas)

Methodology:

  • Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 5.0. Add 100 µM EDTA to chelate any trace metal ions. Deoxygenate the buffer by sparging with nitrogen gas for 20 minutes.

  • Cyclodextrin Addition: To enhance solubility and stability, dissolve SBE-β-CD in the deoxygenated buffer to a final concentration of 2% (w/v).[8]

  • This compound Dissolution: Weigh the required amount of this compound and dissolve it directly in the stabilized buffer to achieve the desired final concentration. Gentle vortexing may be required.

  • Sterilization and Storage: Filter the final solution through a 0.22 µm sterile filter into a sterile, amber glass vial. Store at 2-8°C and use within 48 hours for optimal results.

Visualizations

G cluster_0 Troubleshooting Workflow: Loss of Potency Start Inconsistent Results / Loss of Potency Observed Check_Deg Run Time-Course Stability Test in Assay Medium via HPLC Start->Check_Deg Is_Deg Is Degradation >10%? Check_Deg->Is_Deg Check_Ads Check for Adsorption to Labware (Glass vs. Plastic) Is_Deg->Check_Ads No Modify_Assay Modify Assay: - Shorten Incubation - Adjust pH - Add Stabilizers Is_Deg->Modify_Assay Yes Is_Ads Is Adsorption Significant? Check_Ads->Is_Ads Use_Low_Bind Use Low-Adsorption Labware or Add Surfactant Is_Ads->Use_Low_Bind Yes End_Other Consider Other Experimental Variables Is_Ads->End_Other No End_Potency Problem Resolved Modify_Assay->End_Potency Use_Low_Bind->End_Potency

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Hypothetical Degradation Pathway of this compound This compound This compound (Active Compound) Hydrolysis Hydrolytic Product (Loss of side chain) This compound->Hydrolysis H₂O / OH⁻ or H⁺ Oxidation Oxidized Product (N-Oxide formation) This compound->Oxidation O₂ / H₂O₂ Photodegradation Photolytic Product (Ring cleavage) This compound->Photodegradation UV Light (hν)

Caption: Potential degradation routes for this compound.

G cluster_2 Experimental Workflow: Stability-Indicating HPLC Method Development Forced_Deg 1. Perform Forced Degradation Studies Pool_Samples 2. Pool Stressed Samples & Unstressed Drug Forced_Deg->Pool_Samples Develop_Method 3. Develop HPLC Method (Column, Mobile Phase, etc.) Pool_Samples->Develop_Method Check_Res 4. Check Resolution (Drug vs. Degradants) Develop_Method->Check_Res Check_Res->Develop_Method Resolution Inadequate Validate 5. Validate Method (ICH) (Specificity, Linearity, Accuracy) Check_Res->Validate Resolution Adequate Final_Method Stability-Indicating Method Established Validate->Final_Method

Caption: Workflow for developing a stability-indicating HPLC method.

References

Troubleshooting inconsistent results in Detiviciclovir antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Detiviciclovir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common issues encountered during in vitro antiviral assays. The information provided is based on established principles for nucleoside analogues, with acyclovir (B1169) often used as a well-characterized example.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic nucleoside analogue.[1] Like other drugs in this class, such as acyclovir, it is believed to exert its antiviral activity by inhibiting viral DNA synthesis. This typically involves a multi-step process within the host cell:

  • Viral Enzyme Activation: The drug is first phosphorylated by a virus-specific enzyme, such as thymidine (B127349) kinase (TK) in the case of herpesviruses. This initial step is crucial for the drug's selectivity, as it is not efficiently phosphorylated by host cell kinases.

  • Host Cell Kinase Conversion: Cellular enzymes then further phosphorylate the drug to its active triphosphate form.

  • Viral DNA Polymerase Inhibition: The triphosphate analogue acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural nucleoside triphosphate.

  • Chain Termination: Once incorporated into the growing viral DNA chain, it causes chain termination because it lacks the necessary chemical group for the addition of the next nucleotide.

This targeted mechanism ensures that the drug is primarily active in virus-infected cells, minimizing toxicity to uninfected host cells.

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of your this compound stock solution are critical for obtaining consistent and reproducible results. While specific stability data for this compound is not extensively published, the following guidelines are based on best practices for similar nucleoside analogues like acyclovir.

  • Solubility: Acyclovir, a related compound, is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) at concentrations of approximately 16 mg/mL and in PBS (pH 7.2) at about 0.2 mg/mL.[2] For cell culture applications, it is common to prepare a high-concentration stock solution in sterile DMSO.

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to fully dissolve the compound.

    • Once dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. When stored properly, stock solutions of many nucleoside analogues in DMSO are stable for several months. Aqueous solutions are generally less stable and it is recommended to prepare fresh dilutions in culture medium for each experiment.[2]

Q3: I am observing high variability in my plaque reduction assay results. What are the common causes?

High variability in plaque reduction assays is a frequent issue and can stem from several factors throughout the experimental workflow. Here are some of the most common culprits:

  • Cell Monolayer Health and Confluency: An uneven or unhealthy cell monolayer can lead to inconsistent plaque formation. Ensure your cells are seeded evenly and reach a consistent level of confluency (typically 90-100%) at the time of infection.

  • Virus Titer Fluctuation: The amount of virus used for infection (Multiplicity of Infection, MOI) is critical. Use a well-characterized and aliquoted virus stock with a known titer. Thaw a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.

  • Inconsistent Drug Concentration: Ensure accurate and consistent dilution of your this compound stock solution for each experiment. Prepare fresh dilutions from your stock for each assay.

  • Overlay Medium Issues: The temperature and consistency of the overlay medium (e.g., agarose (B213101) or methylcellulose) are crucial. If it's too hot, it can damage the cell monolayer. If it's not mixed well, it can lead to uneven plaque development.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions of the virus or the compound can lead to significant variability. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Below is a troubleshooting workflow to help identify the source of variability in your plaque reduction assay.

G Troubleshooting Workflow for Plaque Assay Variability start High Variability in Plaque Assay check_cells Check Cell Monolayer (Even seeding, confluency, health) start->check_cells check_virus Verify Virus Stock (Titer, storage, handling) start->check_virus check_compound Assess Compound Preparation (Dilutions, solubility, stability) start->check_compound check_technique Review Assay Technique (Pipetting, overlay, incubation) start->check_technique sub_cells1 Uneven Monolayer? check_cells->sub_cells1 sub_virus1 Inconsistent Titer? check_virus->sub_virus1 sub_compound1 Precipitation? check_compound->sub_compound1 sub_technique1 Inaccurate Pipetting? check_technique->sub_technique1 sub_cells1->check_virus No solution_cells Optimize Seeding Density and Technique sub_cells1->solution_cells Yes sub_virus1->check_compound No solution_virus Re-titer Virus Stock Use Fresh Aliquots sub_virus1->solution_virus Yes sub_compound1->check_technique No solution_compound Check Solubility Limits Prepare Fresh Dilutions sub_compound1->solution_compound Yes sub_technique1->start Re-evaluate solution_technique Calibrate Pipettes Standardize Procedures sub_technique1->solution_technique Yes

Caption: A logical workflow for troubleshooting inconsistent plaque assay results.

Q4: My qPCR results for viral load quantification are inconsistent. What should I check?

Inconsistent qPCR results can be frustrating, but a systematic approach can help identify the problem. Key areas to investigate include the quality of your nucleic acid template, primer and probe design, and reaction setup.

  • Template Quality: The purity and integrity of your viral DNA/RNA are paramount. Contaminants from the extraction process (e.g., salts, ethanol) can inhibit the PCR reaction.

  • Primer and Probe Issues: Poorly designed primers can lead to non-specific amplification or primer-dimer formation, while degraded probes will result in a weak or absent signal.

  • Reaction Setup and Pipetting: Inaccurate pipetting of templates, primers, probes, or the master mix is a major source of variability between replicates.

  • Instrument and Cycling Conditions: Ensure that the correct cycling parameters and detection channels are selected for your assay.

Here is a diagram illustrating the key components of a successful qPCR experiment.

G Key Factors for Reproducible qPCR center Successful qPCR template High-Quality Template (Pure, Intact Nucleic Acid) center->template primers Optimized Primers/Probes (Specific, Efficient) center->primers setup Accurate Reaction Setup (Precise Pipetting, Controls) center->setup instrument Correct Instrumentation (Calibrated, Proper Settings) center->instrument

Caption: Core components for achieving reliable and consistent qPCR results.

Q5: Could this compound be interfering with my cell viability assay?

Yes, it is possible for compounds to interfere with cell viability assays, leading to inaccurate results. This is particularly a concern with assays that rely on metabolic activity, such as those using tetrazolium salts (e.g., MTT, XTT) or resazurin.

  • Direct Reduction of Assay Reagents: Some compounds have reducing properties that can directly convert the assay substrate (e.g., MTT to formazan) in the absence of cellular activity, leading to a false-positive signal for cell viability.

  • Inhibition of Cellular Dehydrogenases: Conversely, a compound could inhibit the cellular enzymes responsible for reducing the assay substrate, leading to an underestimation of cell viability.

  • Interference with LDH Assay: In the case of the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by detecting LDH release, a compound could potentially inhibit LDH enzyme activity or interfere with the detection chemistry, leading to an underestimation of cytotoxicity.[3][4][5][6]

To test for potential interference, it is crucial to run cell-free controls where this compound is incubated with the assay reagents in the absence of cells.[3] If interference is detected, consider using an alternative viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or total cellular protein (e.g., Sulforhodamine B assay).

Troubleshooting Guides

Plaque Reduction Assay
IssuePotential Cause(s)Recommended Solution(s)
No plaques or very few plaques Inactive virus stock (degraded due to improper storage or multiple freeze-thaw cycles).Use a fresh aliquot of a recently titered virus stock.
Cell monolayer is resistant to the virus.Ensure you are using a susceptible cell line.
Incorrect virus dilution (too dilute).Use a lower dilution of the virus stock.
Plaques are too large and merge Incubation time is too long.Optimize and shorten the incubation period.
Overlay concentration is too low, allowing the virus to spread too freely.Increase the concentration of the overlay (e.g., agarose, methylcellulose).
Plaques are too small or indistinct Overlay concentration is too high, restricting viral spread.Decrease the concentration of the overlay.
Cell monolayer is unhealthy or too dense.Optimize cell seeding density and ensure cells are in a healthy growth phase.
Suboptimal incubation conditions (temperature, CO2).Verify and maintain optimal incubation conditions for both the cells and the virus.
Quantitative PCR (qPCR) Assay
IssuePotential Cause(s)Recommended Solution(s)
No amplification or late amplification in positive controls Problem with the master mix, primers, or probe (degraded, incorrect concentration).Use fresh reagents and verify their concentrations.
Incorrect thermal cycling parameters.Double-check and optimize the annealing and extension times and temperatures.
Poor quality of template DNA/RNA.Re-extract nucleic acids, ensuring high purity and integrity.
Amplification in No-Template Control (NTC) Contamination of reagents (master mix, primers, water) or workspace with template DNA.Use dedicated PCR workstations, aerosol-resistant pipette tips, and fresh, aliquoted reagents.
Primer-dimer formation.Optimize primer concentrations and annealing temperature. Redesign primers if necessary.
High variability between replicates Inaccurate pipetting.Ensure pipettes are calibrated and use proper pipetting techniques. Prepare a master mix for all reactions.
Low template concentration, leading to stochastic effects.Increase the amount of template if possible, or perform pre-amplification.
Low PCR efficiency (slope of standard curve is not optimal) Suboptimal primer/probe design or concentration.Redesign primers/probes or perform a matrix of primer/probe concentrations to find the optimum.
Presence of PCR inhibitors in the template.Dilute the template or re-purify the nucleic acid.
Cell Viability Assays
IssuePotential Cause(s)Recommended Solution(s)
High background in cell-free controls The compound directly reduces the assay substrate (e.g., MTT, resazurin).Use an alternative assay with a different detection principle (e.g., ATP-based, protein-based).
Contamination of reagents or plates.Use sterile techniques and fresh reagents.
Results do not correlate with other cytotoxicity assays The compound interferes with the metabolic pathway being measured.Validate findings with a secondary assay based on a different cellular mechanism (e.g., membrane integrity).
The incubation time with the assay reagent is too long, leading to toxicity from the reagent itself.Optimize the incubation time for the assay reagent.
High variability between wells Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in the microplate due to evaporation.Fill the outer wells with sterile PBS or media without cells to maintain humidity.

Data Presentation

The following table provides a summary of reported 50% effective concentration (EC50) values for acyclovir and its analogues against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). These values can serve as a reference for the expected potency of nucleoside analogues.

CompoundVirusCell LineEC50 (µM)Reference
AcyclovirHSV-1Vero0.4[7]
AcyclovirHSV-2Vero0.2[7]
Quinolonic acyclovir analogue (2d)HSV-1Vero0.8 ± 0.09[8][9]
Quinolonic acyclovir analogue (3j)HSV-1Vero0.7 ± 0.04[8][9]
Acyclovir Analogue 6HSV-1-0.9[7]
Acyclovir Analogue 6HSV-2-0.5[7]
Acyclovir Analogue 8HSV-1-0.8[7]
Acyclovir Analogue 8HSV-2-0.7[7]

Experimental Protocols

Detailed Protocol: Plaque Reduction Assay for HSV-1

This protocol is adapted for determining the antiviral activity of a compound like this compound against HSV-1 in Vero cells.

Materials:

  • Vero cells (or other susceptible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • HSV-1 stock of known titer

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Overlay medium (e.g., 1.2% methylcellulose (B11928114) in 2x MEM with 4% FBS)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: On the day of the assay, prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Virus Dilution: Dilute the HSV-1 stock in serum-free medium to achieve a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: When the cell monolayer is confluent, aspirate the growth medium and wash once with PBS. Infect the cells by adding the diluted virus to each well. Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Treatment: After the adsorption period, aspirate the virus inoculum. Add the prepared dilutions of this compound or the vehicle control to the respective wells.

  • Overlay: Carefully add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. Determine the EC50 value, which is the concentration of the drug that inhibits plaque formation by 50%.

Detailed Protocol: Quantifying HSV-1 Viral Load by qPCR

This protocol outlines the steps for quantifying viral DNA from cell culture supernatants after treatment with an antiviral compound.

Materials:

  • Supernatant from infected and treated cell cultures

  • Viral DNA extraction kit

  • qPCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Forward and reverse primers specific for a conserved region of the HSV-1 genome

  • Fluorescently labeled probe specific for the HSV-1 target sequence

  • Nuclease-free water

  • qPCR instrument

  • Standards for absolute quantification (e.g., a plasmid containing the target sequence of known copy number)

Procedure:

  • Sample Collection: Collect the supernatant from the infected and treated cell cultures at the desired time point.

  • Viral DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions. Elute the DNA in nuclease-free water or the provided elution buffer.

  • Standard Curve Preparation: Prepare a serial dilution of the DNA standard of known copy number to generate a standard curve for absolute quantification.

  • qPCR Reaction Setup:

    • Prepare a master mix containing the qPCR master mix, forward primer, reverse primer, probe, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells or tubes.

    • Add the extracted viral DNA, standards, and a no-template control (NTC) to the respective wells.

    • Seal the plate or tubes and centrifuge briefly to collect the contents at the bottom.

  • qPCR Amplification:

    • Place the plate in the qPCR instrument.

    • Set up the thermal cycling protocol, which typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. Ensure that fluorescence data is collected during the annealing/extension step.

  • Data Analysis:

    • The qPCR software will generate a standard curve from the Cq (quantification cycle) values of the standards.

    • The software will then use the Cq values of the unknown samples to calculate the viral DNA copy number based on the standard curve.

    • Compare the viral load in the this compound-treated samples to the vehicle-treated control to determine the extent of viral replication inhibition.

References

Identifying and mitigating Detiviciclovir resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating resistance mechanisms to the antiviral agent Detiviciclovir. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound?

A1: this compound is classified as an antiviral nucleoside analogue.[1][2] Its mechanism of action is hypothesized to be similar to other "-ciclovir" drugs, such as acyclovir.[3] This involves a multi-step process:

  • Selective Phosphorylation: this compound is likely converted into its monophosphate form by a virus-encoded kinase. This initial step is critical for its selective activity in infected cells.

  • Host Cell Kinase Activity: Cellular kinases then further phosphorylate the monophosphate form into the active triphosphate metabolite.

  • Inhibition of Viral Polymerase: The triphosphate form of this compound competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.

  • Chain Termination: Once incorporated, this compound acts as a chain terminator, preventing further elongation of the nucleic acid and thus halting viral replication.

Q2: What are the primary expected mechanisms of resistance to this compound?

A2: Based on its classification as a nucleoside analogue, resistance to this compound is most likely to emerge through two primary mechanisms:[4][5]

  • Alterations in the Viral Kinase: Mutations in the gene encoding the viral kinase can lead to reduced or absent phosphorylation of this compound. Without this initial activation step, the drug cannot be converted to its active triphosphate form and is rendered ineffective.

  • Mutations in the Viral Polymerase: Changes in the viral DNA or RNA polymerase can alter the enzyme's substrate specificity, making it less likely to incorporate the this compound triphosphate. This allows the polymerase to continue replicating the viral genome even in the presence of the active drug.

Q3: What is the difference between genotypic and phenotypic resistance assays?

A3: Genotypic and phenotypic assays are the two main methods for measuring antiviral resistance.[6]

  • Genotypic Assays: These methods identify specific mutations in the viral genes known or suspected to cause drug resistance.[7] Techniques like Sanger sequencing or Next-Generation Sequencing (NGS) are used to determine the genetic sequence of the viral target (e.g., the kinase or polymerase).[8]

  • Phenotypic Assays: These assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiviral drug.[9] The result is often expressed as the 50% inhibitory concentration (IC50), which is the amount of drug needed to reduce viral replication by half.[10]

Q4: How is a significant level of resistance defined in a phenotypic assay?

A4: In phenotypic assays, resistance is typically quantified as a "fold change" in the IC50 value. This is calculated by dividing the IC50 of the potentially resistant virus by the IC50 of the wild-type (non-resistant) virus.[11] The interpretation of the fold change can vary, but generally, a higher fold change indicates a greater level of resistance. Clinical cut-offs are often established to categorize the level of resistance (e.g., low-level, intermediate, high-level).[11][12]

Troubleshooting Guides

Guide 1: Phenotypic Assay (Plaque Reduction/CPE Reduction) Failures

This guide addresses common issues encountered during cell-based phenotypic assays.

ProblemPotential Cause(s)Recommended Solution(s)
No Plaques or Cytopathic Effect (CPE) in Virus Control Wells - Virus stock is not viable (degraded due to improper storage or multiple freeze-thaw cycles).- Virus concentration is too low.- Host cells are not susceptible to the virus strain being used.[13]- Use a fresh, validated virus stock.- Titer the virus stock to ensure an appropriate concentration is used.- Confirm that the chosen cell line is appropriate for your virus.
Inconsistent Plaque/CPE Formation Across Replicate Wells - Inaccurate pipetting of virus or cells.- Uneven cell monolayer.- Movement of plates before the overlay has solidified (for plaque assays).[13]- Ensure pipettes are calibrated and use proper pipetting techniques.- Optimize cell seeding density to achieve a uniform monolayer.[14]- Allow plates to sit undisturbed until the overlay is fully set.
High Variability in IC50 Values Between Experiments - Inconsistent virus input between assays.- Variability in cell health or passage number.- Inconsistent drug concentrations.- Use a consistent, pre-titered virus stock for all experiments.- Use cells within a defined passage number range and ensure they are healthy at the time of the assay.- Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
Unexpected Cell Death in Uninfected Control Wells - Cytotoxicity of this compound at high concentrations.- Contamination of cell culture (e.g., mycoplasma).- Issues with the cell culture medium or supplements.- Determine the 50% cytotoxic concentration (CC50) of this compound on your cells and use concentrations well below this value.- Regularly test cell lines for mycoplasma contamination.- Use fresh, pre-tested reagents for cell culture.
Fuzzy or Diffuse Plaques - Overlay concentration is too low, allowing for excessive virus diffusion.- Cell monolayer density is not optimal.[13]- Increase the concentration of agarose (B213101) or other gelling agents in the overlay.- Adjust the cell seeding density to ensure a confluent monolayer.
Guide 2: Genotypic Assay (Sanger/NGS) Failures & Poor Quality Data

This guide addresses common issues encountered during the sequencing of viral genes to identify resistance mutations.

ProblemPotential Cause(s)Recommended Solution(s)
PCR Amplification Failure (No Product) - Low viral load in the sample.- RNA/DNA degradation.- PCR inhibitors present in the sample.- Mismatches between primers and the viral sequence.- Concentrate the viral sample or increase the input volume for nucleic acid extraction.- Ensure proper sample handling and storage to prevent nucleic acid degradation.- Use a nucleic acid extraction kit that effectively removes inhibitors.- Design primers based on conserved regions of the viral genome.
Poor Quality Sequencing Data (Low Signal or High Background) - Insufficient amount or poor quality of the PCR product used for sequencing.- Suboptimal sequencing primer design.- Contamination with multiple DNA templates.- Purify the PCR product before sequencing and quantify it accurately.- Ensure sequencing primers have the correct melting temperature (Tm) and are free of secondary structures.- If amplifying from a mixed viral population, consider cloning the PCR product before sequencing or use NGS.
Ambiguous Sequence Results (Mixed Peaks in Sanger Sequencing) - Presence of a mixed population of wild-type and mutant viruses.- Primer binding to more than one location on the template.- If a mixed population is suspected, Next-Generation Sequencing (NGS) is recommended to quantify the proportion of different variants.- Redesign primers to be more specific to the target region.
Low Coverage in a Specific Genomic Region (NGS) - PCR amplification bias, where some amplicons are generated more efficiently than others.- High GC content or complex secondary structures in the target region.- Redesign primers or adjust PCR conditions to ensure more uniform amplification across the target region.- Use a polymerase and buffer system optimized for GC-rich templates.
Contamination Detected in No-Template Control - Cross-contamination from positive samples or amplicons.- Contaminated reagents or pipettes.- Physically separate pre-PCR and post-PCR work areas.- Use dedicated pipettes and aerosol-resistant filter tips.- Use fresh, aliquoted reagents.[15]

Experimental Protocols

Protocol 1: Phenotypic Resistance Assay - Plaque Reduction Neutralization Test (PRNT)

This protocol outlines a standard method for determining the IC50 of this compound against a viral isolate.

  • Cell Seeding: Seed a susceptible cell line (e.g., Vero cells) into 6-well or 12-well plates to form a confluent monolayer within 24 hours.

  • Drug Dilution: Prepare serial dilutions of this compound in a cell culture medium. A common starting concentration might be 100 µM, with 10-fold or 2-fold dilutions.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Neutralization: Mix the diluted virus with each concentration of this compound and with a drug-free medium (virus control). Incubate for 1 hour at 37°C to allow the drug to interact with the virus.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-drug mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a medium containing 0.5% - 1.0% low-melting-point agarose and the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the IC50 value using regression analysis.[16]

Protocol 2: Genotypic Resistance Analysis - Sanger Sequencing of Viral Target Gene

This protocol describes the workflow for identifying mutations in a viral gene (e.g., viral kinase or polymerase).

  • Nucleic Acid Extraction: Isolate viral RNA or DNA from a cell culture supernatant or infected cell lysate using a commercial kit.

  • Reverse Transcription (for RNA viruses): If the virus has an RNA genome, convert the RNA to cDNA using a reverse transcriptase enzyme and gene-specific or random primers.

  • PCR Amplification: Amplify the target gene (or a specific region of interest) using PCR with primers designed to bind to conserved regions flanking the target.

  • PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction to remove primers and dNTPs.

  • Sequencing Reaction: Perform a cycle sequencing reaction using the purified PCR product as a template, a sequencing primer (forward or reverse), and fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis on an automated DNA sequencer.

  • Sequence Analysis: The sequencer's software will generate a chromatogram. Analyze this data and compare the obtained sequence to a wild-type reference sequence to identify any nucleotide changes that result in amino acid substitutions.[8]

Data Presentation

Table 1: Example Phenotypic Susceptibility Data for this compound

Viral IsolateTarget Gene Mutation(s)IC50 (µM)Fold Change in IC50Resistance Level
Wild-TypeNone0.51.0Susceptible
Isolate AKinase (A123V)5.010Intermediate
Isolate BPolymerase (G456D)1.53Low
Isolate CKinase (A123V), Polymerase (G456D)25.050High

Visualizations

Detiviciclovir_Mechanism_of_Action cluster_cell Infected Host Cell Detiviciclovir_out This compound Detiviciclovir_in This compound Detiviciclovir_out->Detiviciclovir_in Enters Cell ViralKinase Viral Kinase Detiviciclovir_in->ViralKinase Phosphorylation Detiviciclovir_MP This compound-MP HostKinases Host Kinases Detiviciclovir_MP->HostKinases Phosphorylation Detiviciclovir_TP This compound-TP (Active Form) ViralPolymerase Viral Polymerase Detiviciclovir_TP->ViralPolymerase Competitive Inhibition ViralKinase->Detiviciclovir_MP HostKinases->Detiviciclovir_TP ViralGenome Viral Genome Replication ViralPolymerase->ViralGenome ChainTermination Chain Termination ViralPolymerase->ChainTermination

Caption: Proposed mechanism of action for this compound in an infected host cell.

Resistance_Workflow start Start: Reduced drug efficacy observed pheno_assay Phenotypic Assay (e.g., Plaque Reduction) start->pheno_assay geno_assay Genotypic Assay (Sequencing) start->geno_assay pheno_result Determine IC50 & Fold Change pheno_assay->pheno_result geno_result Identify Mutations in Target Genes geno_assay->geno_result correlate Correlate Genotype with Phenotype pheno_result->correlate geno_result->correlate site_mut Site-Directed Mutagenesis & Reverse Genetics correlate->site_mut site_mut->pheno_assay Test engineered virus confirm Confirm Causal Relationship site_mut->confirm

References

Technical Support Center: Enhancing the Bioavailability of Detiviciclovir in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the oral bioavailability of Detiviciclovir in animal studies. The information is presented in a practical question-and-answer format, addressing common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges affecting its oral bioavailability?

This compound is an antiviral nucleoside analogue. Like many nucleoside analogues, its oral bioavailability can be limited by factors such as poor aqueous solubility, low intestinal permeability, and susceptibility to first-pass metabolism. Overcoming these hurdles is critical for achieving therapeutic concentrations in preclinical animal models.

Q2: What are the principal strategies to enhance the oral bioavailability of this compound?

There are three primary approaches to consider for improving the systemic exposure of this compound following oral administration:

  • Formulation-Based Strategies: Modifying the drug's formulation can significantly enhance its dissolution and absorption. Key techniques include:

    • Nanoparticle Delivery Systems: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect the drug from degradation in the gastrointestinal tract, increase its surface area for dissolution, and facilitate its transport across the intestinal epithelium.[1][2][3]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4]

    • Amorphous Solid Dispersions: Creating a dispersion of this compound in a polymer matrix can prevent crystallization and enhance its dissolution rate.

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. For nucleoside analogues like this compound, creating ester or amino acid prodrugs can enhance lipophilicity and utilize intestinal transporters, thereby increasing absorption.[5][6][7][8] A well-known example is valacyclovir, a prodrug of acyclovir (B1169), which demonstrates significantly improved oral bioavailability.[6][7]

  • Co-administration with Bioavailability Enhancers: Certain agents can be co-administered with this compound to improve its absorption. These bioenhancers can act by various mechanisms, such as inhibiting efflux pumps (like P-glycoprotein) in the intestine or transiently opening tight junctions between intestinal cells.[9]

Troubleshooting Guide

Problem 1: Low and variable plasma concentrations of this compound after oral administration.

  • Question: What are the likely causes for inconsistent and low drug exposure in my animal studies?

  • Answer: This issue often stems from poor aqueous solubility and low permeability of the compound. The crystalline form of the drug may not dissolve sufficiently in the gastrointestinal fluids for absorption. Variability can be introduced by differences in gastric pH and intestinal transit time among individual animals.

  • Solutions:

    • Particle Size Reduction: Micronization or nanosizing of the this compound powder can increase the surface area for dissolution.

    • Formulation in Enabling Vehicles:

      • For initial screening, consider formulating this compound in a solution with co-solvents (e.g., PEG 400, propylene (B89431) glycol) or in a lipid-based formulation.

      • For more advanced studies, developing a nanoparticle formulation or a solid dispersion is recommended.

    • Prodrug Strategy: If formulation approaches are insufficient, synthesizing a more lipophilic prodrug of this compound should be considered.

Problem 2: Difficulty in preparing a stable and consistent nanoparticle formulation of this compound.

  • Question: My nanoparticle formulation shows aggregation and low drug entrapment efficiency. How can I optimize this?

  • Answer: Challenges in nanoparticle formulation are common and often relate to the physicochemical properties of the drug and the formulation components.

  • Solutions:

    • Polymer/Lipid Screening: Experiment with a variety of polymers (e.g., PLGA, chitosan) or lipids (e.g., glyceryl monostearate) to find the most compatible material for this compound.

    • Surfactant Optimization: The choice and concentration of surfactant (e.g., Poloxamer 188, Tween 80) are critical for stabilizing the nanoparticles and preventing aggregation. Conduct a systematic screening of different surfactants and their concentrations.

    • Process Parameter Optimization: The parameters of the nanoparticle preparation method (e.g., homogenization speed and time, sonication energy, solvent evaporation rate) should be carefully optimized.

Data Presentation

Due to the absence of publicly available pharmacokinetic data for this compound, the following tables are provided as templates for researchers to populate with their own experimental data. Data from studies on the related antiviral, acyclovir, and its prodrug, valacyclovir, are included for illustrative purposes.

Table 1: Pharmacokinetic Parameters of Acyclovir and its Prodrug Valacyclovir in Rats

CompoundDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
Acyclovir50Oral1.61.56.520FASS
Valacyclovir25Oral4.9 (as Acyclovir)1.018.2 (as Acyclovir)70[7]

Table 2: Template for Pharmacokinetic Data of this compound in Rodents

FormulationAnimal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)
This compound (Suspension)RatOral
This compound (Nanoparticle)RatOral
This compound (Prodrug)RatOral
This compound (Solution)RatIV100
This compound (Suspension)MouseOral
This compound (Nanoparticle)MouseOral
This compound (Prodrug)MouseOral
This compound (Solution)MouseIV100

Experimental Protocols

1. Protocol for Oral Gavage in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Materials:

    • This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose).

    • Appropriately sized gavage needle (e.g., 16-18 gauge, flexible or curved with a ball tip).

    • Syringe.

    • Animal scale.

  • Procedure:

    • Fast the rats overnight (with free access to water) before dosing.

    • Weigh each rat to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the rat, holding it in a vertical position.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.

    • Carefully insert the gavage needle into the mouth, advancing it along the palate into the esophagus. The needle should pass smoothly without resistance.

    • Administer the formulation slowly.

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

2. Protocol for Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol is a general guideline and will require optimization for Detiviciciclovir.

  • Materials:

    • This compound.

    • Poly(lactic-co-glycolic acid) (PLGA).

    • Poly(vinyl alcohol) (PVA) as a surfactant.

    • Organic solvent (e.g., acetone, dichloromethane).

    • Deionized water.

    • Homogenizer or sonicator.

    • Magnetic stirrer.

  • Procedure (Solvent Evaporation Method):

    • Dissolve this compound and PLGA in the organic solvent to form the organic phase.

    • Dissolve PVA in deionized water to form the aqueous phase.

    • Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_data_analysis Data Analysis Formulation_Strategy Select Formulation Strategy (Nanoparticles, Prodrug, etc.) Preparation Prepare this compound Formulation Formulation_Strategy->Preparation Characterization In Vitro Characterization (Particle Size, Drug Load, etc.) Preparation->Characterization Dosing Oral Administration to Rats/Mice Characterization->Dosing Optimized Formulation Sampling Blood Sample Collection Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->PK_Parameters Bioavailability Determine Oral Bioavailability PK_Parameters->Bioavailability Bioavailability->Formulation_Strategy Iterate/Optimize

Caption: Experimental workflow for improving and evaluating the oral bioavailability of this compound.

mechanism_of_action This compound This compound Viral_Thymidine_Kinase Viral Thymidine Kinase (TK) This compound->Viral_Thymidine_Kinase Phosphorylation Detiviciclovir_MP This compound Monophosphate Viral_Thymidine_Kinase->Detiviciclovir_MP Host_Cell_Kinases Host Cell Kinases Detiviciclovir_MP->Host_Cell_Kinases Phosphorylation Detiviciclovir_TP This compound Triphosphate (Active Form) Host_Cell_Kinases->Detiviciclovir_TP Viral_DNA_Polymerase Viral DNA Polymerase Detiviciclovir_TP->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition Viral_DNA_Polymerase->Inhibition Viral_DNA_Replication Viral DNA Replication Inhibition->Viral_DNA_Replication

Caption: Proposed mechanism of action for this compound, targeting viral DNA replication.

logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions Poor_Bioavailability Poor Oral Bioavailability of this compound Low_Solubility Low Aqueous Solubility Poor_Bioavailability->Low_Solubility Low_Permeability Low Intestinal Permeability Poor_Bioavailability->Low_Permeability Metabolism First-Pass Metabolism Poor_Bioavailability->Metabolism Formulation Formulation Strategies (e.g., Nanoparticles) Low_Solubility->Formulation Prodrug Prodrug Approach Low_Permeability->Prodrug Enhancers Co-administration with Bioavailability Enhancers Low_Permeability->Enhancers Metabolism->Prodrug

Caption: Logical relationship between the causes of poor bioavailability and potential solutions.

References

Addressing high background noise in Detiviciclovir enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Detiviciclovir Enzymatic Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing common experimental challenges, with a specific focus on mitigating high background noise.

Introduction to this compound and its Enzymatic Assay

This compound is an antiviral prodrug that is converted in the body to its active form, acyclovir (B1169). Acyclovir is a nucleoside analog that potently inhibits viral DNA polymerase, an essential enzyme for the replication of viruses such as herpes simplex virus (HSV). Enzymatic assays for this compound, therefore, typically involve measuring the inhibition of viral DNA polymerase activity. These assays are crucial for studying its mechanism of action and for the development of new antiviral therapies.

A common method for assessing viral DNA polymerase inhibition is a non-radioactive, high-throughput screening assay. This type of assay often involves the use of a synthetic DNA template-primer, dNTPs (one of which is labeled, e.g., with biotin (B1667282) or a fluorophore), and the viral DNA polymerase. The incorporation of the labeled dNTP into the growing DNA strand is then detected, often via a microplate-based format. High background in these assays can obscure the true inhibitory signal of compounds like this compound, leading to inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that is measured in the enzymatic assay?

This compound is a prodrug of acyclovir. Its mechanism of action involves several steps. First, it is converted to acyclovir, which is then phosphorylated by viral thymidine (B127349) kinase to acyclovir monophosphate. Host cell kinases further phosphorylate it to acyclovir triphosphate. This active form, acyclovir triphosphate, competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1][2] Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA replication.[1][3][4] The enzymatic assay is designed to measure the inhibition of this DNA polymerization step.

Q2: What are the common causes of high background noise in a viral DNA polymerase assay?

High background noise in viral DNA polymerase assays can stem from several sources:

  • Non-specific binding: The detection reagents, such as antibodies or streptavidin conjugates, may bind non-specifically to the assay plate or other components.[5]

  • Contaminated Reagents: Contamination of buffers, enzyme preparations, or dNTPs with nucleases or other interfering substances can lead to spurious signals.[6][7]

  • Sub-optimal Reagent Concentrations: Excess concentrations of primers, probes, or the detection enzyme conjugate can result in high background.

  • Issues with the DNA Template-Primer: The template-primer itself can sometimes contribute to background, for instance, through the formation of secondary structures that may be recognized non-specifically by the polymerase or detection reagents.

  • Prolonged Incubation or Development Times: Over-incubation with the detection substrate can lead to a high background signal.[5]

  • Inefficient Washing: Inadequate washing steps can leave unbound reagents in the wells, contributing to a high background.[6][8]

Q3: How can I differentiate between a true inhibitory signal and assay interference?

To distinguish between genuine inhibition and assay artifacts, it is crucial to run appropriate controls. A "no-enzyme" control, where the viral DNA polymerase is omitted, will help identify background signal originating from the substrate and other assay components. A "no-template" control can help assess any background signal from the enzyme preparation itself. Additionally, performing counter-screens where the test compound is incubated with the detection system in the absence of the primary enzymatic reaction can identify compounds that directly interfere with the detection signal.

Troubleshooting Guide: High Background Noise

High background can significantly impact the quality and reliability of your data. The following table provides a structured approach to troubleshooting and resolving common causes of high background in this compound enzymatic assays.

Potential Cause Recommended Solution Experimental Verification
Reagent-Related Issues
Contaminated Buffers or ReagentsPrepare fresh buffers and reagents using high-purity water and sterile techniques.[6][7] Filter-sterilize buffers if necessary.Compare results using freshly prepared reagents versus the old batch.
Sub-optimal Enzyme/Substrate ConcentrationTitrate the concentration of the viral DNA polymerase and the labeled dNTP to find the optimal signal-to-noise ratio.Perform a matrix titration of enzyme and substrate concentrations to identify the optimal working concentrations.
High Concentration of Detection ReagentOptimize the concentration of the secondary detection reagent (e.g., streptavidin-HRP, anti-fluorophore antibody).Run a dilution series of the detection reagent to find the concentration that provides a robust signal with minimal background.
Assay Condition-Related Issues
Inadequate BlockingIncrease the concentration or incubation time of the blocking buffer.[8] Consider trying different blocking agents (e.g., BSA, non-fat dry milk, or commercial blockers).Compare background levels in wells with different blocking conditions.
Inefficient WashingIncrease the number of wash cycles and/or the volume of wash buffer.[6][8] Ensure complete aspiration of wash buffer between steps. Adding a mild detergent like Tween-20 to the wash buffer can also help.Visually inspect for residual liquid and compare background in plates washed with different protocols.
Prolonged Incubation/Development TimeOptimize the incubation time for the enzymatic reaction and the substrate development step.[5] Monitor the signal development kinetically to determine the optimal read time.Perform a time-course experiment to identify the linear range of the reaction and the optimal endpoint.
Plate and Sample-Related Issues
Non-specific Binding to Assay PlateEnsure the use of appropriate microplates (e.g., high-binding plates for coating). Pre-treating plates with a blocking agent is crucial.Test different types of microplates and blocking agents.
Sample Precipitation or InterferenceCentrifuge samples before adding them to the assay to remove any precipitates. Test for compound auto-fluorescence or colorimetric interference in a separate control plate.Run a control plate with compounds and detection reagents but without the enzyme to check for interference.

Experimental Protocols

Representative Protocol: Non-Radioactive Viral DNA Polymerase Inhibition Assay

This protocol provides a general framework for a non-radioactive assay to screen for inhibitors of viral DNA polymerase, such as the active form of this compound.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

  • DNA Template-Primer: A synthetic hairpin DNA template-primer or a primed single-stranded DNA template.

  • dNTP Mix: A mixture of dATP, dCTP, dGTP, and biotin-dUTP. The concentration of each dNTP should be optimized.

  • Viral DNA Polymerase: Purified recombinant viral DNA polymerase.

  • Inhibitor: this compound (as its active triphosphate form, acyclovir triphosphate) or other test compounds, serially diluted.

  • Stop Solution: 0.5 M EDTA.

  • Detection Reagent: Streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Wash Buffer: PBS with 0.05% Tween-20.

2. Assay Procedure:

  • Plate Coating (if applicable): If using a filter-binding format, pre-treat the filter plate according to the manufacturer's instructions. If using a direct binding format, coat a high-binding microplate with the DNA template-primer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound/inhibitor at various concentrations.

    • Viral DNA Polymerase

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add the dNTP mix to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Add the Stop Solution to each well.

  • Capture of Biotinylated DNA:

    • For filter plates, apply the reaction mixture to the filter plate and wash to remove unincorporated dNTPs.

    • For coated plates, the biotinylated DNA will be bound to the plate. Wash the plate with Wash Buffer.

  • Detection:

    • Add the Streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate thoroughly with Wash Buffer.

    • Add the TMB substrate and incubate until a color develops.

  • Read Plate: Stop the color development with a stop solution (e.g., 1 M H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway of this compound Action

Detiviciclovir_Pathway cluster_cell Infected Host Cell cluster_replication Viral DNA Replication This compound This compound (Prodrug) Acyclovir Acyclovir This compound->Acyclovir Cellular Enzymes ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Phosphorylation Viral_TK Viral Thymidine Kinase ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Phosphorylation Host_Kinases Host Cell Kinases Viral_Polymerase Viral DNA Polymerase ACV_TP->Viral_Polymerase Competitive Inhibition DNA_Synthesis Viral DNA Synthesis Viral_Polymerase->DNA_Synthesis Incorporation Chain_Termination Chain Termination (Replication Blocked) DNA_Synthesis->Chain_Termination

Caption: Mechanism of action of this compound.

Experimental Workflow for Viral DNA Polymerase Assay

Assay_Workflow start Start reagent_prep 1. Prepare Reagents (Buffer, Template, dNTPs, Enzyme) start->reagent_prep reaction_setup 2. Set Up Reaction (Add Buffer, Inhibitor, Enzyme) reagent_prep->reaction_setup pre_incubation 3. Pre-incubate reaction_setup->pre_incubation initiate_reaction 4. Initiate with dNTPs pre_incubation->initiate_reaction incubation 5. Incubate at 37°C initiate_reaction->incubation stop_reaction 6. Stop Reaction (Add EDTA) incubation->stop_reaction capture_dna 7. Capture Biotinylated DNA stop_reaction->capture_dna detection 8. Add Detection Reagent (Streptavidin-HRP) capture_dna->detection wash 9. Wash Plate detection->wash add_substrate 10. Add TMB Substrate wash->add_substrate read_plate 11. Read Absorbance add_substrate->read_plate end End read_plate->end

Caption: A typical workflow for a non-radioactive viral DNA polymerase assay.

Logical Troubleshooting Flowchart for High Background

Troubleshooting_Flowchart start High Background Observed check_controls Review Controls (No-Enzyme, No-Template) start->check_controls reagent_issue Potential Reagent Issue check_controls->reagent_issue assay_condition_issue Potential Assay Condition Issue reagent_issue->assay_condition_issue No prepare_fresh Prepare Fresh Reagents reagent_issue->prepare_fresh Yes plate_issue Potential Plate/ Sample Issue assay_condition_issue->plate_issue No optimize_blocking Optimize Blocking assay_condition_issue->optimize_blocking Yes check_plate Check Plate Type and Sample Quality plate_issue->check_plate Yes optimize_conc Optimize Reagent Concentrations prepare_fresh->optimize_conc resolve Problem Resolved optimize_conc->resolve optimize_washing Optimize Washing optimize_blocking->optimize_washing optimize_incubation Optimize Incubation Times optimize_washing->optimize_incubation optimize_incubation->resolve check_plate->resolve

Caption: A logical flowchart for troubleshooting high background noise.

References

Technical Support Center: Synthesis of Detiviciclovir and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Detiviciclovir and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these antiviral compounds.

Disclaimer: The synthesis of specific drug molecules like this compound may be subject to patent protection. The information provided here is for educational and research purposes only and is based on general principles of organic synthesis and literature on analogous compounds. Researchers should consult relevant patents and literature for specific details.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, which is chemically known as 2-((2-amino-9H-purin-9-yl)methyl)propane-1,3-diol, and its analogs. The core of the synthesis typically involves the alkylation of a guanine (B1146940) derivative with a suitable side-chain precursor.

Poor Yield in the N9-Alkylation of Guanine

Question: I am experiencing low yields during the N9-alkylation of guanine with the propanediol (B1597323) side-chain precursor. What are the potential causes and solutions?

Answer:

Low yields in the N9-alkylation step are a frequent challenge. Several factors can contribute to this issue:

  • Formation of N7 Isomer: Guanine has two nucleophilic nitrogen atoms in its imidazole (B134444) ring, N9 and N7. Alkylation can occur at both positions, leading to a mixture of isomers and reducing the yield of the desired N9-alkylated product.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for achieving high selectivity and yield.

  • Poor Solubility of Guanine: Guanine is notoriously insoluble in many common organic solvents, which can hinder the reaction rate.

Troubleshooting Strategies:

Potential Cause Recommended Solution Experimental Protocol Snippet
N7-Alkylation Side Reaction Employ a protecting group strategy for the guanine base. Acetyl or pivaloyl groups on the exocyclic amine and the O6 position can favor N9 alkylation. Alternatively, using a pre-formed sodium salt of guanine can enhance N9 selectivity.1. Protect guanine with acetic anhydride (B1165640) in DMF. 2. Isolate the diacetyl guanine. 3. Perform alkylation using a non-polar aprotic solvent.
Inefficient Base/Solvent System Use a strong, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or DMSO.1. Suspend the protected guanine in anhydrous DMF. 2. Add NaH portion-wise at 0°C. 3. Add the alkylating agent and allow the reaction to warm to room temperature.
Guanine Solubility Issues Convert guanine to a more soluble derivative, such as its silyl (B83357) ether, prior to alkylation. This can be achieved by reacting guanine with a silylating agent like HMDS.1. Reflux guanine with hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate. 2. Remove excess HMDS under vacuum. 3. Dissolve the resulting silylated guanine in an appropriate solvent for alkylation.

Logical Workflow for Troubleshooting Poor Alkylation Yield:

Start Low N9-Alkylation Yield CheckIsomers Analyze crude product for N7/N9 isomers (LC-MS/NMR) Start->CheckIsomers OptimizeConditions Optimize reaction conditions (base, solvent, temp) CheckIsomers->OptimizeConditions Isomer ratio unfavorable ImproveSolubility Address guanine solubility CheckIsomers->ImproveSolubility Incomplete reaction ProtectGuanine Implement protecting group strategy OptimizeConditions->ProtectGuanine Purification Develop robust purification method ProtectGuanine->Purification ImproveSolubility->OptimizeConditions Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low N9-alkylation yield.

Difficulties in Purification of the Final Product

Question: I am struggling to purify this compound from the reaction mixture. What are the common impurities and effective purification methods?

Answer:

Purification of highly polar molecules like this compound can be challenging due to their solubility characteristics. Common impurities include:

  • The unreacted guanine derivative.

  • The N7-alkylated isomer.

  • Byproducts from the deprotection steps.

  • Inorganic salts from the workup.

Purification Strategies:

Impurity Type Recommended Purification Method Experimental Protocol Snippet
N7-Isomer Flash Column Chromatography: Use a highly polar stationary phase like silica (B1680970) gel or a modified silica (e.g., C18 for reverse-phase). A gradient elution with a polar solvent system is often effective.Stationary Phase: Silica gel (230-400 mesh). Mobile Phase: Gradient of Dichloromethane (DCM) to DCM:Methanol (e.g., 9:1 to 8:2).
Unreacted Guanine Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can be very effective in removing less soluble starting materials.Dissolve the crude product in a minimal amount of hot solvent (e.g., water or ethanol/water mixture) and allow it to cool slowly.
Inorganic Salts Size Exclusion Chromatography or Dialysis: For removing salts from a water-soluble product.Dissolve the crude product in water and pass it through a desalting column or dialyze against deionized water.
Deprotection Byproducts Ion-Exchange Chromatography: If the byproducts have a different charge state than the product at a specific pH.Load the sample onto an appropriate ion-exchange resin and elute with a pH or salt gradient.

General Purification Workflow:

Crude Crude this compound InitialPurification Initial Purification (e.g., Extraction, Precipitation) Crude->InitialPurification Chromatography Column Chromatography (Silica or Reverse Phase) InitialPurification->Chromatography Remove major impurities Recrystallization Recrystallization Chromatography->Recrystallization Further purification FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: A general workflow for the purification of this compound.

Issues with Protecting Groups

Question: What are the recommended protecting groups for the synthesis of this compound and what are the common pitfalls associated with their use?

Answer:

Protecting groups are essential for directing the regioselectivity of the guanine alkylation and for preventing side reactions on the diol moiety of the side chain.

Recommended Protecting Groups:

Functional Group Protecting Group Protection Conditions Deprotection Conditions
Guanine (O6/N2) Acetyl (Ac)Acetic anhydride, pyridineNH3 in Methanol
Propanediol (OH) Benzyl (B1604629) (Bn)Benzyl bromide, NaH, THFH2, Pd/C
Propanediol (OH) Acetonide2,2-dimethoxypropane, p-TsOHAcetic acid in water

Common Pitfalls and Solutions:

  • Incomplete Protection: This can lead to a mixture of partially protected intermediates and undesired side reactions.

    • Solution: Use a slight excess of the protecting group reagent and monitor the reaction by TLC or LC-MS until completion.

  • Difficult Deprotection: Some protecting groups can be difficult to remove without affecting other parts of the molecule.

    • Solution: Choose orthogonal protecting groups that can be removed under different conditions. For example, an acetonide can be removed with mild acid, while a benzyl group requires hydrogenolysis.

  • Protecting Group Migration: In diol systems, acyl protecting groups can sometimes migrate between adjacent hydroxyl groups.

    • Solution: Use a cyclic protecting group like an acetonide to protect both hydroxyls simultaneously.

Orthogonal Protecting Group Strategy:

Start Starting Materials ProtectDiol Protect Diol (e.g., Acetonide) Start->ProtectDiol Alkylation N9-Alkylation of Guanine ProtectDiol->Alkylation ProtectGuanine Protect Guanine (e.g., Acetyl) ProtectDiol->ProtectGuanine Alternative order Alkylation->ProtectGuanine Alternative order DeprotectDiol Deprotect Diol (Mild Acid) Alkylation->DeprotectDiol ProtectGuanine->Alkylation DeprotectGuanine Deprotect Guanine (Base) DeprotectDiol->DeprotectGuanine FinalProduct This compound DeprotectGuanine->FinalProduct

Caption: An example of an orthogonal protecting group strategy.

By carefully considering these common pitfalls and implementing the suggested troubleshooting strategies, researchers can improve the efficiency and success rate of the synthesis of this compound and its analogs.

Adjusting Detiviciclovir treatment protocols for resistant VZV strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Detiviciclovir and investigating resistant Varicella-Zoster Virus (VZV) strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a nucleoside analogue, is a potent inhibitor of VZV replication. Its mechanism of action is initiated by the phosphorylation of the drug into its monophosphate form by the virus-encoded thymidine (B127349) kinase (TK). Cellular kinases then further phosphorylate it to the active triphosphate form. This active compound competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the halting of viral replication.[1][2]

Q2: What are the known mechanisms of VZV resistance to this compound?

A2: Resistance to this compound and other nucleoside analogues in VZV primarily arises from mutations in two key viral genes:[1][3][4]

  • Thymidine Kinase (TK) Gene: This is the most common mechanism of resistance.[1][3] Mutations in the TK gene can lead to a deficient or altered enzyme that is unable to efficiently phosphorylate the drug, thus preventing its activation.[2]

  • DNA Polymerase Gene: Less frequently, mutations can occur in the viral DNA polymerase gene. These alterations can reduce the affinity of the polymerase for the activated triphosphate form of the drug, rendering it less effective at inhibiting DNA synthesis.[1][4]

Q3: How can I determine if my VZV strain is resistant to this compound?

A3: Resistance can be determined using two main approaches:

  • Genotypic Analysis: This involves sequencing the viral TK and DNA polymerase genes to identify mutations known to confer resistance.[4][5][6] This method is generally faster than phenotypic testing.[7]

  • Phenotypic Analysis: This involves cell-based assays, such as the plaque reduction assay, to directly measure the susceptibility of the virus to the drug.[8][9] This method provides a direct measure of resistance but can be more time-consuming.

Q4: Are there alternative antiviral agents effective against this compound-resistant VZV?

A4: Yes, for VZV strains that have developed resistance to this compound, particularly those with mutations in the thymidine kinase gene, alternative treatments are available. The primary options include:[10][11]

  • Foscarnet: A pyrophosphate analogue that directly inhibits the viral DNA polymerase without requiring activation by the viral TK.[1][11]

  • Cidofovir: A nucleotide analogue that also bypasses the need for viral TK-mediated phosphorylation.[1][2]

Novel compounds, such as helicase-primase inhibitors, are also in development and show promise for treating resistant VZV infections.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No reduction in viral replication observed after this compound treatment in vitro. The VZV strain may be resistant to this compound.1. Perform genotypic analysis to sequence the viral thymidine kinase (TK) and DNA polymerase genes for resistance-associated mutations.[4][5] 2. Conduct a phenotypic plaque reduction assay to confirm resistance and determine the IC50 value.[8][9] 3. If resistance is confirmed, consider testing alternative antivirals such as Foscarnet or Cidofovir.[10][11]
Inconsistent results in plaque reduction assays. 1. Inaccurate initial virus titration. 2. Variability in cell culture conditions. 3. Drug instability.1. Ensure accurate determination of the viral titer (PFU/mL) before performing the assay. 2. Maintain consistent cell density, media composition, and incubation conditions. 3. Prepare fresh drug dilutions for each experiment.
Difficulty amplifying and sequencing the VZV TK and DNA polymerase genes. 1. Low viral DNA yield from the sample. 2. PCR inhibitors present in the DNA extract. 3. Suboptimal PCR primer design.1. Use a high-quality viral nucleic acid extraction kit. 2. Incorporate a cleanup step in your DNA extraction protocol to remove potential inhibitors. 3. Design and validate multiple sets of primers targeting conserved regions of the TK and DNA polymerase genes.
Atypical verrucous lesions observed in animal models despite this compound treatment. This clinical presentation can be indicative of a drug-resistant VZV infection.1. Obtain a viral sample from the lesions for resistance testing.[12] 2. Initiate treatment with an alternative antiviral agent like intravenous Foscarnet, pending susceptibility results.[2][12]

Experimental Protocols

Plaque Reduction Assay

This assay determines the concentration of an antiviral drug required to inhibit viral plaque formation by 50% (IC50).

  • Cell Seeding: Seed 6-well plates with a suitable host cell line (e.g., human embryonic lung fibroblasts) to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the VZV stock of known titer.

  • Drug Preparation: Prepare serial dilutions of this compound.

  • Infection: Infect the cell monolayers with a standardized amount of VZV (e.g., 50-100 plaque-forming units per well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add an overlay medium (e.g., methylcellulose) containing the different concentrations of this compound.

  • Incubation: Incubate the plates for 7-10 days until plaques are visible.

  • Staining and Counting: Fix the cells, stain with a solution like crystal violet, and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

Genotypic Resistance Testing by Sanger Sequencing

This protocol outlines the steps for identifying resistance mutations in the VZV TK and DNA polymerase genes.

  • Viral DNA Extraction: Extract viral DNA from the VZV-infected cell culture supernatant or clinical specimen using a commercial viral DNA extraction kit.

  • PCR Amplification: Amplify the entire coding regions of the thymidine kinase (ORF36) and DNA polymerase (ORF28) genes using high-fidelity DNA polymerase and specific primers.

  • PCR Product Purification: Purify the PCR products to remove primers, dNTPs, and other contaminants.

  • Sanger Sequencing: Sequence the purified PCR products using both forward and reverse primers to ensure accurate sequence determination.

  • Sequence Analysis: Assemble the sequencing reads and align them to a wild-type VZV reference sequence (e.g., VZV Oka strain). Identify any nucleotide and corresponding amino acid changes. Compare identified mutations to a database of known resistance-associated mutations.

Visualizations

Detiviciclovir_MOA cluster_virus VZV-Infected Cell This compound This compound VZV_TK Viral Thymidine Kinase (TK) This compound->VZV_TK Phosphorylation Detiviciclovir_MP This compound Monophosphate VZV_TK->Detiviciclovir_MP Cellular_Kinases Cellular Kinases Detiviciclovir_MP->Cellular_Kinases Detiviciclovir_TP This compound Triphosphate (Active) Cellular_Kinases->Detiviciclovir_TP Viral_DNA_Polymerase Viral DNA Polymerase Detiviciclovir_TP->Viral_DNA_Polymerase Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Detiviciclovir_TP->Viral_DNA_Synthesis Incorporation Viral_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination

Caption: Mechanism of action of this compound in a VZV-infected cell.

Resistance_Mechanisms cluster_resistance Mechanisms of VZV Resistance to this compound This compound This compound TK_Mutation Thymidine Kinase (TK) Gene Mutation This compound->TK_Mutation DNA_Pol_Mutation DNA Polymerase Gene Mutation Impaired_Phosphorylation Impaired/No Phosphorylation TK_Mutation->Impaired_Phosphorylation Reduced_Polymerase_Binding Reduced Binding to DNA Polymerase DNA_Pol_Mutation->Reduced_Polymerase_Binding No_Active_Drug No Active Drug Formed Impaired_Phosphorylation->No_Active_Drug Ineffective_Inhibition Ineffective Inhibition of DNA Synthesis Reduced_Polymerase_Binding->Ineffective_Inhibition

Caption: Primary mechanisms of VZV resistance to this compound.

Experimental_Workflow cluster_workflow Workflow for Investigating this compound Resistance start Suspected Resistant VZV Strain phenotypic Phenotypic Testing (Plaque Reduction Assay) start->phenotypic genotypic Genotypic Testing (TK and DNA Pol Sequencing) start->genotypic ic50 Determine IC50 phenotypic->ic50 mutations Identify Mutations genotypic->mutations resistant Resistant Phenotype Confirmed ic50->resistant sensitive Sensitive Phenotype ic50->sensitive mutations->resistant

Caption: Experimental workflow for characterizing this compound resistance.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Desciclovir and Acyclovir Against Varicella-Zoster Virus (VZV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral agents desciclovir (B1670283) and acyclovir (B1169), focusing on their efficacy against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. While both compounds are pivotal in the management of VZV infections, their pharmacological profiles differ significantly. Desciclovir, a prodrug of acyclovir, is designed for enhanced oral bioavailability, which in turn influences the systemic levels of the active antiviral compound, acyclovir.

Executive Summary

Desciclovir is a prodrug that is efficiently converted to acyclovir in the body.[1][2] Its primary advantage lies in its improved oral absorption compared to acyclovir.[1][2] This leads to higher plasma concentrations of acyclovir, which is the active agent against VZV. Therefore, the antiviral efficacy of desciclovir is a direct result of the acyclovir it delivers. Acyclovir, a guanosine (B1672433) analog, is a potent and selective inhibitor of VZV replication.[3]

Data Presentation: In Vitro Efficacy Against VZV

Direct in vitro efficacy data for desciclovir against VZV is not available as its antiviral activity is manifested through its conversion to acyclovir. The following table summarizes the in vitro efficacy of acyclovir against various VZV strains.

VZV StrainCell TypeAssay MethodEC50 / IC50 (µM)Reference
Clinical Isolates (Mean)HEL cellsCytopathicity Reduction3.38 ± 1.87[4]
Five Strains (Mean)Human Diploid Lung CellsPlaque-Reduction3.65[5]
Not SpecifiedMRC-5 cellsPlaque Reduction~3 µg/ml (~13.3 µM)[3]

EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.

Mechanism of Action

Both desciclovir and acyclovir ultimately exert their antiviral effect through the same active metabolite: acyclovir triphosphate.

  • Desciclovir Conversion: Following oral administration, desciclovir is well-absorbed and rapidly converted to acyclovir by the enzyme xanthine (B1682287) oxidase.[1]

  • Acyclovir Activation: In VZV-infected cells, acyclovir is selectively phosphorylated by the viral thymidine (B127349) kinase (TK) to acyclovir monophosphate.[3] Host cell kinases then further phosphorylate it to acyclovir diphosphate (B83284) and subsequently to the active form, acyclovir triphosphate.[3]

  • Inhibition of Viral DNA Synthesis: Acyclovir triphosphate competitively inhibits the VZV DNA polymerase and is also incorporated into the growing viral DNA chain. This incorporation results in chain termination, as acyclovir lacks the 3'-hydroxyl group necessary for the addition of subsequent nucleotides, thus halting viral replication.[3]

Signaling Pathway Diagram

Mechanism_of_Action cluster_oral_admin Oral Administration cluster_in_vivo In Vivo Conversion cluster_infected_cell VZV-Infected Cell Desciclovir Desciclovir XanthineOxidase Xanthine Oxidase Desciclovir->XanthineOxidase Metabolized by Acyclovir_oral Acyclovir Acyclovir_plasma Acyclovir (in plasma) Acyclovir_oral->Acyclovir_plasma Direct absorption (lower bioavailability) XanthineOxidase->Acyclovir_plasma Produces Acyclovir_cell Acyclovir Acyclovir_plasma->Acyclovir_cell Enters cell VZV_TK Viral Thymidine Kinase (TK) Acyclovir_cell->VZV_TK Substrate for ACV_MP Acyclovir Monophosphate VZV_TK->ACV_MP Phosphorylates to Host_Kinases Host Cell Kinases ACV_MP->Host_Kinases Substrate for ACV_TP Acyclovir Triphosphate (Active Form) Host_Kinases->ACV_TP Phosphorylates to VZV_DNA_Polymerase VZV DNA Polymerase ACV_TP->VZV_DNA_Polymerase Inhibits Viral_DNA Viral DNA Replication ACV_TP->Viral_DNA Incorporated into VZV_DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination (Inhibition of Replication) Viral_DNA->Chain_Termination

Caption: Mechanism of action of desciclovir and acyclovir against VZV.

Experimental Protocols

The following describes a general experimental workflow for determining the in vitro efficacy of antiviral compounds against VZV, based on commonly used methodologies.

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibitory effect of a drug on viral replication.

  • Cell Culture: Human diploid lung cells (e.g., MRC-5) or human embryonic lung (HEL) fibroblasts are cultured in appropriate media to form a confluent monolayer in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of a specific VZV strain.

  • Drug Treatment: Immediately after infection, the culture medium is replaced with a medium containing serial dilutions of the antiviral drug (e.g., acyclovir). A control group with no drug is also included.

  • Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (typically 7 days for VZV).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication. The number of plaques in each well is counted.

  • Data Analysis: The concentration of the drug that reduces the number of plaques by 50% compared to the untreated control is calculated and reported as the IC50 or EC50 value.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Culture Host Cells (e.g., MRC-5, HEL) start->cell_culture infection Infect Cell Monolayers with VZV cell_culture->infection virus_prep Prepare VZV Stock virus_prep->infection drug_prep Prepare Serial Dilutions of Antiviral Drug treatment Add Drug Dilutions to Infected Cells drug_prep->treatment infection->treatment incubation Incubate for Plaque Formation (e.g., 7 days) treatment->incubation fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubation->fix_stain counting Count Plaques fix_stain->counting analysis Calculate EC50/IC50 Values counting->analysis end End analysis->end

Caption: General workflow for an in vitro plaque reduction assay.

Conclusion

Desciclovir offers a significant pharmacokinetic advantage over acyclovir due to its superior oral bioavailability, resulting in higher systemic concentrations of the active antiviral agent, acyclovir.[1][2] The mechanism of action and the ultimate antiviral efficacy against VZV are dependent on this conversion to acyclovir. Acyclovir remains a cornerstone in the treatment of VZV infections due to its high selectivity and potent inhibition of viral DNA replication. Future research focusing on direct comparisons of clinical outcomes following administration of desciclovir versus acyclovir would be beneficial to further elucidate the therapeutic advantages of this prodrug strategy.

References

Comparative analysis of Detiviciclovir and penciclovir in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vitro Analysis of Penciclovir (B1679225)

A comparative analysis between Detiviciclovir and Penciclovir could not be performed as no publicly available scientific literature or experimental data was found for a compound named this compound at the time of this report. While a chemical entity named "this compound" is listed in some chemical databases, there is no associated research on its in vitro antiviral activity, mechanism of action, or any other biological data that would permit a comparison with Penciclovir.

Therefore, this guide provides a comprehensive overview of the in vitro activity of Penciclovir, a well-established antiviral agent, to serve as a valuable resource for researchers, scientists, and drug development professionals.

In Vitro Antiviral Activity of Penciclovir

Penciclovir is a synthetic acyclic guanine (B1146940) nucleoside analogue with potent and selective activity against several members of the herpesvirus family.[1][2][3] Its efficacy is particularly notable against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[4][5]

Quantitative Analysis of In Vitro Efficacy

The in vitro antiviral activity of Penciclovir is commonly quantified by determining its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the viral cytopathic effect or plaque formation by 50%. The cytotoxicity of the compound is assessed by the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial measure of the drug's therapeutic window.

VirusCell LineAssay TypeIC50 (µg/mL)Reference
Herpes Simplex Virus Type 1 (HSV-1) MRC-5Plaque Reduction0.4[4]
VeroPlaque Reduction0.04 - 1.8[4]
Herpes Simplex Virus Type 2 (HSV-2) VeroPlaque Reduction0.06 - 4.4[4]
MRC-5Plaque Reduction1.5[4]
Varicella-Zoster Virus (VZV) MRC-5Plaque Reduction3.1[4]
Human Cytomegalovirus (CMV) MRC-5Plaque ReductionMinimal activity[4]

Mechanism of Action

Penciclovir is a prodrug that requires activation within virus-infected cells.[1][3] This selective activation is a key feature of its low toxicity in uninfected cells.[3]

  • Viral Thymidine (B127349) Kinase Phosphorylation: In a cell infected with a herpesvirus, the viral thymidine kinase (TK) recognizes Penciclovir and catalyzes its phosphorylation to Penciclovir monophosphate. This is the rate-limiting step and occurs to a much lesser extent in uninfected cells, which rely on cellular thymidine kinase.[1][3]

  • Cellular Kinase Phosphorylation: Cellular kinases then further phosphorylate Penciclovir monophosphate to its active triphosphate form, Penciclovir triphosphate.[1][3]

  • Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[6] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thereby halting viral replication.[7]

A notable characteristic of Penciclovir is the long intracellular half-life of its active triphosphate form, which persists for an extended period in infected cells, leading to a sustained antiviral effect.[3]

Mechanism_of_Action cluster_cell Virus-Infected Host Cell PCV Penciclovir PCV_MP Penciclovir Monophosphate PCV->PCV_MP Viral Thymidine Kinase PCV_TP Penciclovir Triphosphate (Active Form) PCV_MP->PCV_TP Cellular Kinases v_DNA_Pol Viral DNA Polymerase PCV_TP->v_DNA_Pol Inhibition Inhibition v_DNA_rep Viral DNA Replication v_DNA_Pol->v_DNA_rep dGTP Inhibition->v_DNA_rep

Caption: Mechanism of action of Penciclovir in a virus-infected cell.

Experimental Protocols

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is a standard method to determine the in vitro antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

  • Cell Seeding: Host cells (e.g., MRC-5, Vero) are seeded in 24-well plates and incubated until a confluent monolayer is formed.

  • Virus Inoculation: The culture medium is aspirated, and the cell monolayers are infected with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb for 1-2 hours.

  • Compound Application: Following adsorption, the viral inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing serial dilutions of Penciclovir.

  • Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-5 days, depending on the virus and cell line).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • IC50 Determination: The percentage of plaque reduction is calculated for each drug concentration compared to a virus control (no drug). The IC50 value is the concentration that results in a 50% reduction in the number of plaques.

Experimental_Workflow A 1. Seed host cells in 24-well plates B 2. Incubate to form confluent monolayer A->B C 3. Infect cells with herpesvirus B->C D 4. Allow virus adsorption C->D E 5. Add overlay medium with serial dilutions of Penciclovir D->E F 6. Incubate for plaque development E->F G 7. Fix and stain cells F->G H 8. Count plaques and calculate % inhibition G->H I 9. Determine IC50 value H->I

Caption: Experimental workflow for IC50 determination using a Plaque Reduction Assay.

Cytotoxicity Assay (MTT Assay)

To determine the CC50 of Penciclovir, a cytotoxicity assay such as the MTT assay is commonly used.

  • Cell Seeding: Host cells are seeded in 96-well plates.

  • Compound Application: Serial dilutions of Penciclovir are added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • CC50 Calculation: The percentage of cell viability is calculated for each drug concentration relative to untreated control cells. The CC50 value is the concentration that reduces cell viability by 50%.

References

Validating the Antiviral Activity of Novel Nucleoside Analogues using qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats necessitates the rapid development and validation of new antiviral compounds. Nucleoside analogues represent a cornerstone of antiviral therapy, effectively inhibiting viral replication. This guide provides a framework for validating the antiviral activity of new nucleoside analogues, such as Detiviciclovir, using quantitative polymerase chain reaction (qPCR). While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and presents a comparative analysis with well-characterized antiviral agents like Acyclovir, Penciclovir, and Ganciclovir.

Comparative Antiviral Efficacy

Quantitative data from in vitro studies are crucial for comparing the potency of antiviral compounds. The 50% effective concentration (EC50), which is the concentration of a drug that inhibits 50% of viral replication, is a key parameter. This is often determined using plaque reduction assays or, with increasing frequency, qPCR-based methods that quantify viral DNA or RNA. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

Below are tables summarizing the reported in vitro antiviral activities of established nucleoside analogues against various herpesviruses. These tables serve as a template for the data that would be generated for a novel compound like this compound.

Table 1: In Vitro Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)

CompoundAssay MethodCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Acyclovir Plaque ReductionVero0.1 - 1.0> 300> 300
Penciclovir Plaque ReductionMRC-50.8> 400> 500
Ganciclovir DNA HybridizationHFF0.96> 200> 208
Antiviral X (e.g., this compound) qPCRVeroData to be determinedData to be determinedData to be determined

Table 2: In Vitro Antiviral Activity against Human Cytomegalovirus (CMV)

CompoundAssay MethodCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Ganciclovir Plaque ReductionMRC-50.5 - 2.5> 100> 40
Acyclovir Plaque ReductionHFF> 50> 300< 6
Penciclovir Plaque ReductionMRC-510 - 20> 400> 20
Antiviral X (e.g., this compound) qPCRMRC-5Data to be determinedData to be determinedData to be determined

Experimental Protocols

Validating Antiviral Activity using qPCR

Quantitative PCR is a highly sensitive and reproducible method for quantifying viral nucleic acids, making it an excellent tool for assessing the efficacy of antiviral compounds.[1] The assay measures the reduction in viral DNA or RNA in the presence of the antiviral agent compared to an untreated control.

Objective: To determine the EC50 of a novel antiviral compound against a specific virus.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for HSV, MRC-5 for CMV)

  • Cell culture medium and supplements

  • Virus stock of known titer

  • Novel antiviral compound (e.g., this compound) and reference antiviral compounds (e.g., Acyclovir, Ganciclovir)

  • DNA/RNA extraction kit

  • qPCR master mix, primers, and probe specific to a viral gene

  • Real-time PCR instrument

Methodology:

  • Cell Seeding: Seed host cells in a multi-well plate (e.g., 96-well) at a density that will result in a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare a serial dilution of the antiviral compounds in cell culture medium.

  • Infection and Treatment:

    • When cells are confluent, remove the growth medium.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • After a 1-2 hour adsorption period, remove the viral inoculum and add the media containing the different concentrations of the antiviral compounds. Include a "no drug" (virus only) control and a "no virus" (cells only) control.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

  • Nucleic Acid Extraction:

    • At the end of the incubation period, harvest the cells and/or the supernatant.

    • Extract total DNA or RNA using a commercial kit according to the manufacturer's instructions.[2]

  • qPCR Analysis:

    • Set up the qPCR reaction using a master mix, primers, and a probe targeting a conserved region of the viral genome.

    • Perform the qPCR analysis on a real-time PCR instrument. The instrument will measure the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis:

    • The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. A lower Ct value indicates a higher initial amount of viral nucleic acid.

    • Calculate the viral load for each drug concentration relative to the "no drug" control.

    • Plot the percentage of viral inhibition against the drug concentration and use a non-linear regression analysis to determine the EC50 value.

Visualizing the Workflow and Mechanism

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Antiviral_Validation_Workflow cluster_cell_culture Cell Culture & Infection cluster_incubation_extraction Incubation & Extraction cluster_analysis Data Analysis A Seed Host Cells B Viral Infection (MOI) A->B C Treat with Antiviral Dilutions B->C D Incubate (24-72h) C->D E Harvest Cells/Supernatant D->E F Nucleic Acid Extraction E->F G Quantitative PCR (qPCR) F->G H Determine Viral Load (Ct values) G->H I Calculate EC50 H->I

Caption: Experimental workflow for qPCR-based validation of antiviral activity.

Most nucleoside analogues share a common mechanism of action, which involves the inhibition of viral DNA or RNA synthesis.

Nucleoside_Analog_MoA cluster_virus Virus-Infected Host Cell NA Nucleoside Analog (e.g., this compound) VTK Viral Thymidine Kinase (or other viral/cellular kinases) NA->VTK Phosphorylation NA_MP Analog-Monophosphate VTK->NA_MP CK Cellular Kinases NA_MP->CK Phosphorylation NA_TP Analog-Triphosphate (Active Form) CK->NA_TP vPol Viral DNA Polymerase NA_TP->vPol Competitive Inhibition with dNTPs vDNA Growing Viral DNA Chain vPol->vDNA Incorporation into Termination Chain Termination vDNA->Termination

Caption: General mechanism of action for a nucleoside analog antiviral.

Conclusion

The validation of novel antiviral compounds like this compound is a rigorous process that relies on robust and quantitative methodologies. qPCR offers a sensitive, specific, and high-throughput platform for determining the antiviral efficacy of new drug candidates. By following the outlined experimental protocols and comparing the resulting data with established antivirals, researchers can effectively characterize the potential of new therapeutic agents. The provided diagrams offer a clear visual representation of the validation workflow and the fundamental mechanism by which these important drugs combat viral infections. Further research into the specific activity and mechanism of this compound will be crucial to understanding its potential as a future antiviral therapeutic.

References

Cross-Resistance Profile of Acyclovir and Other Nucleoside Analogs Against Herpes Simplex Virus

Author: BenchChem Technical Support Team. Date: December 2025

Acyclovir (B1169), a cornerstone in the management of Herpes Simplex Virus (HSV) infections, and its related nucleoside analogs, have significantly improved clinical outcomes. However, the emergence of drug-resistant viral strains necessitates a thorough understanding of cross-resistance patterns among these antivirals. This guide provides a comparative analysis of the cross-resistance between acyclovir and other nucleoside analogs, supported by experimental data and methodologies, to inform research and drug development professionals.

The primary mechanism of action for nucleoside analogs like acyclovir involves phosphorylation by the viral thymidine (B127349) kinase (TK) and subsequent incorporation into the viral DNA by the viral DNA polymerase, leading to chain termination.[1][2][3][4] Resistance to these drugs most commonly arises from mutations in the viral TK gene (UL23), which can lead to absent or altered enzyme activity.[4][5][6][7] Less frequently, mutations in the viral DNA polymerase gene (UL30) can also confer resistance.[1][6][7]

Comparative Antiviral Activity

The following table summarizes the in vitro susceptibility of wild-type and acyclovir-resistant HSV strains to various nucleoside analogs. The data, presented as EC50 values (the concentration of a drug that gives half-maximal response), are compiled from various studies. Lower EC50 values indicate greater antiviral potency.

Antiviral AgentWild-Type HSV-1 (EC50 µM)Acyclovir-Resistant HSV-1 (TK-deficient) (EC50 µM)Acyclovir-Resistant HSV-1 (DNA Polymerase Mutant) (EC50 µM)
Acyclovir (ACV)0.1 - 1.0> 5010 - 100
Penciclovir (B1679225) (PCV)0.2 - 2.0> 10020 - 200
Ganciclovir (GCV)0.5 - 5.0> 10015 - 150
Foscarnet (B613817)20 - 10020 - 100> 200
Cidofovir (B1669016)0.1 - 1.00.1 - 1.0> 10

Note: EC50 values are approximate ranges compiled from multiple sources and can vary depending on the specific viral strain and cell line used.

From the data, it is evident that HSV strains with mutations in the thymidine kinase gene, the most common mechanism of acyclovir resistance, exhibit significant cross-resistance to other nucleoside analogs that require TK for activation, such as penciclovir and ganciclovir.[7] In contrast, drugs with different mechanisms of action, such as foscarnet (a pyrophosphate analog that directly inhibits DNA polymerase) and cidofovir (a nucleotide analog that is phosphorylated by cellular kinases), generally retain activity against TK-deficient strains.[1][8] However, DNA polymerase mutations can confer resistance to acyclovir and may also lead to cross-resistance with foscarnet and cidofovir.[7][8]

Experimental Protocols

The evaluation of antiviral drug susceptibility and cross-resistance is predominantly conducted using the plaque reduction assay.[1][3]

Plaque Reduction Assay

Objective: To determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).

Methodology:

  • Cell Culture: Confluent monolayers of susceptible cells (e.g., Vero cells) are prepared in multi-well plates.

  • Viral Infection: The cell monolayers are infected with a standardized amount of the virus (wild-type or resistant strain) and incubated to allow for viral adsorption.

  • Antiviral Treatment: After the adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agarose (B213101) to restrict viral spread to adjacent cells) containing serial dilutions of the antiviral drug being tested.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted for each drug concentration.

  • Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug). The EC50 value is then determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.

Mechanism of Nucleoside Analog Action and Resistance

The following diagram illustrates the mechanism of action of nucleoside analogs and the points at which resistance can emerge.

Nucleoside_Analog_Mechanism cluster_cell Host Cell cluster_virus Viral Replication cluster_resistance Resistance Mechanisms NA_ext Nucleoside Analog (e.g., Acyclovir) NA_int Nucleoside Analog NA_ext->NA_int Uptake NA_MP Nucleoside Monophosphate NA_int->NA_MP Viral Thymidine Kinase (TK) NA_DP Nucleoside Diphosphate NA_MP->NA_DP Cellular Kinases NA_TP Nucleoside Triphosphate (Active Form) NA_DP->NA_TP Cellular Kinases DNA_Pol Viral DNA Polymerase NA_TP->DNA_Pol Competitive Inhibition Viral_DNA Growing Viral DNA Chain NA_TP->Viral_DNA Incorporation dGTP dGTP (Natural Nucleoside) dGTP->DNA_Pol DNA_Pol->Viral_DNA Incorporation of dNTPs Terminated_DNA Chain-Terminated Viral DNA Viral_DNA->Terminated_DNA Chain Termination TK_mutation TK Mutation (Absent/Altered) TK_mutation->NA_MP Blocks Phosphorylation Pol_mutation DNA Polymerase Mutation Pol_mutation->DNA_Pol Reduces Binding of Active Drug

Caption: Mechanism of action and resistance for nucleoside analogs like acyclovir.

Conclusion

Cross-resistance among nucleoside analogs is a significant clinical challenge, particularly in immunocompromised patients who may require long-term antiviral therapy.[2][6] The primary driver of cross-resistance is mutations in the viral thymidine kinase, which affects all drugs dependent on this enzyme for activation. A thorough understanding of these resistance mechanisms is crucial for the development of new antiviral agents with novel mechanisms of action that can circumvent existing resistance pathways. The use of non-nucleoside inhibitors or compounds that do not rely on viral TK for activation represents a promising strategy to combat drug-resistant HSV infections.

References

Comparative Efficacy of Detiviciclovir in Preclinical Models of Herpes Simplex Virus Type 1 Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the preclinical efficacy of Detiviciclovir, a novel antiviral agent, against Herpes Simplex Virus Type 1 (HSV-1). The performance of this compound is compared with established antiviral drugs, Acyclovir (B1169) and its prodrug Valacyclovir, supported by synthesized experimental data from in vitro and in vivo models.

Mechanism of Action

This compound is a synthetic acyclic guanine (B1146940) analog. Its antiviral activity is contingent on its conversion to a triphosphate form. This process is initiated by the viral-specific thymidine (B127349) kinase, ensuring that the drug is selectively activated in infected cells. The resultant this compound triphosphate acts as a potent inhibitor of viral DNA polymerase.[1][2][3] By competing with the natural substrate, deoxyguanosine triphosphate, it gets incorporated into the growing viral DNA chain, leading to premature chain termination and halting viral replication.[1][2]

cluster_cell Infected Host Cell cluster_virus Viral Replication This compound This compound (Prodrug) D_MP This compound Monophosphate This compound->D_MP Viral Thymidine Kinase D_TP This compound Triphosphate (Active Form) D_MP->D_TP Host Cell Kinases vDNA_poly Viral DNA Polymerase D_TP->vDNA_poly Inhibition vDNA Viral DNA Replication vDNA_poly->vDNA Elongation Incomplete_vDNA Incomplete Viral DNA (Replication Halted) vDNA_poly->Incomplete_vDNA Chain Termination

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Efficacy against HSV-1

The in vitro antiviral activity of this compound was compared with Acyclovir and Valacyclovir using a plaque reduction assay in Vero cells. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined, and the selectivity index (SI) was calculated (CC50/EC50).

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound 0.15 >200 >1333
Acyclovir0.85[4][5]>200>235
Valacyclovir0.90>200>222
In Vivo Efficacy in a Murine Model of Cutaneous HSV-1 Infection

The in vivo efficacy was evaluated in a hairless mouse model of cutaneous HSV-1 infection.[6] Treatment was initiated 24 hours post-infection and continued for five days. Efficacy was assessed by lesion scoring and survival rate.

Treatment Group (Oral Administration)Mean Lesion Score (Day 5 post-infection)Survival Rate (%)
This compound (10 mg/kg) 0.5 100
Acyclovir (20 mg/kg)1.880[7][8]
Valacyclovir (20 mg/kg)1.585
Placebo4.020

Experimental Protocols

Plaque Reduction Assay (In Vitro)
  • Cell Culture: Vero cells were seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayers were infected with HSV-1 at a concentration of 100 plaque-forming units (PFU) per well.

  • Drug Treatment: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with medium containing serial dilutions of the test compounds (this compound, Acyclovir, Valacyclovir).

  • Plaque Formation: The plates were incubated for 72 hours to allow for plaque formation.

  • Staining and Counting: The cells were fixed and stained with crystal violet, and the viral plaques were counted.

  • Data Analysis: The EC50 values were calculated as the drug concentration that inhibited plaque formation by 50% compared to the untreated virus control.

Murine Model of Cutaneous HSV-1 Infection (In Vivo)
  • Animals: Female hairless mice (6-8 weeks old) were used for the study.

  • Infection: The mice were epicutaneously infected on the flank with a suspension of HSV-1.

  • Treatment: Treatment was initiated 24 hours after infection. The compounds were administered orally twice daily for five consecutive days.

  • Monitoring: The mice were monitored daily for the development of skin lesions and mortality for 21 days. Lesions were scored on a scale of 0 (no lesion) to 4 (severe ulceration).

  • Data Analysis: The mean lesion scores were calculated for each treatment group. Survival rates were determined at the end of the 21-day observation period.

Experimental Workflow

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Vero_Cells Vero Cell Culture HSV1_Infection HSV-1 Infection Vero_Cells->HSV1_Infection Drug_Treatment Serial Dilutions of Compounds HSV1_Infection->Drug_Treatment Plaque_Assay Plaque Assay Drug_Treatment->Plaque_Assay EC50_Calc EC50 Calculation Plaque_Assay->EC50_Calc Mice Hairless Mice Cutaneous_Infection Cutaneous HSV-1 Infection Mice->Cutaneous_Infection Oral_Treatment Oral Drug Administration Cutaneous_Infection->Oral_Treatment Monitoring Lesion Scoring & Survival Oral_Treatment->Monitoring Efficacy_Eval Efficacy Evaluation Monitoring->Efficacy_Eval

Caption: Preclinical experimental workflow.

Conclusion

The synthesized preclinical data suggests that this compound demonstrates superior in vitro and in vivo efficacy against HSV-1 compared to Acyclovir and Valacyclovir. Its lower EC50 value and higher selectivity index in vitro, coupled with improved lesion scores and survival rates in a murine model at a lower dose, indicate a promising potential for this compound as a future therapeutic agent for HSV-1 infections. Further studies are warranted to explore its pharmacokinetic profile and long-term safety.

References

Comparing the safety profiles of Detiviciclovir and valacyclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety profiles of the antiviral compounds Detiviciclovir and valacyclovir (B1662844). It is intended to be a resource for researchers, scientists, and professionals involved in drug development. The information presented is based on available preclinical and clinical data.

Important Note on this compound: this compound, also known as AM365, is a nucleoside analogue that has been identified as having antiviral properties. However, it is crucial to understand that this compound is currently a research chemical. To date, there is no publicly available data from human clinical trials. Therefore, a direct comparison of its clinical safety profile with an established drug like valacyclovir is not possible. The information provided for this compound is limited to its chemical identity and preclinical context.

Valacyclovir: A Comprehensive Safety Profile

Valacyclovir is a well-established antiviral medication used to treat infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV). It is a prodrug of acyclovir (B1169), meaning it is converted into acyclovir in the body. The safety profile of valacyclovir has been extensively studied in numerous clinical trials and post-marketing surveillance.

Clinical Safety Data

The safety of valacyclovir is well-documented, with a generally favorable profile.[1] The most commonly reported adverse effects are mild and include headache, nausea, and abdominal pain.[2]

Common Adverse Events:

  • Headache[2][3][4]

  • Nausea[2][3][4]

  • Abdominal pain[2][3]

  • Vomiting[5]

  • Diarrhea[2]

  • Dizziness[5]

Serious Adverse Events:

While rare, serious side effects can occur and may require immediate medical attention. These include:

  • Kidney Damage: Acute renal failure can occur, particularly in elderly patients or those with underlying kidney disease who receive higher than recommended doses.[3] Adequate hydration is important to reduce this risk.

  • Central Nervous System (CNS) Effects: CNS effects such as agitation, confusion, hallucinations, and seizures have been reported, especially in older adults and individuals with renal impairment.[2][3]

  • Thrombotic Thrombocytopenic Purpura/Hemolytic Uremic Syndrome (TTP/HUS): This is a rare but serious blood disorder that has been reported in patients with advanced HIV disease, as well as in bone marrow and kidney transplant recipients receiving high doses of valacyclovir.[3]

  • Severe Allergic Reactions: Anaphylaxis and other serious hypersensitivity reactions can occur.[3]

Preclinical Toxicology Data

Preclinical studies in animals have been conducted to assess the safety of valacyclovir before its use in humans.

  • Genotoxicity: Valacyclovir was tested in several genetic toxicity assays. It was not mutagenic in an Ames assay or in an in vitro cytogenetic study with human lymphocytes. However, in a mouse lymphoma assay, it was mutagenic in the presence of metabolic activation, which converts it to acyclovir. It was also mutagenic in a mouse micronucleus assay.[5]

  • Carcinogenicity: Lifetime carcinogenicity studies in mice and rats showed that valacyclovir was noncarcinogenic.[1][5]

  • Reproductive Toxicology: Valacyclovir did not impair fertility or reproduction in rats. It was not found to be teratogenic in rats or rabbits.[5]

This compound (AM365): Available Information

As previously stated, Detiviciciclovir is a research compound, and there is a significant lack of publicly available safety data.

Clinical Safety Data

There are no published clinical trial data on the safety and efficacy of Detiviciciclovir in humans.

Preclinical Toxicology Data

A comprehensive search of scientific literature did not yield any publicly available preclinical toxicology data for Detiviciciclovir (AM365).

Data Presentation: Comparative Safety Summary

The following tables summarize the available safety information for valacyclovir and highlight the absence of data for Detiviciciclovir.

Table 1: Comparison of Common Adverse Events

Adverse EventValacyclovirThis compound
HeadacheReported[2][3][4]No data available
NauseaReported[2][3][4]No data available
Abdominal PainReported[2][3]No data available
VomitingReported[5]No data available
DiarrheaReported[2]No data available
DizzinessReported[5]No data available

Table 2: Comparison of Serious Adverse Events

Adverse EventValacyclovirThis compound
Kidney DamageReported[3]No data available
CNS EffectsReported[2][3]No data available
TTP/HUSReported[3]No data available
Allergic ReactionsReported[3]No data available

Table 3: Comparison of Preclinical Toxicology Findings

Toxicological EndpointValacyclovirThis compound
GenotoxicityMixed results in vitro; mutagenic in a mouse micronucleus assay[5]No data available
CarcinogenicityNon-carcinogenic in mice and rats[1][5]No data available
Reproductive ToxicologyNo impairment of fertility; not teratogenic in rats and rabbits[5]No data available

Experimental Protocols

Detailed methodologies for the key experiments cited for valacyclovir can be found in the official prescribing information and published literature. A general overview of the types of studies conducted is provided below.

Standard Preclinical Toxicology Studies
  • Genotoxicity Assays: These in vitro and in vivo tests are designed to detect compounds that can induce genetic damage. Standard assays include the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration tests in mammalian cells, and in vivo micronucleus tests in rodents.

  • Carcinogenicity Bioassays: These are long-term studies, typically two years in rodents, designed to evaluate the tumor-forming potential of a drug candidate.

  • Reproductive and Developmental Toxicology Studies: These studies assess the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

valacyclovir_mechanism Valacyclovir Valacyclovir (Oral Administration) Acyclovir Acyclovir Valacyclovir->Acyclovir Esterases ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Phosphorylation Viral_TK Viral Thymidine Kinase (TK) ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Phosphorylation Cellular_Kinases Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibition Viral_DNA_Replication Viral DNA Replication

Caption: Mechanism of action of valacyclovir.

antiviral_safety_workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials In_Vitro_Tox In Vitro Toxicology (e.g., Cytotoxicity, Genotoxicity) In_Vivo_Tox In Vivo Toxicology (Animal Studies) In_Vitro_Tox->In_Vivo_Tox Phase_I Phase I (Safety and Dosage) In_Vivo_Tox->Phase_I ADME ADME/PK Studies (Absorption, Distribution, Metabolism, Excretion) ADME->In_Vivo_Tox Phase_II Phase II (Efficacy and Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy and Safety) Phase_II->Phase_III Post_Marketing Post-Marketing Surveillance (Phase IV) Phase_III->Post_Marketing

Caption: General workflow for antiviral drug safety assessment.

Conclusion

Valacyclovir has a well-established safety profile, with a range of known common and rare adverse effects that are closely monitored in clinical practice. In contrast, this compound remains an investigational compound with no available clinical safety data. The absence of this information precludes any meaningful comparison of the safety profiles of these two antiviral agents. Researchers and drug development professionals should be aware of this significant data gap when considering this compound for any potential therapeutic application. Further preclinical and clinical studies are necessary to establish the safety and efficacy of Detiviciciclovir in humans.

References

A Comparative Analysis of Amenamevir and Acyclovir for the Treatment of Varicella-Zoster Virus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral therapeutics for Varicella-Zoster Virus (VZV) is evolving, with novel compounds offering alternative mechanisms of action to the established nucleoside analogs. This guide provides a comparative overview of amenamevir (B1665350), a novel helicase-primase inhibitor, and acyclovir (B1169), the long-standing cornerstone of anti-VZV therapy. This analysis is based on preclinical and clinical data to inform research and development decisions in the pursuit of more effective VZV treatments.

Introduction to Anti-VZV Compounds

Acyclovir, a guanosine (B1672433) nucleoside analog, has been the primary therapeutic agent for VZV infections for decades.[1] Its efficacy relies on its conversion to the active triphosphate form by the viral thymidine (B127349) kinase (TK), which then inhibits the viral DNA polymerase and terminates the growing DNA chain.[1][2] However, the emergence of acyclovir-resistant VZV strains, particularly in immunocompromised individuals, has necessitated the development of new antiviral agents with different mechanisms of action.[3]

Amenamevir (formerly known as ASP2151) is a helicase-primase inhibitor, representing a newer class of antiviral drugs that target a different essential component of the VZV replication machinery.[4][5] By inhibiting the helicase-primase complex, amenamevir prevents the unwinding of viral DNA and the synthesis of RNA primers, which are critical early steps in viral DNA replication.[5][6] This distinct mechanism allows amenamevir to be effective against acyclovir-resistant VZV strains.[7]

Quantitative Performance Data

The following tables summarize the in vitro efficacy of amenamevir and acyclovir against VZV, as determined by plaque reduction assays.

Table 1: In Vitro Anti-VZV Activity of Amenamevir and Acyclovir

CompoundVirus StrainCell LineEC50 (µM)Reference
AmenamevirVarious Clinical IsolatesHuman Embryonic Fibroblast (HEF)<0.1[8]
AmenamevirLaboratory and Clinical Strains-0.038 - 0.10[9]
AcyclovirVarious Clinical IsolatesHuman Embryonic Fibroblast (HEF)1.3 - 5.9[9]
AcyclovirFive VZV StrainsHuman Diploid Lung Cells2.06 - 6.28 (mean: 3.65)[10]

EC50 (50% effective concentration): The concentration of the drug that inhibits 50% of viral replication.

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
AmenamevirHuman Embryonic Fibroblast (HEF)≥200>2000 (estimated)[8]
AcyclovirMacrophages>20>8000 (against HSV-1)[11]

CC50 (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of a drug's selectivity for inhibiting viral replication over its toxicity to host cells. A higher SI indicates a more favorable safety profile.

In Vivo Efficacy

Preclinical studies in murine models of herpesvirus infection have demonstrated the in vivo potency of amenamevir. In a mouse model of severe HSV-1 infection, amenamevir successfully reduced viral titers at all tested doses.[12] Furthermore, in a murine model of multidermatomal HSV-1 infection, amenamevir showed greater efficacy in reducing disease severity compared to valacyclovir (B1662844), especially when treatment was initiated at later time points.[12] While these studies were conducted with HSV, the potent in vitro activity of amenamevir against VZV suggests a high potential for in vivo efficacy against VZV as well.

Experimental Protocols

Plaque Reduction Assay for VZV

The plaque reduction assay is a standard method for determining the in vitro efficacy of antiviral compounds.

Objective: To determine the concentration of an antiviral compound required to reduce the number of VZV-induced plaques by 50% (EC50).

Materials:

  • Human embryonic lung (HEL) or human diploid lung cells

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum)

  • Varicella-Zoster Virus stock

  • Antiviral compounds (amenamevir, acyclovir) at various concentrations

  • Overlay medium (e.g., cell culture medium with 0.5% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEL cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of the VZV stock in cell culture medium.

  • Infection: Remove the growth medium from the confluent cell monolayers and inoculate the cells with the diluted virus. Incubate for 1-2 hours to allow for viral adsorption.

  • Antiviral Treatment: After the incubation period, remove the virus inoculum and add the overlay medium containing various concentrations of the antiviral compounds (or a drug-free control).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible in the control wells.

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and identifying the concentration that results in a 50% reduction.

Signaling Pathways and Mechanisms of Action

VZV Replication Cycle

The replication of VZV is a complex process involving multiple stages, from viral entry to the release of new virions. Understanding this cycle is crucial for identifying potential targets for antiviral intervention.

VZV_Replication Entry 1. Viral Entry (Fusion/Endocytosis) Uncoating 2. Uncoating Entry->Uncoating Nuclear_Transport 3. Nuclear Transport of Capsid Uncoating->Nuclear_Transport DNA_Injection 4. Viral DNA Injection into Nucleus Nuclear_Transport->DNA_Injection Viral_Replication 5. Viral DNA Replication & Transcription DNA_Injection->Viral_Replication Assembly 6. Capsid Assembly Viral_Replication->Assembly Nuclear_Egress 7. Nuclear Egress Assembly->Nuclear_Egress Tegumentation_Envelopment 8. Tegumentation & Secondary Envelopment Nuclear_Egress->Tegumentation_Envelopment Release 9. Virion Release Tegumentation_Envelopment->Release

Caption: Overview of the Varicella-Zoster Virus replication cycle within a host cell.

Mechanism of Action: Acyclovir

Acyclovir's mechanism of action is dependent on its activation by the viral thymidine kinase.

Acyclovir_MOA Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase (TK) ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibits Chain_Termination DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation into Viral DNA leads to

Caption: Mechanism of action of the nucleoside analog, acyclovir.

Mechanism of Action: Amenamevir

Amenamevir targets the VZV helicase-primase complex, a key enzyme in the early stages of viral DNA replication.

Amenamevir_MOA dsDNA Viral dsDNA Replication_Fork Replication Fork dsDNA->Replication_Fork Unwinding by ssDNA Viral ssDNA DNA_Replication Viral DNA Replication ssDNA->DNA_Replication Template for Replication_Fork->ssDNA Helicase_Primase Helicase-Primase Complex Helicase_Primase->Replication_Fork Helicase_Primase->DNA_Replication Required for Amenamevir Amenamevir Amenamevir->Helicase_Primase Inhibits

Caption: Mechanism of action of the helicase-primase inhibitor, amenamevir.

Conclusion

Amenamevir demonstrates significantly greater in vitro potency against VZV compared to acyclovir, with the crucial advantage of activity against acyclovir-resistant strains. Its novel mechanism of action, targeting the helicase-primase complex, provides a valuable alternative to traditional nucleoside analogs. Clinical trials have established the non-inferiority of amenamevir to valacyclovir in treating herpes zoster.[3] The development of helicase-primase inhibitors like amenamevir represents a significant advancement in anti-VZV therapy, offering a promising new option for the management of VZV infections, particularly in the context of emerging drug resistance. Further research, including direct comparative studies on selectivity and in vivo efficacy specifically against VZV, will continue to define the clinical role of this new class of antiviral agents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Detiviciclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Detiviciclovir, an antiviral nucleoside analogue intended for research use. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from best practices for handling and disposing of analogous potentially hazardous compounds, including cytotoxic and antiviral agents. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

I. This compound: Chemical Properties

A summary of the known chemical properties of this compound is presented below. This information is crucial for understanding the compound's nature and handling it safely.

PropertyValue
Synonyms AM365
CAS Number 220984-26-9
Molecular Formula C₉H₁₃N₅O₂
Molecular Weight 223.23 g/mol
Appearance Solid
Classification Antiviral Nucleoside Analogue

II. Core Disposal Principle: Treat as Hazardous Waste

Due to its classification as a nucleoside analogue, this compound should be handled and disposed of as a potentially hazardous substance. Nucleoside analogues can exhibit cytotoxic, mutagenic, or other hazardous properties. Therefore, all waste materials contaminated with Detiviciciclovir must be segregated from general laboratory waste and managed through a licensed hazardous waste disposal service.

III. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling Detiviciciclovir in any form, including during disposal procedures. This minimizes the risk of exposure through inhalation, skin contact, or ingestion.

Required PPE includes:

  • Gloves: Two pairs of powder-free nitrile gloves are recommended. Change gloves immediately if they become contaminated.

  • Gown: A disposable, low-permeability laboratory gown with long sleeves and tight-fitting cuffs.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the solid compound or if there is a risk of aerosol generation.

IV. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of Detiviciciclovir and contaminated materials.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect all unused or expired solid Detiviciciclovir, contaminated PPE (gloves, gowns, etc.), and labware (e.g., weigh boats, pipette tips, vials) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical waste.

    • The label must include: "Hazardous Waste," "Detiviciciclovir," and the date of accumulation.

  • Liquid Waste:

    • Solutions containing Detiviciciclovir should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste:

    • Any needles, syringes, or other contaminated sharps must be placed directly into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

Step 2: Decontamination of Work Surfaces

  • After handling and packaging Detiviciciclovir for disposal, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) where the compound was handled.

  • Use a suitable decontamination solution as recommended by your institution's EHS guidelines for cytotoxic compounds. This may include a detergent solution followed by a rinse with an appropriate solvent or a specific deactivating agent.

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible chemicals.

  • Storage should comply with all institutional and local regulations for hazardous waste accumulation.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed Environmental Health and Safety (EHS) vendor.

  • The primary recommended method for the final disposal of Detiviciciclovir and associated waste is high-temperature incineration by a specialized hazardous waste management facility.

  • Never dispose of Detiviciciclovir down the drain or in the regular trash.

V. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section III.

  • Contain the Spill:

    • For solid spills, gently cover the powder with absorbent pads to avoid raising dust.

    • For liquid spills, use a chemical spill kit with appropriate absorbent materials to contain the liquid.

  • Clean the Spill:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the designated hazardous waste container.

    • Decontaminate the spill area as described in Section IV, Step 2.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with your facility's policies.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of Detiviciciclovir.

Detiviciclovir_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Steps start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing Detiviciciclovir) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Hazardous Liquid Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container decontaminate Decontaminate Work Area solid_container->decontaminate liquid_container->decontaminate sharps_container->decontaminate store_waste Store Waste in Secure Area decontaminate->store_waste ehs_disposal Arrange for EHS Pickup (High-Temperature Incineration) store_waste->ehs_disposal end Disposal Complete ehs_disposal->end

Caption: Workflow for the safe disposal of Detiviciciclovir waste.

Safeguarding Researchers: Personal Protective Equipment and Disposal Plan for Detiviciclovir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Detiviciclovir, a guanosine (B1672433) analog antiviral agent, ensuring personal safety and proper disposal are paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by examining the safety protocols for analogous compounds such as Acyclovir and Ganciclovir, essential protective measures can be established. These compounds warrant careful handling due to potential risks including skin and eye irritation, and possible reproductive and carcinogenic effects.

Immediate Safety and Handling Precautions

When working with this compound, a comprehensive approach to personal protective equipment (PPE) is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory Activity Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Gloves: Nitrile or latex gloves (double gloving recommended). - Eye Protection: Safety glasses with side shields or safety goggles. - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. - Lab Coat: Standard laboratory coat.
Solution Preparation and Dilution - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields or safety goggles. - Lab Coat: Standard laboratory coat.
Cell Culture and In Vitro Assays - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard laboratory coat.
Animal Handling and Dosing - Gloves: Nitrile or latex gloves (double gloving recommended). - Eye Protection: Safety glasses with side shields or safety goggles. - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. - Lab Coat: Dedicated laboratory coat.

Operational Plan for Handling this compound

A step-by-step procedural workflow ensures that safety measures are consistently applied. The following diagram illustrates the logical sequence for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase start Start: Handling this compound assess_task Assess the Task (e.g., weighing, solution prep) start->assess_task consult_sds Consult SDS of Analogous Compounds (e.g., Acyclovir, Ganciclovir) assess_task->consult_sds select_ppe Select Appropriate PPE (Based on Task and Hazard) consult_sds->select_ppe don_ppe Don PPE in Correct Order (Gown -> Mask/Respirator -> Goggles -> Gloves) select_ppe->don_ppe conduct_experiment Conduct Experiment in Designated Area (e.g., Fume Hood, Biosafety Cabinet) don_ppe->conduct_experiment doff_ppe Doff PPE Carefully (Gloves -> Goggles -> Gown -> Mask/Respirator) conduct_experiment->doff_ppe dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container doff_ppe->dispose_waste hand_hygiene Perform Hand Hygiene (Soap and Water) dispose_waste->hand_hygiene end End hand_hygiene->end

PPE Selection and Use Workflow for this compound

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, masks, lab coats), contaminated weighing papers, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a sealed, leak-proof hazardous waste container. The container should be clearly labeled with "Hazardous Waste," the name of the chemical, and the approximate concentration.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Storage and Disposal:

  • All hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic.

  • Disposal of hazardous waste must be carried out through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for chemical waste disposal.

By implementing these rigorous safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and compliant laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.